molecular formula C9H6ClNOS2 B075861 Rhodanine, 3-(4-chlorophenyl)- CAS No. 13037-55-3

Rhodanine, 3-(4-chlorophenyl)-

Cat. No.: B075861
CAS No.: 13037-55-3
M. Wt: 243.7 g/mol
InChI Key: JRWQAQZBEVDDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodanine, 3-(4-chlorophenyl)-, also known as Rhodanine, 3-(4-chlorophenyl)-, is a useful research compound. Its molecular formula is C9H6ClNOS2 and its molecular weight is 243.7 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodanine, 3-(4-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Blood Proteins - Serum Globulins - Immunoglobulins - Antibodies - Antibodies, Monoclonal - Antibodies, Monoclonal, Humanized - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQAQZBEVDDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156494
Record name Rhodanine, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-55-3
Record name 3-(4-Chlorophenyl)rhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF T-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Rhodanine Scaffold

The rhodanine scaffold, a five-membered heterocyclic core containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The versatility of the rhodanine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a particularly promising derivative, 3-(4-chlorophenyl)rhodanine, a compound of interest in drug discovery due to the influence of the chlorophenyl moiety on its lipophilicity and potential interactions with biological targets.[1]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 3-(4-chlorophenyl)rhodanine, offering valuable insights for researchers engaged in the development of novel therapeutic agents.

Synthesis of 3-(4-chlorophenyl)rhodanine: A Focus on Knoevenagel Condensation

The primary and most efficient method for synthesizing 3-(4-chlorophenyl)rhodanine and its derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, rhodanine, with a carbonyl compound, typically an aldehyde or ketone.[1] The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene group to the carbonyl carbon, followed by dehydration to yield the final product.

Reaction Rationale and Mechanistic Insight

The Knoevenagel condensation is favored for its high yields and relatively mild reaction conditions. The mechanism is initiated by a base, which abstracts a proton from the active methylene group of the rhodanine core (C-5 position), forming a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to form the stable α,β-unsaturated product, 3-(4-chlorophenyl)rhodanine. The choice of base and solvent can significantly influence the reaction rate and yield. While stronger bases can accelerate the reaction, they may also lead to unwanted side reactions. Weaker bases, such as piperidine or ammonium salts, are often preferred to maintain a balance between reactivity and selectivity.

Diagram 1: Synthetic Pathway of 3-(4-chlorophenyl)rhodanine via Knoevenagel Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Chlorobenzaldehyde C Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat (Reflux) A->C Electrophile B Rhodanine B->C Nucleophile D 3-(4-chlorophenyl)rhodanine C->D Knoevenagel Condensation G cluster_compound 3-(4-chlorophenyl)rhodanine cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome A Rhodanine Derivative B Inhibition of Protein Tyrosine Phosphatases (PTPs) A->B C Inhibition of Other Kinases A->C D Induction of Apoptosis B->D E Cell Cycle Arrest C->E F Inhibition of Cancer Cell Proliferation and Survival D->F E->F

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(4-chlorophenyl)rhodanine, a member of the privileged rhodanine heterocyclic scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive analysis of the current understanding of its mechanism of action, with a primary focus on its anticancer properties. Synthesizing data from extensive structure-activity relationship (SAR) studies on rhodanine derivatives, this document elucidates the plausible molecular targets and cellular pathways modulated by 3-(4-chlorophenyl)rhodanine. We will delve into its role as a putative inhibitor of key signaling proteins, particularly tyrosine kinases, and its ability to induce programmed cell death. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both a conceptual framework and practical, field-proven experimental methodologies.

Introduction: The Rhodanine Scaffold and the Significance of the 4-Chlorophenyl Moiety

The rhodanine core, a five-membered thiazolidinone ring, is a versatile scaffold in drug discovery, known to underpin compounds with a wide array of biological effects, including antimicrobial, antiviral, and anticancer activities[1][2]. The synthetic tractability of the rhodanine ring allows for systematic modifications at various positions, enabling the exploration of chemical space to optimize potency and selectivity for specific biological targets.

The subject of this guide, 3-(4-chlorophenyl)rhodanine, is characterized by the substitution of a 4-chlorophenyl group at the N-3 position of the rhodanine core. This particular substitution is of strategic importance in medicinal chemistry. The chlorophenyl group enhances the lipophilicity of the molecule, which can facilitate its passage across cellular membranes and improve its interaction with hydrophobic pockets within target proteins[1]. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the rhodanine ring system, potentially modulating its binding affinity and reactivity.

Primary Mechanism of Action: Inhibition of Protein Tyrosine Kinases

A substantial body of evidence points towards the inhibition of protein tyrosine kinases (TKs) as a primary mechanism of action for the anticancer effects of many rhodanine derivatives[1][2][3][4][5]. Tyrosine kinases are critical components of cellular signaling pathways that regulate cell proliferation, differentiation, migration, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

While direct enzymatic inhibition data for 3-(4-chlorophenyl)rhodanine is not extensively documented in dedicated public studies, SAR studies on related rhodanine series strongly suggest its potential as a tyrosine kinase inhibitor. Molecular docking studies have further corroborated this hypothesis, predicting favorable binding of rhodanine derivatives to the ATP-binding site of tyrosine kinases such as c-Src and the Epidermal Growth Factor Receptor (EGFR)[1][2][3][4][5].

The EGFR Signaling Pathway: A Probable Target

The EGFR signaling cascade is a well-established driver of tumorigenesis. Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain, initiating a downstream signaling cascade that promotes cell growth and survival. Rhodanine derivatives have been shown to competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking this signaling cascade[4][5].

Diagram: Putative Inhibition of the EGFR Signaling Pathway by 3-(4-chlorophenyl)rhodanine

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR ATP ATP Ras Ras EGFR->Ras Activation EGF EGF (Ligand) EGF->EGFR Binding ADP ADP ATP->ADP Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-(4-chlorophenyl)rhodanine Inhibitor->EGFR Inhibition

Caption: Putative mechanism of EGFR signaling inhibition.

Induction of Apoptosis: A Downstream Consequence

The cytotoxic effects of 3-(4-chlorophenyl)rhodanine are likely mediated through the induction of apoptosis, or programmed cell death. This is a common outcome of inhibiting critical survival pathways, such as the one controlled by EGFR. Studies on related rhodanine derivatives have demonstrated the activation of apoptotic cascades, characterized by mitochondrial dysfunction and endoplasmic reticulum (ER) stress[6][7][8].

The Intrinsic Apoptotic Pathway

Inhibition of survival signals can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death[6].

Endoplasmic Reticulum Stress

Disruption of cellular homeostasis, including the inhibition of key signaling pathways, can lead to the accumulation of unfolded proteins in the ER, a condition known as ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which, if the stress is not resolved, can trigger apoptosis[6][8].

Diagram: Proposed Induction of Apoptosis

Apoptosis_Induction cluster_pathways Cellular Stress Pathways Inhibitor 3-(4-chlorophenyl)rhodanine Mitochondria Mitochondrial Dysfunction Inhibitor->Mitochondria ER_Stress ER Stress Inhibitor->ER_Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Other Potential Molecular Targets

While tyrosine kinase inhibition is a prominent hypothesis, the promiscuous nature of some rhodanine derivatives suggests that 3-(4-chlorophenyl)rhodanine may interact with other cellular targets.

Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a protein tyrosine phosphatase that is overexpressed in various metastatic cancers. Rhodanine-based compounds have been identified as inhibitors of PRL-3, suggesting a potential alternative or complementary mechanism of action for the anticancer activity of 3-(4-chlorophenyl)rhodanine[9][10].

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of 3-(4-chlorophenyl)rhodanine, a series of well-established experimental protocols should be employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay: EGFR Tyrosine Kinase

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and varying concentrations of 3-(4-chlorophenyl)rhodanine in an assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based ATP detection to measure ATP consumption.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with 3-(4-chlorophenyl)rhodanine at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

While specific IC50 values for 3-(4-chlorophenyl)rhodanine are not consistently reported across the literature, studies on closely related analogs provide a basis for expected potency.

Compound Class Target Reported IC50 Range Reference
Rhodanine DerivativesVarious Cancer Cell LinesMicromolar to sub-micromolar[1][7]
Rhodanine-based AnalogsEGFR Tyrosine KinaseNanomolar to micromolar[4][5]
Rhodanine DerivativesPRL-3 PhosphataseMicromolar[9][10]

Conclusion and Future Directions

The available evidence strongly suggests that 3-(4-chlorophenyl)rhodanine exerts its biological effects, particularly its anticancer activity, through the inhibition of key cellular signaling pathways, with protein tyrosine kinases being a primary target class. The induction of apoptosis is a key downstream consequence of this inhibition.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as chemical proteomics to definitively identify the direct binding partners of 3-(4-chlorophenyl)rhodanine within the cell.

  • In-depth Signaling Pathway Analysis: Utilizing phosphoproteomics and Western blotting to map the specific downstream signaling events affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of 3-(4-chlorophenyl)rhodanine in preclinical animal models of cancer.

A thorough understanding of the precise molecular mechanisms will be instrumental in the potential development of 3-(4-chlorophenyl)rhodanine and related analogs as novel therapeutic agents.

References

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (URL not available)
  • Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. (URL not available)
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (URL not available)
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. [Link]

  • Application Notes and Protocols for PRL-3 Inhibitors. (URL not available)
  • Rhodacyanine Derivative Selectively Targets Cancer Cells and Overcomes Tamoxifen Resistance. [Link]

  • Novel rhodanine derivatives induce growth inhibition followed by apoptosis. [Link]

  • Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. [Link]

  • Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. (URL not available)
  • (PDF) Cell Cytotoxicity Assay (Provided by MedChemExpress). (URL not available)
  • (PDF) Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. (URL not available)
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (URL not available)
  • Measuring Cell Viability / Cytotoxicity. (URL not available)
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Induction of apoptosis in cancer cells by Bilberry (Vaccinium myrtillus) and the anthocyanins. [Link]

Sources

A Technical Guide for the Initial Investigation of 3-(4-chlorophenyl)rhodanine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Duality of the Rhodanine Scaffold

The rhodanine core, and by extension its derivative 3-(4-chlorophenyl)rhodanine, represents a privileged scaffold in medicinal chemistry. For decades, molecules incorporating this five-membered heterocyclic ring have been identified as potent hits in high-throughput screening (HTS) campaigns against a multitude of prokaryotic and eukaryotic targets.[1] The literature is replete with reports of rhodanine-based compounds exhibiting promising activities as anticancer, antimicrobial, and antiviral agents, often functioning through enzyme inhibition.[2][3] However, this promise is shadowed by a critical caveat: the rhodanine moiety is a well-documented Pan-Assay Interference Compound (PAINS).[4][5]

This guide is structured to navigate this duality. It provides a robust, scientifically-grounded framework for the initial investigation of 3-(4-chlorophenyl)rhodanine, not just as a potential inhibitor, but as a molecule that demands rigorous scrutiny to distinguish true, specific biological activity from common assay artifacts. As such, this document eschews a simple "how-to" format in favor of an integrated strategy that embeds validation and critical thinking at every stage. Our primary objective is to build a self-validating experimental narrative, ensuring that any claims of specific enzyme inhibition are built on an unshakeable foundation of evidence.

The Critical First Step: Understanding the PAINS Challenge

Before a single pipette touches a tip, it is imperative to understand why 3-(4-chlorophenyl)rhodanine's core structure can be problematic. PAINS are compounds that produce positive results in biochemical assays through non-specific mechanisms, leading to a costly and time-consuming pursuit of false leads.[6] Rhodanine-containing molecules are notorious "frequent hitters" for several reasons.[4][7]

  • Aggregation: They can form sub-micrometer aggregates that sequester and denature the target enzyme, mimicking true inhibition.

  • Reactivity: The rhodanine ring, particularly the exocyclic double bond in many derivatives, can act as a Michael acceptor, leading to non-specific, covalent modification of proteins, often via reactive cysteine residues.[6][8]

  • Assay Interference: These compounds can be colored, fluorescent, or possess redox activity, directly interfering with common assay readouts (e.g., absorbance, fluorescence).[4][7]

Therefore, the entire initial investigation must be designed as a "PAINS triage" process. The workflow below is designed not just to measure inhibition, but to systematically dismantle and disprove the most common artifactual mechanisms.

G cluster_0 Initial Investigation Workflow A Hypothesis Generation & Target Selection (Literature-based) B Primary Enzyme Inhibition Screen (IC50 Determination) A->B C Is Inhibition Observed? B->C D PAINS Triage Assays (Aggregation, Reactivity, Interference) C->D Yes I No Significant Inhibition C->I No E Artifact Confirmed? D->E F Preliminary MoA Studies (Reversibility, Kinetics) E->F No H De-prioritize / Redesign E->H Yes G Validated Hit F->G

Caption: High-level workflow for investigating 3-(4-chlorophenyl)rhodanine.

Target Selection and Assay Design: An Evidence-Based Approach

The selection of an initial enzyme target for 3-(4-chlorophenyl)rhodanine should be guided by existing literature on analogous compounds. Rhodanine derivatives have been reported to inhibit a wide array of enzymes, providing a logical starting point.

Enzyme ClassSpecific ExamplesReference
Proteases Anthrax lethal factor, Botulinum neurotoxin[9]
Kinases Tyrosine kinase (c-Src)[10]
Metalloenzymes Carbonic Anhydrases, Metallo-β-lactamases[11][12]
Reductases Aldose Reductase, M. tuberculosis InhA[13]
Other HIV-1 Integrase, Phosphatase of Regenerating Liver-3 (PRL-3)[14][15]

Causality in Assay Choice: For an initial investigation, select an enzyme with a robust, simple, and direct activity assay, preferably absorbance-based. This minimizes confounding factors. For example, a protease assay using a chromogenic substrate is preferable to a complex, multi-step cell-based assay where the mechanism of action is obscured.

Experimental Protocols: An Integrated Approach to Validation

This section details the core experimental protocols. Each phase is designed to build upon the last, incorporating self-validating controls throughout.

Phase 1: Primary Enzyme Inhibition Assay & IC50 Determination

This protocol establishes the apparent inhibitory potency of 3-(4-chlorophenyl)rhodanine.

Objective: To determine the concentration of 3-(4-chlorophenyl)rhodanine required to inhibit 50% of the target enzyme's activity (IC50).

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-chlorophenyl)rhodanine in 100% DMSO. Perform a serial dilution in DMSO to create a range of stock concentrations.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Crucial Note: The final concentration of DMSO in the assay well must be kept constant across all conditions (typically ≤1%) to avoid solvent-induced artifacts.

  • Reaction Mixture Assembly (96-well plate format):

    • Add assay buffer to each well.

    • Add the appropriate volume of 3-(4-chlorophenyl)rhodanine stock solution (or DMSO for the vehicle control) to achieve the desired final concentrations (e.g., a 10-point curve from 100 µM to 0.005 µM).

    • Add the target enzyme to each well at a final concentration optimized for linear reaction kinetics.

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at the optimal temperature (e.g., 25°C or 37°C). This pre-incubation step allows for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the enzyme's substrate (preferably a chromogenic or fluorogenic substrate) to all wells to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of 3-(4-chlorophenyl)rhodanine relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: The PAINS Triage

If an IC50 value in the low micromolar range (e.g., < 20 µM) is obtained, the following triage assays are mandatory before proceeding.[13] These tests are designed to falsify the most common non-specific mechanisms.

G cluster_1 PAINS Triage Experimental Workflow Start Observed Inhibition in Primary Assay A Aggregation Test (Detergent Sensitivity) Start->A B Assay Interference Test (No Enzyme Control) Start->B C Non-specific Reactivity Test (Pre-incubation Time-course) Start->C Result Determine Mechanism: True Inhibition or Artifact A->Result B->Result C->Result

Caption: Core experiments to differentiate true inhibition from PAINS artifacts.

Protocol 3.2.1: Aggregation Test (Detergent Sensitivity)

Causality: Aggregation-based inhibition is often disrupted by the presence of a non-ionic detergent. If the compound's apparent potency is significantly reduced in the presence of a detergent, it is likely acting as an aggregator.

  • Repeat the primary IC50 determination assay (Protocol 3.1).

  • Prepare an identical set of assay buffers, but with the addition of 0.01% (v/v) Triton X-100.

  • Compare the IC50 values obtained with and without the detergent. A significant rightward shift (>5-fold) in the IC50 curve in the presence of Triton X-100 is a strong indicator of aggregation.

Protocol 3.2.2: Assay Interference Test

Causality: This control checks if the compound itself contributes to the signal being measured.

  • Set up the assay as described in Protocol 3.1, including the full concentration range of 3-(4-chlorophenyl)rhodanine and the substrate.

  • Crucially, replace the enzyme solution with an equal volume of assay buffer.

  • Monitor the signal over time. Any signal change in the absence of the enzyme indicates direct interference by the compound with the substrate or the assay readout.

Protocol 3.2.3: Non-Specific Reactivity Test (Time-Dependence)

Causality: Non-specific, covalent inhibitors often exhibit time-dependent inhibition. Their potency increases with longer pre-incubation times as more enzyme molecules become irreversibly modified.

  • Set up multiple parallel IC50 assays (Protocol 3.1).

  • Vary the pre-incubation time of the enzyme with 3-(4-chlorophenyl)rhodanine before adding the substrate (e.g., 5 min, 30 min, 60 min, 120 min).

  • Determine the IC50 value for each pre-incubation period. A significant leftward shift in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition, which may be indicative of covalent modification.

Phase 3: Preliminary Mechanism of Action (MoA) Studies

If 3-(4-chlorophenyl)rhodanine passes the PAINS triage (i.e., it is not an aggregator, does not interfere with the assay, and does not show significant time-dependence), initial MoA studies can be undertaken.

Protocol 3.3.1: Reversibility Assay (Inhibition by Dilution)

Causality: This experiment differentiates between a reversible inhibitor (which dissociates from the enzyme) and an irreversible one (which remains tightly bound or covalently attached).

  • Prepare a concentrated mixture of the target enzyme and 3-(4-chlorophenyl)rhodanine at a concentration approximately 10-20 times its IC50. Incubate for 30-60 minutes.

  • As a control, prepare an identical mixture using DMSO instead of the inhibitor.

  • Initiate the assay by rapidly diluting both the inhibited sample and the control sample 100-fold into assay buffer containing the substrate. The dilution should bring the inhibitor concentration well below its IC50.

  • Monitor enzyme activity immediately upon dilution. If the enzyme activity in the inhibitor-treated sample recovers to the level of the control, the inhibition is reversible. If activity remains suppressed, the inhibition is likely irreversible or very slow-binding.

G Enzyme {Enzyme | Active Site} Product Product Enzyme->Product Binds Substrate Substrate Substrate Inhibitor 3-(4-chlorophenyl)rhodanine Inhibitor->Enzyme Competes for Active Site

Caption: A potential competitive inhibition mechanism for 3-(4-chlorophenyl)rhodanine.

Conclusion and Forward Path

The initial investigation of 3-(4-chlorophenyl)rhodanine as an enzyme inhibitor is a process of systematic validation. A promising result is not merely a low IC50 value, but a low IC50 value that remains stable in the presence of detergent, is independent of pre-incubation time, and is confirmed to be reversible (or characterized as intentionally irreversible). Only after passing this rigorous triage can the compound be considered a validated hit worthy of more advanced studies, such as detailed enzyme kinetics to determine the inhibition modality (e.g., competitive, non-competitive), selectivity profiling against related enzymes, and structural studies to confirm the binding mode. This methodical, integrity-driven approach is essential to confidently navigate the challenging but potentially rewarding landscape of rhodanine-based inhibitors.

References

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

  • Swain, B., Khan, A., Singh, P., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6667. [Link]

  • Forino, M., et al. (2006). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 16(19), 5146-5150. [Link]

  • Novak, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. [Link]

  • de Souza, A. S., & de-Melo-Neto, O. P. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 2(1), 1-2. [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. [Link]

  • Xu, Z., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961. [Link]

  • Xu, Z., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science Publishers. [Link]

  • Ho, Y. T., et al. (2015). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3465-3468. [Link]

  • Macia, E., et al. (2011). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS Medicinal Chemistry Letters, 2(5), 344-348. [Link]

  • ResearchGate. (2024). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]

  • ResearchGate. (2012). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]

  • Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. [Link]

  • Linciano, P., et al. (2015). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Journal of Medicinal Chemistry, 58(1), 423-436. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 127-137. [Link]

  • Ferraz, D. G., et al. (2015). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 20(8), 14817-14833. [Link]

  • Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (n.d.). Inhibitory potencies of Rhodanine-phenyls with 3,4-disubstitution at R1 and miscellaneous substitutions at R2 against PfENR. [Link]

  • Wang, N., et al. (2020). Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion. Advanced Science, 7(13), 2000098. [Link]

Sources

spectroscopic analysis of Rhodanine, 3-(4-chlorophenyl)-

Note: Assignments are based on established ranges for similar functional groups. [7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle & Expertise: FT-IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule. For Rhodanine, 3-(4-chlorophenyl)-, the most informative regions will be those corresponding to the C=O and C=S stretching vibrations, which confirm the integrity of the rhodanine core.

Experimental Protocol: FT-IR (ATR) Acquisition

  • Sample Preparation: Place a small, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is typically needed.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify and label the wavenumbers (cm⁻¹) of key absorption bands.

Data Interpretation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~ 3100 - 3000C-H StretchAromatic C-H
~ 1720 - 1750C=O StretchAmide I band (Carbonyl)
~ 1590 - 1600C=C StretchAromatic Ring
~ 1490 - 1500C=C StretchAromatic Ring
~ 1350 - 1380C-N StretchAmide/Thioamide related
~ 1100 - 1250C=S StretchThiocarbonyl
~ 820 - 850C-H Bendpara-substituted Aromatic
~ 700 - 750C-Cl StretchAryl-Chloride

Note: These values are derived from typical ranges for rhodanine derivatives. [7][8][9]The strong carbonyl (C=O) stretch is often the most prominent feature in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Principle & Expertise: UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions). The extensive conjugation between the 4-chlorophenyl ring and the rhodanine core results in strong absorption in the UV or near-visible region. The position of the maximum absorbance (λ_max) is sensitive to the electronic structure and solvent environment.

Experimental Protocol: UV-Vis Spectrum Acquisition

Figure 3: General workflow for UV-Vis spectroscopic analysis.

Data Interpretation: Expected UV-Vis Absorption

SolventExpected λ_max (nm)Electronic Transition
Acetonitrile / Ethanol~ 320 - 350 nmπ → π*

Note: The exact λ_max can be influenced by solvent polarity. [10][11]This measurement is crucial for quantitative analysis (e.g., using the Beer-Lambert law) and for setting excitation wavelengths in fluorescence experiments.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to confirm the exact elemental composition. Electron Ionization (EI) is a common technique that provides the molecular ion (M⁺) peak and a reproducible fragmentation pattern that can be used for structural confirmation. [12] Experimental Protocol: EI-MS Acquisition

  • Sample Preparation: Introduce a small amount of the solid or a concentrated solution in a volatile solvent (e.g., dichloromethane) into the instrument, often via a direct insertion probe. [12]2. Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

    • Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak (M⁺). For this compound, the presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

Data Interpretation: Expected Mass Spectrometric Data

ParameterExpected ValueSignificance
Molecular FormulaC₉H₆ClNOS₂---
Monoisotopic Mass242.9579 DaConfirms elemental composition
Molecular Ion (M⁺)m/z ≈ 243Corresponds to ³⁵Cl isotope
M+2 Peakm/z ≈ 245Corresponds to ³⁷Cl isotope (ratio ~3:1)

Note: The exact mass is a critical piece of data for publication and regulatory submission, providing the highest level of confidence in the compound's identity. [13][14]

Conclusion: A Synthesis of Spectroscopic Evidence

The robust characterization of Rhodanine, 3-(4-chlorophenyl)- is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural map, FT-IR confirms the presence of key functional groups, UV-Vis elucidates the electronic properties of the conjugated system, and Mass Spectrometry provides unambiguous confirmation of the molecular formula. Adherence to these rigorous analytical protocols ensures data integrity, reproducibility, and the trustworthy foundation upon which all subsequent research and drug development efforts are built.

References

  • ResearchGate. (n.d.). FTIR spectra of Rhodamine 6G and RD. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Pd2+ fluorescent sensors based on amino and imino derivatives of rhodamine and improvement of water solubility by the formation of inclusion complexes with β-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). a FTIR spectra of rhodamine 6G, rhodamine derivative, b FTIR spectra of rhodamine, GAP, R-GAP, c standard curve of Rh-D. Retrieved from [Link]

  • Baran, J., et al. (2010). A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. Journal of Raman Spectroscopy, 41(10), 1306-1317. Retrieved from [Link]

  • Muthu, S., et al. (2015). Synthesis and Spectroscopical Study of Rhodanine Derivative Using DFT Approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 261-72. Retrieved from [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-hydroxypropylidene)-rhodanine. Retrieved from [Link]

  • MDPI. (n.d.). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. Retrieved from [Link]

  • Jampilek, J., et al. (2011). Synthesis and Characterization of (Z)-5-arylmethylidene-rhodanines With Photosynthesis-Inhibiting Properties. Molecules, 16(6), 5207-27. Retrieved from [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(p-Chlorophenyl)rhodanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO). Retrieved from [Link]

  • National Institutes of Health. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]d[1][7]ioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Rhodanine at BMRB. Retrieved from [Link]

  • Swamy, G. N., et al. (2013). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 5(2), 110-115. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Rhodanine. Retrieved from [Link]

  • SpectraBase. (n.d.). Rhodanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Notre Dame. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • SciSpace. (n.d.). IR, 1H-NMR, UV-Vis and thermal studies on the Rhodamine 6G charge-transfer complexes. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy. Retrieved from [Link]

  • University of Victoria. (2016). Inert-atmosphere electron ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of Rhodamine B. Retrieved from [Link]

  • SciSpace. (n.d.). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-(4-chlorophenyl)rhodanine, a heterocyclic compound of significant interest in medicinal chemistry. Rhodanine and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a 4-chlorophenyl substituent to the rhodanine core at the N-3 position enhances its lipophilicity and modulates its interaction with biological targets.[3] This guide delves into the synthesis, spectroscopic profile, structural features, and solubility of 3-(4-chlorophenyl)rhodanine, offering field-proven insights and detailed experimental protocols to support researchers in their drug development endeavors.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) are a class of five-membered heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[4] Their versatile structure allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities.[2] The rhodanine core is a key feature in several approved drugs, highlighting its clinical relevance. The derivatization of the rhodanine ring is a common strategy to develop potent and selective modulators of enzymes and receptors.[1]

The subject of this guide, 3-(4-chlorophenyl)rhodanine, incorporates a lipophilic chlorophenyl group which can significantly influence its biological activity and pharmacokinetic properties.[3] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its rational design and development as a potential therapeutic agent.

Synthesis and Purification

The most prevalent and efficient method for the synthesis of N-substituted rhodanine derivatives is through the condensation of an amine with carbon disulfide and an α-haloacetic acid, followed by intramolecular cyclization. For 3-(4-chlorophenyl)rhodanine, a common synthetic approach involves the reaction of 4-chloroaniline with carbon disulfide and chloroacetic acid.

Synthetic Pathway: A Mechanistic Overview

The synthesis of 3-(4-chlorophenyl)rhodanine can be conceptualized as a one-pot, three-component reaction. The process is initiated by the nucleophilic attack of 4-chloroaniline on carbon disulfide to form a dithiocarbamate intermediate. This intermediate then reacts with chloroacetic acid. Subsequent intramolecular cyclization via condensation leads to the formation of the 3-(4-chlorophenyl)rhodanine ring.

Below is a diagram illustrating the synthetic pathway.

Synthesis of 3-(4-chlorophenyl)rhodanine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-chloroaniline 4-Chloroaniline Dithiocarbamate Dithiocarbamate Intermediate 4-chloroaniline->Dithiocarbamate + CS2 CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Chloroacetic_acid Chloroacetic Acid Product 3-(4-chlorophenyl)rhodanine Chloroacetic_acid->Product Dithiocarbamate->Product + Chloroacetic Acid (Intramolecular Cyclization)

Caption: Synthetic pathway for 3-(4-chlorophenyl)rhodanine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

Materials:

  • 4-chloroaniline

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 4-chloroaniline (1 equivalent) in ethanol.

  • Formation of Dithiocarbamate: Cool the solution in an ice bath. Add a solution of sodium hydroxide (1 equivalent) in water, followed by the dropwise addition of carbon disulfide (1.1 equivalents) while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours.

  • Addition of Chloroacetic Acid: To the resulting solution, add a solution of chloroacetic acid (1 equivalent) and sodium hydroxide (1 equivalent) in water dropwise, ensuring the temperature remains below 20 °C.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the crude product.

  • Purification: Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-(4-chlorophenyl)rhodanine.

Physicochemical Characterization

A thorough physicochemical characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-(4-chlorophenyl)rhodanine is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring and the methylene protons of the rhodanine ring. The aromatic protons will likely appear as two doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methylene protons of the rhodanine ring are expected to appear as a singlet at approximately 4.0-4.5 ppm.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include the carbonyl carbon (C=O) around 170-175 ppm, the thiocarbonyl carbon (C=S) in the range of 190-200 ppm, the methylene carbon of the rhodanine ring at approximately 35-40 ppm, and the aromatic carbons between 120-140 ppm.

Table 1: Predicted NMR Spectroscopic Data for 3-(4-chlorophenyl)rhodanine

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.40 - 7.60d2H, Aromatic (ortho to Cl)
¹H7.20 - 7.40d2H, Aromatic (meta to Cl)
¹H4.30 - 4.50s2H, CH₂ of rhodanine ring
¹³C195 - 205-C=S
¹³C170 - 175-C=O
¹³C135 - 140-Aromatic C (ipso to N)
¹³C133 - 138-Aromatic C (ipso to Cl)
¹³C128 - 132-Aromatic CH (ortho to Cl)
¹³C125 - 129-Aromatic CH (meta to Cl)
¹³C35 - 40-CH₂ of rhodanine ring

Note: Predicted values are based on known chemical shifts for similar structures and general principles of NMR spectroscopy.[5][6]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-chlorophenyl)rhodanine is expected to show characteristic absorption bands for the carbonyl (C=O) and thiocarbonyl (C=S) groups, as well as the aromatic C-H and C=C bonds.

Table 2: Expected IR Absorption Bands for 3-(4-chlorophenyl)rhodanine

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Amide)1700 - 1750Strong
C=S (Thioamide)1200 - 1250Medium to Strong
C=C (Aromatic)1450 - 1600Medium
C-H (Aromatic)3000 - 3100Medium
C-N1300 - 1400Medium
C-Cl700 - 850Strong

Note: The interpretation of IR spectra involves analyzing the combination of bands to confirm the overall structure.[7][8]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-chlorophenyl)rhodanine (C₉H₆ClNOS₂), the expected molecular weight is approximately 243.73 g/mol .[9] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

Expected Fragmentation Pattern:

The fragmentation of 3-(4-chlorophenyl)rhodanine under electron ionization is likely to involve the cleavage of the rhodanine ring and the loss of small neutral molecules such as CO, CS, or CH₂S. The chlorophenyl cation would be a stable and prominent fragment.

Mass_Spectrometry_Fragmentation M_plus [M]⁺˙ 3-(4-chlorophenyl)rhodanine Fragment1 [C6H4Cl-N=C=S]⁺˙ M_plus->Fragment1 - CH2CO Fragment2 [C6H4Cl]⁺ M_plus->Fragment2 - C3H2NOS2 Fragment1->Fragment2 - CS Fragment3 [C4H2S]⁺˙

Caption: Plausible mass spectrometry fragmentation pathway.[10][11]

Crystallographic Data
Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. The presence of the chlorophenyl group makes 3-(4-chlorophenyl)rhodanine a relatively nonpolar molecule.

Table 3: Predicted Solubility of 3-(4-chlorophenyl)rhodanine

Solvent Predicted Solubility Rationale
WaterPoorly solubleThe hydrophobic chlorophenyl group and the overall nonpolar nature of the molecule limit its solubility in water.
EthanolSolubleEthanol is a polar protic solvent that can interact with the polar groups of the rhodanine ring.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent.
DichloromethaneSolubleA polar aprotic solvent that can effectively solvate the molecule.
AcetoneSolubleA polar aprotic solvent.
Dimethyl sulfoxide (DMSO)Very solubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Very solubleAnother highly polar aprotic solvent.
HexaneSparingly solubleA nonpolar solvent with limited ability to solvate the polar rhodanine core.

Note: These are general predictions. Experimental determination is necessary for quantitative solubility data.[14][15][16]

Biological and Pharmacological Context

3-(4-chlorophenyl)rhodanine and its analogs have been investigated for a variety of biological activities. The rhodanine scaffold has been identified as a frequent hit in high-throughput screening campaigns.[1]

  • Enzyme Inhibition: Rhodanine derivatives are known to inhibit various enzymes, and the 4-chlorophenyl substituent can enhance these interactions.[3]

  • Antimicrobial Activity: Studies have shown that rhodanine derivatives possess antibacterial and antifungal properties.[2]

  • Anticancer Activity: The cytotoxic effects of rhodanine derivatives against various cancer cell lines have been reported.

Conclusion

This technical guide has provided a detailed examination of the physicochemical characteristics of 3-(4-chlorophenyl)rhodanine. From its synthesis and purification to its comprehensive spectroscopic and structural analysis, the information presented herein serves as a valuable resource for researchers in the field of drug discovery and development. The insights into its properties will aid in the rational design of novel rhodanine-based therapeutic agents with improved efficacy and pharmacokinetic profiles. Further experimental validation of the predicted data is encouraged to build a more complete understanding of this promising molecule.

References

  • PrepChem. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Tomasič, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629.
  • ResearchGate. (n.d.). The selected physicochemical properties predicted for the studied rhodanine derivatives... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation... Retrieved from [Link]

  • Guerraoui, A., et al. (2023). A Rhodanine Derivative as a Potential Antibacterial and Anticancer Agent: Crystal Structure, Spectral Characterization, DFT Calculations, Hirshfeld Surface Analysis, in Silico Molecular Docking and ADMET Studies. Journal of Molecular Structure, 1280, 135025.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask... Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Studies of the Chemical Reactivity of a Series of Rhodanine Derivatives by Approaches to Quantum Chemistry. Retrieved from [Link]

  • PubMed. (2022). Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis. Retrieved from [Link]

  • MDPI. (n.d.). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra of the black color former... Retrieved from [Link]

  • PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Rhodanine, 3-(p-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • BMRB. (n.d.). bmse000840 Rhodanine. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Rhodanine. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • MDPI. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(p-Chlorophenyl)rhodanine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

  • CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

Sources

exploring the pharmacophore of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacophore of 3-(4-chlorophenyl)rhodanine

Authored by: A Senior Application Scientist

Abstract

The rhodanine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 3-(4-chlorophenyl)rhodanine has emerged as a critical starting point for the development of potent inhibitors against various enzymatic and cellular targets. This technical guide provides an in-depth exploration of the pharmacophore of 3-(4-chlorophenyl)rhodanine, synthesizing data from structure-activity relationship (SAR) studies, computational modeling, and X-ray crystallography. We will dissect the key structural motifs essential for its inhibitory activity, discuss the rationale behind analog design, and provide detailed experimental protocols for the synthesis and evaluation of novel derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the rhodanine scaffold.

Introduction: The Rhodanine Scaffold in Drug Discovery

Rhodanine, a 2-thioxo-4-thiazolidinone core, represents a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities. The synthetic tractability of the rhodanine ring, with three key positions for chemical modification (N-3, C-2, and C-5), allows for the generation of vast chemical libraries for high-throughput screening and lead optimization.

The 3-(4-chlorophenyl)rhodanine moiety, in particular, has been identified as a recurring structural feature in a number of potent and selective inhibitors of various enzymes. The presence of the 4-chlorophenyl group at the N-3 position is often crucial for achieving high affinity and selectivity, making this scaffold a subject of intense investigation. This guide will focus on elucidating the specific pharmacophoric elements of this core structure.

The Core Pharmacophore of 3-(4-chlorophenyl)rhodanine

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pharmacophore of 3-(4-chlorophenyl)rhodanine can be deconstructed into several key features that contribute to its biological activity.

The Rhodanine Core: A Hydrogen Bond Acceptor and Hydrophobic Center

The rhodanine ring itself serves as a central scaffold, presenting key interaction points to the biological target. The carbonyl group at the C-4 position and the thiocarbonyl group at the C-2 position are potent hydrogen bond acceptors. These interactions are often critical for anchoring the molecule within the active site of an enzyme. Furthermore, the heterocyclic ring system contributes to the overall hydrophobicity of the molecule, facilitating its entry into hydrophobic pockets of target proteins.

The N-3 Substituted 4-Chlorophenyl Group: A Key Recognition Element

The 4-chlorophenyl group at the N-3 position is a defining feature of this pharmacophore and plays a multifaceted role in molecular recognition:

  • Hydrophobic Interactions: The phenyl ring engages in hydrophobic and van der Waals interactions with nonpolar residues in the active site.

  • Halogen Bonding: The chlorine atom at the para position is a crucial feature. It can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair of electrons on a nitrogen or sulfur atom. This interaction can significantly enhance binding affinity and selectivity.

  • Steric Confinement: The size and orientation of the 4-chlorophenyl group can provide the necessary steric bulk to orient the molecule correctly within the binding pocket, maximizing other favorable interactions.

The C-5 Position: The Gateway to Selectivity and Potency

The C-5 position of the rhodanine ring is the most common site for modification to achieve target selectivity and enhance potency. This position is typically substituted with a benzylidene or a related unsaturated moiety, which extends into a solvent-exposed region or a specific sub-pocket of the target protein. The nature of the substituent at this position dictates the specific biological activity of the derivative.

For instance, the introduction of various substituted benzylidene groups at the C-5 position has led to the discovery of potent inhibitors of enzymes such as PTP1B, a key regulator in insulin signaling, and various bacterial enzymes. The electronic properties and substitution pattern of the aromatic ring at this position are critical for fine-tuning the inhibitory activity.

Visualizing the Pharmacophore: A Conceptual Model

To better understand the spatial arrangement of these key features, a pharmacophore model is essential. The following diagram, generated using Graphviz, illustrates the core pharmacophoric elements of 3-(4-chlorophenyl)rhodanine-based inhibitors.

Pharmacophore cluster_0 3-(4-chlorophenyl)rhodanine Core cluster_1 Key Interactions Rhodanine Rhodanine Ring (Hydrophobic Core, H-Bond Acceptors) HBA H-Bond Acceptor Rhodanine->HBA C=O, C=S HYD Hydrophobic Interaction Rhodanine->HYD Ring N3_Sub N-3: 4-Chlorophenyl (Hydrophobic, Halogen Bond) N3_Sub->HYD Phenyl Ring HAL Halogen Bond N3_Sub->HAL Chlorine C5_Sub C-5: Arylidene Moiety (Selectivity, Potency) SEL Selectivity Pocket C5_Sub->SEL Variable Substituent SAR_Workflow start Define Target & Initial Hit (3-(4-chlorophenyl)rhodanine) synthesis Analog Synthesis (Knoevenagel Condensation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (Enzyme/Cell-based assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization (Iterative Design & Synthesis) sar->optimization Informs end Candidate Drug sar->end Identifies optimization->synthesis Iterate

A Technical Guide to the Discovery and Bioactivity of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its core role in compounds exhibiting a vast array of biological activities.[1][2][3][4][5] This guide provides an in-depth technical exploration of a specific, potent derivative: 3-(4-chlorophenyl)rhodanine. We will dissect its discovery, from chemical synthesis and characterization to its multifaceted bioactivity profile. This document navigates the compound's mechanisms of action, details the critical experimental protocols used for its evaluation, and synthesizes the findings into a coherent narrative for researchers, scientists, and drug development professionals. The aim is to provide not just a summary of what is known, but to illuminate the scientific rationale behind the discovery process, offering a robust foundation for future research and development.

The Rhodanine Scaffold: A Privileged Platform in Drug Discovery

The 2-thioxothiazolidin-4-one, or rhodanine, core is a five-membered heterocyclic motif that has consistently emerged as a fruitful starting point in high-throughput screening campaigns.[3][4] Its derivatives have been investigated and developed as antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory agents.[6][7][8][9][10][11][12] The scaffold's utility is rooted in several key features:

  • Synthetic Tractability: The rhodanine ring can be readily synthesized and, more importantly, functionalized at multiple positions (primarily N-3 and C-5), allowing for the systematic exploration of chemical space to optimize biological activity.[9]

  • Bioisosteric Potential: It can act as a bioisostere for other important functional groups, enabling it to interact with a diverse range of biological targets.

  • Hydrogen Bonding Capability: The core structure contains hydrogen bond donors and acceptors, facilitating critical interactions within enzyme active sites or receptor binding pockets.[13]

The subject of this guide, 3-(4-chlorophenyl)rhodanine , features a key substitution at the N-3 position. The introduction of a 4-chlorophenyl group significantly modulates the molecule's properties, particularly its lipophilicity, which enhances its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[14]

Synthesis and Structural Elucidation

The synthesis of N-aryl rhodanines like 3-(4-chlorophenyl)rhodanine can be achieved through several established routes.[15][16][17] A straightforward and atom-economical approach involves the acid-catalyzed cyclization of a substituted thiourea with thioglycolic acid.[15][17] This method provides a direct pathway to the desired N-3 substituted rhodanine core.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)rhodanine

This protocol is a representative procedure based on established methods for N-aryl rhodanine synthesis.[17]

Rationale: The reaction proceeds via an initial formation of an S-acylated intermediate from thioglycolic acid and the thiourea, followed by an intramolecular cyclization with the elimination of water, catalyzed by a strong acid, to form the stable five-membered rhodanine ring. Toluene is chosen as the solvent to facilitate the removal of water via azeotropic distillation at reflux temperatures, driving the reaction to completion.

Step-by-Step Methodology:

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chlorophenyl)thiourea (10 mmol, 1.87 g) and thioglycolic acid (10 mmol, 0.92 g, 0.7 mL).

  • Solvent and Catalyst Addition: Add 20 mL of toluene to the flask, followed by the careful addition of concentrated hydrochloric acid (12 mmol, ~1 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The reaction is typically complete within 8-10 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding 30 mL of distilled water. Transfer the mixture to a separatory funnel and extract the aqueous phase with toluene (2 x 20 mL).

  • Purification: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Final Product Isolation: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 3-(4-chlorophenyl)rhodanine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₉H₆ClNOS₂ with a monoisotopic mass of approximately 242.9579 Da.[18]

Visualization: Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1-(4-chlorophenyl)thiourea C Add Toluene & HCl (catalyst) A->C B Thioglycolic Acid B->C D Reflux at 110°C (8-10 hours) C->D E Quench with H₂O & Extract with Toluene D->E F Dry & Concentrate E->F G Silica Gel Chromatography F->G H 3-(4-chlorophenyl)rhodanine G->H

Caption: Workflow for the synthesis of 3-(4-chlorophenyl)rhodanine.

Unraveling the Mechanism: A Multi-Target Inhibitor

Rhodanine derivatives are frequently identified as multi-target agents, a characteristic that can be both an advantage (broad-spectrum activity) and a challenge (potential for off-target effects).[1][3][4] 3-(4-chlorophenyl)rhodanine and its close analogs exert their biological effects primarily through the inhibition of key enzymes essential for pathogen survival or cancer cell proliferation.

Key Molecular Targets:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This is a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. Inhibition of InhA disrupts the formation of mycolic acids, which are essential components of the mycobacterial cell wall. 3-(4-chlorophenyl)rhodanine derivatives have shown potent inhibitory activity against InhA, with some reporting IC₅₀ values as low as 2.7 µM.[14][19]

  • Aldose Reductase (ALR2): An enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications. Epalrestat, a marketed drug for diabetic neuropathy, is a rhodanine derivative, and 3-(4-chlorophenyl)rhodanine has also been identified as a selective inhibitor of ALR2.[7][14]

  • Other Enzymes: Studies have also implicated rhodanine derivatives, including 3-(4-chlorophenyl)rhodanine, as inhibitors of HIV-1 integrase, bacterial DNA Gyrase B, and various phosphatases, highlighting the scaffold's versatility.[14][19]

The Michael Acceptor Controversy: The 5-ylidene rhodanine derivatives (substituted at the C-5 position) contain an α,β-unsaturated carbonyl system, which can act as a Michael acceptor and react non-selectively with nucleophiles like protein thiols. This has led to their classification by some as Pan Assay Interference Compounds (PAINS).[1] However, it is crucial to note that 3-(4-chlorophenyl)rhodanine is not a 5-ylidene derivative and lacks this reactive moiety. Its activity is derived from specific, non-covalent interactions within target binding sites. Furthermore, even for 5-ylidene derivatives, biological activity must be confirmed experimentally, as the Michael acceptor potential does not automatically preclude selective and meaningful target engagement.[1][5]

Visualization: Inhibition of Mycobacterial FAS-II Pathway

cluster_pathway Mycobacterium Fatty Acid Synthesis (FAS-II) Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC β-ketoacyl-ACP β-ketoacyl-ACP Malonyl-ACP->β-ketoacyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP HadBC Acyl-ACP\n(Elongated Chain) Acyl-ACP (Elongated Chain) trans-2-enoyl-ACP->Acyl-ACP\n(Elongated Chain) InhA Mycolic Acids Mycolic Acids Acyl-ACP\n(Elongated Chain)->Mycolic Acids Inhibitor 3-(4-chlorophenyl)rhodanine InhA_node InhA Inhibitor->InhA_node Inhibition

Caption: Inhibition of the InhA enzyme in the mycobacterial FAS-II pathway.

A Spectrum of Bioactivity: Quantitative Insights

The therapeutic potential of 3-(4-chlorophenyl)rhodanine is underscored by its potent activity across several biological domains.

Antimicrobial and Anticancer Profile

The compound has demonstrated significant efficacy against both bacterial pathogens and cancer cell lines in vitro.

Activity Type Target Organism / Cell Line Metric Value Reference
Antibacterial Mycobacterium tuberculosis (InhA)IC₅₀2.7 µM[14]
Antibacterial Methicillin-resistant S. aureus (MRSA)MIC1 µg/mL (for close analog 6k)[20]
Antifungal General-Activity Confirmed[14]
Anticancer Human Fibrosarcoma (HT-1080)IC₅₀8.7 µM[14]
Anticancer Human Leukemia (K562)IC₅₀11.10 µg/mL (for N-3 substituted analog)[7][11]
Anticancer Colorectal Adenocarcinoma (HCT 116)IC₅₀10 µM (for N-3 substituted analog)[7][11]

Table 1: Summary of reported in vitro bioactivity for 3-(4-chlorophenyl)rhodanine and closely related analogs.

Enzyme Inhibition Data

The compound's activity is rooted in its ability to potently inhibit specific enzymes.

Enzyme Target Biological Relevance Metric Value Reference
Aldose Reductase (ALR2)Diabetic NeuropathyIC₅₀0.21 µM[14]
Dynamin I GTPaseEndocytosisIC₅₀≤10 µM (for rhodanine series)[21]
DNA Gyrase BBacterial ReplicationIC₅₀10 nM (for dual-target analog)[19]

Table 2: Summary of enzyme inhibition data for 3-(4-chlorophenyl)rhodanine and related rhodanine-based inhibitors.

Core Methodologies: Validated Experimental Protocols

The discovery and validation of a bioactive compound rely on rigorous and reproducible experimental protocols. Below are methodologies central to characterizing a compound like 3-(4-chlorophenyl)rhodanine.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Self-Validation: The protocol includes untreated controls (100% viability), vehicle controls (to account for solvent effects), and positive controls (known cytotoxic agents). A clear dose-response curve is required for validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-(4-chlorophenyl)rhodanine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

A 1. Seed Cells in 96-well Plate B 2. Incubate 24 hours A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC₅₀ H->I

Caption: Standard workflow for determining cytotoxicity via MTT assay.

Conclusion and Future Outlook

3-(4-chlorophenyl)rhodanine stands out as a potent bioactive molecule with a well-defined profile as an inhibitor of clinically relevant enzymes. Its discovery journey, from rational synthesis to targeted biological evaluation, exemplifies the power of the rhodanine scaffold in modern drug discovery. The presence of the N-3 aryl group circumvents some of the non-specificity concerns associated with 5-ylidene rhodanines, making it a more attractive lead compound.

Future directions for this chemical series should focus on:

  • Lead Optimization: Systematic modification of the chlorophenyl ring to improve potency and selectivity.

  • In Vivo Efficacy: Transitioning from in vitro assays to animal models to evaluate efficacy, pharmacokinetics, and safety.

  • Target Deconvolution: For broader-spectrum activities, employing chemoproteomics to identify the full range of cellular targets and better understand potential polypharmacology.

The work done to date provides a solid, authoritative grounding for these next steps, positioning 3-(4-chlorophenyl)rhodanine and its derivatives as promising candidates for the development of new therapeutics.

References

  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.
  • Swain, B., et al. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors.
  • Lesyk, R., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. PubMed.
  • Unknown Author. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. PubMed.
  • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. PubMed.
  • Pan, Z., et al. (2021).
  • Unknown Author. (n.d.).
  • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Bentham Science.
  • Pan, Z., et al. (n.d.).
  • Kaminskyy, D., & Havrylyuk, D. (2025). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview.
  • Smolecule. (n.d.). Rhodanine, 3-(4-chlorophenyl)-.
  • PrepChem. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine.
  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub.
  • Lesyk, R. B., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery.
  • Zare, F., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. PubMed.
  • Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.
  • Various Authors. (2025). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives.
  • PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2).
  • El-Naggar, M., et al. (n.d.). Design, Synthesis, and Antiproliferative Activity of Novel Neocryptolepine–Rhodanine Hybrids. MDPI.
  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review.
  • Sun, Z-G., et al. (2019). Introducing Broadened Antibacterial Activity to Rhodanine Derivatives Targeting Enoyl-Acyl Carrier Protein Reductase. PubMed.
  • Unknown Author. (n.d.). Examples of rhodanines displaying biological or photophysical activities.
  • Macgregor, K. A., et al. (2012). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity.

Sources

An In-Depth Technical Guide to the Preliminary Biological Screening of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of 3-(4-chlorophenyl)rhodanine, a synthetic heterocyclic compound of significant interest in medicinal chemistry. As a member of the rhodanine family, this molecule presents a versatile scaffold known for a wide array of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols and field-proven insights to navigate the preliminary screening process effectively.

Introduction: The Scientific Rationale for Screening 3-(4-chlorophenyl)rhodanine

Rhodanine and its derivatives are recognized as "privileged structures" in drug discovery, capable of interacting with a diverse range of biological targets.[1] The core rhodanine scaffold, a 2-thioxo-4-thiazolidinone ring, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The specific derivatization with a 4-chlorophenyl group at the N-3 position in 3-(4-chlorophenyl)rhodanine enhances its lipophilicity, which can influence its membrane permeability and interaction with hydrophobic binding pockets within target proteins.

Preliminary research has indicated that 3-(4-chlorophenyl)rhodanine and structurally related compounds exhibit a spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2] This broad potential necessitates a systematic and robust screening cascade to identify and validate its most promising therapeutic applications. This guide will delineate a logical progression of in vitro and in vivo assays designed to comprehensively characterize the biological profile of 3-(4-chlorophenyl)rhodanine.

Physicochemical Characterization: Foundational Knowledge for Assay Design

A thorough understanding of the physicochemical properties of 3-(4-chlorophenyl)rhodanine is paramount for the design and interpretation of biological assays.

PropertyValue/DescriptionSignificance in Biological Assays
Molecular Formula C₉H₆ClNOS₂Essential for calculating molar concentrations for assay solutions.
Molecular Weight 243.74 g/mol Crucial for accurate preparation of stock and working solutions.
Lipophilicity (XlogP) ~3The moderate lipophilicity suggests good potential for cell membrane permeability, a desirable trait for intracellular targets. However, it may also indicate potential for non-specific binding and cytotoxicity, which should be carefully evaluated.[3]
Solubility Generally soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous solutions.The choice of solvent for stock solutions is critical. For cellular assays, the final concentration of the organic solvent must be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity. Solubility in aqueous assay buffers should be determined to prevent compound precipitation.
Stability Rhodanine derivatives can be susceptible to hydrolysis, particularly at non-neutral pH.Stability in assay buffers and under various storage conditions should be assessed to ensure the integrity of the compound throughout the experimental timeframe.

Table 1: Key Physicochemical Properties of 3-(4-chlorophenyl)rhodanine and Their Implications for Biological Screening.

In Vitro Screening Cascade: From General Cytotoxicity to Specific Target Engagement

The in vitro screening of 3-(4-chlorophenyl)rhodanine should follow a tiered approach, beginning with broad assessments of cellular toxicity and progressing to more specific mechanistic assays.

Tier 1: Cytotoxicity Profiling

Initial evaluation of cytotoxicity is essential to determine the therapeutic window of the compound and to identify cell lines for further investigation. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

  • Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 2: Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of rhodanine derivatives, it is prudent to screen 3-(4-chlorophenyl)rhodanine against a panel of clinically relevant bacterial and fungal strains.[5][6] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[7]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-(4-chlorophenyl)rhodanine in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[8]

  • Inoculation: Add the standardized microbial suspension to each well.[9]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Tier 3: Enzyme Inhibition Assays

Rhodanine derivatives have been reported to inhibit various enzymes.[2] Based on structural similarity and existing literature, initial screening against enzymes such as carbonic anhydrase, HIV-1 integrase, and the phosphatase PRL-3 is warranted.

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[2] A common method for screening CA inhibitors is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[2]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of human or bovine CA, and a stock solution of p-NPA in a suitable organic solvent.[2]

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of 3-(4-chlorophenyl)rhodanine, and the CA working solution. Include a known CA inhibitor (e.g., acetazolamide) as a positive control and a vehicle control.[2]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[2]

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.[2]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in a microplate reader in kinetic mode.[2]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

HIV-1 integrase is a key enzyme in the viral replication cycle, making it an attractive target for antiretroviral therapy.[10] Rhodanine derivatives have been identified as potential inhibitors of this enzyme.[10]

  • Assay Principle: This assay measures the ability of the compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system. A common format utilizes a donor DNA (mimicking the viral DNA end) and a target DNA, with detection often accomplished through ELISA-based methods.[4][11]

  • Plate Coating: Coat a 96-well plate (e.g., streptavidin-coated) with biotin-labeled donor DNA.[11]

  • Enzyme and Inhibitor Addition: Add recombinant HIV-1 integrase and serial dilutions of 3-(4-chlorophenyl)rhodanine to the wells. Pre-incubate to allow for binding.[5]

  • Strand Transfer Reaction: Add digoxigenin-labeled target DNA to initiate the strand transfer reaction. Incubate to allow for integration.[11]

  • Detection: Detect the integrated product using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and a suitable substrate (e.g., TMB).[4]

  • Data Analysis: Measure the absorbance and calculate the IC₅₀ value.

Phosphatase of regenerating liver 3 (PRL-3) is a dual-specificity phosphatase implicated in cancer metastasis.[12] A common in vitro assay for PRL-3 activity utilizes a synthetic fluorogenic substrate.[3]

  • Reagents: Recombinant PRL-3 enzyme and a fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[3]

  • Assay Setup: In a 96-well plate, combine assay buffer, serial dilutions of 3-(4-chlorophenyl)rhodanine, and the PRL-3 enzyme.

  • Reaction Initiation: Add the DiFMUP substrate to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the reaction rates and calculate the IC₅₀ of the inhibitor.

In Vivo Preliminary Screening: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and preliminary toxicity.

Anticancer Efficacy in a Xenograft Model

For compounds demonstrating significant in vitro cytotoxicity against cancer cell lines, a subcutaneous xenograft model in immunocompromised mice is a standard initial in vivo efficacy test.[12][13]

  • Cell Preparation: Culture the selected cancer cell line to the logarithmic growth phase. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to support tumor engraftment.[14]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[2][13]

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

  • Compound Administration: Administer 3-(4-chlorophenyl)rhodanine via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.[10]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.[15]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Preliminary Pharmacokinetic and Toxicity Assessment

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties and its general toxicity is crucial for its development potential.[16]

  • Acute Toxicity: Administer a single high dose of 3-(4-chlorophenyl)rhodanine to a small group of rodents and observe them for 14 days for signs of toxicity and mortality. This helps in determining the maximum tolerated dose (MTD).[17][18]

  • Sub-acute Toxicity: Administer repeated doses of the compound over a period of 14 to 28 days at multiple dose levels. Monitor the animals for clinical signs, body weight changes, and food/water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathology of major organs.[17][19]

  • Dosing: Administer a single dose of 3-(4-chlorophenyl)rhodanine to mice via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.[10][20]

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizing the Workflow and Potential Mechanisms

To aid in the conceptualization of the screening process and potential molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening Cytotoxicity (MTT) Cytotoxicity (MTT) Antimicrobial (MIC) Antimicrobial (MIC) Cytotoxicity (MTT)->Antimicrobial (MIC) Enzyme Inhibition Enzyme Inhibition Antimicrobial (MIC)->Enzyme Inhibition Further Mechanistic Studies Further Mechanistic Studies Antimicrobial (MIC)->Further Mechanistic Studies Active Compound Xenograft Model Xenograft Model Enzyme Inhibition->Xenograft Model Promising Hit Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Toxicity Assessment Toxicity Assessment Pharmacokinetics->Toxicity Assessment 3-(4-chlorophenyl)rhodanine 3-(4-chlorophenyl)rhodanine 3-(4-chlorophenyl)rhodanine->Cytotoxicity (MTT) Tier 1

Caption: A streamlined workflow for the preliminary biological screening of 3-(4-chlorophenyl)rhodanine.

Signaling_Pathway 3-(4-chlorophenyl)rhodanine 3-(4-chlorophenyl)rhodanine Target Enzyme Target Enzyme 3-(4-chlorophenyl)rhodanine->Target Enzyme Inhibition Biological Process Biological Process Target Enzyme->Biological Process Regulation Cellular Response Cellular Response Biological Process->Cellular Response Modulation

Caption: A conceptual diagram illustrating the potential mechanism of action via enzyme inhibition.

Conclusion: A Pathway to Discovery

The preliminary biological screening of 3-(4-chlorophenyl)rhodanine is a critical first step in unlocking its therapeutic potential. The multi-tiered approach outlined in this guide, from broad cytotoxic profiling to specific in vivo efficacy and safety assessments, provides a robust framework for making informed decisions in the drug discovery process. By adhering to these detailed protocols and understanding the rationale behind each experimental choice, researchers can efficiently and effectively navigate the initial stages of development, paving the way for the potential discovery of a novel therapeutic agent.

References

  • Desai, N. C., et al. (2014). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 19(9), 13974-13991.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • Lee, J. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261-267.
  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Wikipedia. (2024). Broth microdilution. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.
  • Kumar, A., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(11), 1363-1376.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from [Link]

  • Li, M., et al. (2011). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta Pharmacologica Sinica, 32(11), 1409-1416.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • Spengler, G., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(2), 161-180.
  • National Research Council (US) Committee on Toxicity Testing. (2007). Reference Protocols for Toxicity Testing. In Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Gul, S., et al. (2018). PRL3 pseudophosphatase activity is necessary and sufficient to promote metastatic growth. Journal of Biological Chemistry, 293(29), 11466-11477.
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Ajamian, F., et al. (2017). Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes. Journal of Visualized Experiments, (120), 55203.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Abusetta, A. A., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(11), 1363-1376.
  • Kuntz, K., et al. (2016). In Vitro Efficacy of HIV-1 Integrase Inhibitor 7: A Technical Guide. BenchChem.
  • International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (n.d.). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. Retrieved from [Link]

  • Slupe, A. M., & Merrill, G. F. (2012). Serine/Threonine Protein Phosphatase Assays. Current Protocols in Toxicology, 52(1), 4.26.1-4.26.16.
  • Zhang, Z. Y. (2007).
  • Sharma, S., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549.
  • Jayakanthan, S., et al. (2021). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR Protocols, 2(4), 100868.

Sources

The Evolving Landscape of 3-(4-chlorophenyl)rhodanine Research: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Rhodanine Scaffold

The rhodanine core, a five-membered heterocyclic scaffold, has long been a subject of intense interest in medicinal chemistry due to its versatile biological activities.[1] Among its numerous derivatives, 3-(4-chlorophenyl)rhodanine has emerged as a particularly promising platform for the development of novel therapeutic agents. The presence of the 4-chlorophenyl group at the N-3 position enhances the compound's lipophilicity, potentially improving its interaction with biological targets.[2] This guide provides an in-depth review of the research on 3-(4-chlorophenyl)rhodanine, focusing on its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

I. Synthesis and Characterization: Building the Core Scaffold

The primary route for synthesizing 3-(4-chlorophenyl)rhodanine and its derivatives is the Knoevenagel condensation.[3] This versatile reaction involves the condensation of an active methylene compound, in this case, 3-(4-chlorophenyl)rhodanine, with an aldehyde or ketone.

Experimental Protocol: Knoevenagel Condensation for 5-Substituted-3-(4-chlorophenyl)rhodanine Derivatives

This protocol outlines a general procedure for the synthesis of 5-arylidene-3-(4-chlorophenyl)rhodanine derivatives.

Materials:

  • 3-(4-chlorophenyl)rhodanine

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-chlorophenyl)rhodanine (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in glacial acetic acid.

  • Catalyst Addition: Add anhydrous sodium acetate (2-3 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water, and then with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene-3-(4-chlorophenyl)rhodanine derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification and Characterization

Purification of the synthesized compounds is typically achieved through recrystallization. The choice of solvent depends on the polarity of the derivative. Characterization is crucial to confirm the identity and purity of the final product. ¹H NMR spectroscopy is used to identify the protons in the molecule, with characteristic peaks for the aromatic protons and the methine proton of the arylidene group. ¹³C NMR provides information about the carbon skeleton. Mass spectrometry is employed to determine the molecular weight of the compound.

II. Biological Activities: A Multifaceted Therapeutic Potential

3-(4-chlorophenyl)rhodanine and its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic applications.

A. Anticancer Activity: Targeting Apoptotic Pathways

A significant body of research has focused on the anticancer properties of 3-(4-chlorophenyl)rhodanine derivatives. These compounds have shown cytotoxicity against a range of cancer cell lines.[2]

Mechanism of Action: The anticancer effects of these rhodanine derivatives are often attributed to their ability to induce apoptosis, or programmed cell death.[4][5] One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis.[6][7][8] Pro-apoptotic proteins like Bax and Bak are counteracted by anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] It is believed that certain 3-(4-chlorophenyl)rhodanine derivatives can disrupt the balance between these proteins, leading to the activation of the apoptotic cascade.[9] Furthermore, some studies suggest that these compounds can upregulate the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[6]

Signaling Pathway: Bcl-2 Family-Mediated Apoptosis

Bcl2_Pathway Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins (e.g., Bim, Puma) BH3-only proteins (e.g., Bim, Puma) Apoptotic Stimuli->BH3-only proteins (e.g., Bim, Puma) Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3-only proteins (e.g., Bim, Puma)->Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) inhibit Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) BH3-only proteins (e.g., Bim, Puma)->Pro-apoptotic proteins (Bax, Bak) activate Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL)->Pro-apoptotic proteins (Bax, Bak) inhibit Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Pro-apoptotic proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase activation Caspase activation Apoptosome formation->Caspase activation Apoptosis Apoptosis Caspase activation->Apoptosis 3-(4-chlorophenyl)rhodanine derivative 3-(4-chlorophenyl)rhodanine derivative 3-(4-chlorophenyl)rhodanine derivative->Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) inhibits

Caption: Bcl-2 family-mediated apoptotic pathway and the inhibitory role of 3-(4-chlorophenyl)rhodanine derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 3-(4-chlorophenyl)rhodanine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-N,N-dimethylaminobenzylidene)-rhodanine-3-butyric acidA2780 (Ovarian)4.4[4]
5-(4-N,N-dimethylaminobenzylidene)-rhodanine-3-butyric acidA2780cisR (Ovarian)3.3[4]
3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116 (Colorectal)10[4]
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneMDA-MB-231 (Breast)2[5]
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116 (Colorectal)2[5]
Quinazolinone-based rhodanine 45HL-60 (Leukemia)1.2[6]
Quinazolinone-based rhodanine 45K-562 (Leukemia)1.5[6]
B. Antibacterial Activity: A Weapon Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[10] 3-(4-chlorophenyl)rhodanine derivatives have demonstrated promising activity against a range of pathogenic bacteria, particularly Gram-positive strains.[8][11][12]

Mechanism of Action: The antibacterial mechanism of rhodanine derivatives is an area of active investigation. Some studies on rhodanine analogs have identified specific enzymatic targets. For instance, certain rhodanine-containing compounds have been shown to inhibit E. coli thymidylate kinase (TMPK), an essential enzyme in DNA synthesis.[13] This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death. The broad spectrum of activity suggests that different derivatives may act on various bacterial targets.

Quantitative Data: Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound/DerivativeBacterial StrainMIC (µM)Reference
Rhodanine derivative Rh 2Vancomycin-resistant S. aureus (VRSA)4[8]
Rhodanine derivative Rh 2Methicillin-resistant S. aureus (MRSA)4[8]
Rhodanine derivative Rh 2Staphylococcus epidermidis4[8]
Rhodanine derivative Rh 2Vancomycin-resistant Enterococcus (VRE)8[8]
Rhodanine derivativesBacillus spp.2-8[8]

III. Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. For 3-(4-chlorophenyl)rhodanine derivatives, the modifications at the 5-position of the rhodanine ring have been a primary focus of SAR studies.[13][14]

Anticancer Activity:

  • Substitution at the 5-position: The introduction of a 5-arylidene moiety is a common strategy to enhance anticancer activity.[13]

  • Nature of the Aryl Group: The electronic properties of the substituent on the arylidene ring play a crucial role. Electron-donating groups, such as a dimethylamino group, have been shown to significantly increase cytotoxicity.[4]

  • 3,5-Disubstituted Derivatives: Studies suggest that 3,5-disubstituted rhodanine derivatives often exhibit higher and more selective cytotoxicity against cancer cell lines compared to their N-3-substituted counterparts.[13]

Antibacterial Activity:

  • Substituents on the Benzylidene Ring: The position of substituents on the benzylidene ring at the 5-position can influence antibacterial potency. For example, a chloro-substituent at the ortho position of the benzylidene ring has been associated with higher activity compared to meta or para positions.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a critical factor in its ability to penetrate bacterial cell membranes.

IV. Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel 3-(4-chlorophenyl)rhodanine-based therapeutic agents follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis and Characterization cluster_bio_eval Biological Evaluation Design of Derivatives Design of Derivatives Knoevenagel Condensation Knoevenagel Condensation Design of Derivatives->Knoevenagel Condensation Purification (Recrystallization) Purification (Recrystallization) Knoevenagel Condensation->Purification (Recrystallization) Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification (Recrystallization)->Structural Characterization (NMR, MS) In vitro Anticancer Screening (IC50) In vitro Anticancer Screening (IC50) Structural Characterization (NMR, MS)->In vitro Anticancer Screening (IC50) In vitro Antibacterial Screening (MIC) In vitro Antibacterial Screening (MIC) Structural Characterization (NMR, MS)->In vitro Antibacterial Screening (MIC) Mechanism of Action Studies Mechanism of Action Studies In vitro Anticancer Screening (IC50)->Mechanism of Action Studies In vitro Antibacterial Screening (MIC)->Mechanism of Action Studies In vivo Studies (Animal Models) In vivo Studies (Animal Models) Mechanism of Action Studies->In vivo Studies (Animal Models)

Caption: A streamlined workflow for the development of 3-(4-chlorophenyl)rhodanine derivatives.

V. Conclusion and Future Perspectives

The research landscape of 3-(4-chlorophenyl)rhodanine and its derivatives is vibrant and continues to expand. The versatility of the rhodanine scaffold, coupled with the favorable properties imparted by the 3-(4-chlorophenyl) substitution, provides a fertile ground for the discovery of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets for both anticancer and antibacterial activities to enable more targeted drug design. The exploration of novel substitutions at the 5-position, guided by SAR insights, holds the potential to yield compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, in vivo studies are crucial to translate the promising in vitro results into tangible clinical applications. The continued investigation of this remarkable class of compounds is poised to make significant contributions to the fields of oncology and infectious disease.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Molecules, 23(10), 2536.
  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47-59.
  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines. Encyclopedia, 2(3), 1335-1353.
  • Abdel-Khalik, M. M., et al. (2016).
  • Kryshchyshyn, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750.
  • Lampson, K. M., et al. (2021). Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E.
  • Al-Said, M. S., et al. (2011). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2996-2999.
  • Park, S., et al. (2012). Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents. European journal of medicinal chemistry, 54, 403-412.
  • Dago, C. D., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750.
  • Zhang, L., et al. (2011). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 1(9), 1774-1780.
  • Singh, P., & Kumar, V. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert opinion on drug discovery, 15(3), 325-339.
  • Szychowski, K. A., et al. (2021).
  • Galdys, A., et al. (2021). Structural insights into 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers with antibacterial activity. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 7), 369-379.
  • Bräse, S., et al. (2009). Structure-activity of novel rhodacyanine dyes as antitumor agents. Journal of medicinal chemistry, 52(11), 3505-3523.
  • Buzun, O., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(11), 3125.
  • Galdys, A., et al. (2021). Structural insights into 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers with antibacterial activity. Acta Crystallographica Section C: Structural Chemistry, 77(7), 369-379.
  • Sharma, S., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical biology & drug design, 100(5), 785-815.
  • Zhang, L., et al. (2020). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Indian Journal of Heterocyclic Chemistry, 30(2), 307-312.
  • Al-Omary, F. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future medicinal chemistry, 10(15), 1819-1837.
  • PubChem. Rhodanine, 3-(4-chlorophenyl)-. [Link]

  • Liu, X. H., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(12), 10175-10185.
  • ResearchGate. Preparation and characterization of novel 3-(4-chlorophenyl)-1-nitrophenyl-5-substituted formazan. [Link]

Sources

Methodological & Application

Probing Dynamin GTPase Activity: A Guide to the Application of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(4-chlorophenyl)rhodanine as a tool for studying dynamin GTPase activity. This guide is designed to provide not only detailed protocols but also the scientific rationale behind the experimental steps, ensuring a thorough understanding of the application and its limitations.

Introduction: The Critical Role of Dynamin in Cellular Trafficking

Dynamin is a large GTPase that plays an essential role in membrane fission events, most notably in the scission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis (CME). This process is fundamental for nutrient uptake, regulation of cell surface receptor signaling, and synaptic vesicle recycling. Dynamin exists in three main isoforms in mammals: dynamin I, which is predominantly expressed in neurons; dynamin II, which is ubiquitously expressed; and dynamin III, found primarily in the testes, lung, and brain. These isoforms share a conserved domain structure, including a GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a proline-rich domain (PRD). The GTPase activity of dynamin is crucial for its function, providing the mechanical force required for membrane constriction and vesicle release.

The study of dynamin function has been greatly facilitated by the development of small molecule inhibitors. These chemical tools offer the advantage of acute and reversible inhibition, allowing for the precise dissection of dynamin's role in various cellular processes.

3-(4-chlorophenyl)rhodanine: A Member of the Rhodadyn Class of Dynamin Inhibitors

3-(4-chlorophenyl)rhodanine belongs to a class of compounds known as the Rhodadyns, which have been identified as potent inhibitors of dynamin GTPase activity. The rhodanine scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for a wide range of biological activities. The Rhodadyns have emerged from focused library screening efforts to identify novel dynamin inhibitors.

Mechanism of Action: An Area of Ongoing Investigation

The precise mechanism by which rhodanine-based compounds inhibit dynamin is not yet fully elucidated. Other classes of dynamin inhibitors have been shown to act through various mechanisms, including competition with GTP at the active site, uncompetitive inhibition, or by interfering with dynamin's self-assembly.[2][3][4] For example, the Pthaladyn class of inhibitors are reported to be GTP competitive.[3] Further research is required to definitively characterize the binding site and inhibitory mechanism of the Rhodadyn series on dynamin.

Critical Considerations: Specificity and Potential Off-Target Effects

A crucial aspect of utilizing any chemical probe is understanding its specificity and potential for off-target effects. This is paramount for the accurate interpretation of experimental results.

On-Target Specificity

The Rhodadyn class of inhibitors has been shown to be specific for dynamin over other endocytic proteins. Gratifyingly, at concentrations effective for dynamin inhibition, no significant inhibition of clathrin was observed.[1] This is a key piece of data supporting the use of these compounds as specific tools for studying dynamin.

The "PAINS" Caveat: A Word on Rhodanine-Based Compounds

It is important for researchers to be aware that the rhodanine core is a known "Pan-Assay Interference Compound" (PAINS).[5][6][7][8][9] PAINS are compounds that can produce false-positive results in high-throughput screens through a variety of non-specific mechanisms, such as aggregation, redox activity, or covalent modification of proteins.[5][9]

Therefore, while 3-(4-chlorophenyl)rhodanine and other Rhodadyns have demonstrated specific dynamin inhibition, it is essential to include appropriate controls in all experiments to mitigate the risk of misinterpreting data due to potential off-target or non-specific effects. This includes performing counter-screens and validating findings with orthogonal approaches where possible.[10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of 3-(4-chlorophenyl)rhodanine on dynamin GTPase activity both in vitro and in a cellular context.

Protocol 1: In Vitro Dynamin GTPase Activity Assay (Malachite Green-Based)

This protocol describes a colorimetric assay to measure the GTPase activity of purified dynamin by detecting the release of inorganic phosphate (Pi) using a malachite green-based reagent.[12][13][14][15]

Rationale: This assay provides a direct measure of the enzymatic activity of dynamin and is a primary method for screening and characterizing potential inhibitors. The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is proportional to the amount of GTP hydrolyzed.

Materials:

  • Purified dynamin I

  • GTP solution (10 mM)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • 3-(4-chlorophenyl)rhodanine (stock solution in DMSO)

  • Malachite Green Reagent (commercial kits are available and recommended for consistency)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw purified dynamin on ice.

    • Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

    • Prepare the Malachite Green Reagent according to the manufacturer's instructions.

  • Set up the Reaction:

    • In a 96-well plate, add 10 µL of the diluted 3-(4-chlorophenyl)rhodanine or vehicle control to the appropriate wells.

    • Add 70 µL of Assay Buffer to each well.

    • Add 10 µL of purified dynamin (to a final concentration of 100-200 nM) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • To start the reaction, add 10 µL of GTP solution (to a final concentration of 1 mM) to each well.

    • Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measure Absorbance:

    • Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Plot the absorbance as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Controls:

  • No-Enzyme Control: Wells containing all components except dynamin to determine background phosphate levels.

  • Positive Control: Wells with dynamin and vehicle (DMSO) to determine maximal enzyme activity.

  • GTP-only Control: Wells with GTP but no enzyme to check for non-enzymatic GTP hydrolysis.

  • Linearity Check: Perform a time-course experiment to ensure the reaction is proceeding linearly within the chosen incubation time.

Protocol 2: Cellular Assay for Dynamin Inhibition - Transferrin Uptake

This protocol describes a cell-based assay to assess the effect of 3-(4-chlorophenyl)rhodanine on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.[16][17][18][19][20]

Rationale: Transferrin is internalized by cells exclusively through clathrin-mediated endocytosis, a process that is critically dependent on dynamin function. Inhibition of dynamin will lead to a reduction in the internalization of transferrin, which can be quantified by fluorescence microscopy or flow cytometry.

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)

  • 3-(4-chlorophenyl)rhodanine (stock solution in DMSO)

  • Paraformaldehyde (PFA), 4% in PBS

  • Hoechst 33342 or DAPI for nuclear staining

  • Phosphate-buffered saline (PBS)

  • Coverslips or 96-well imaging plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells on coverslips or in imaging plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare dilutions of 3-(4-chlorophenyl)rhodanine in serum-free medium. Include a vehicle control (DMSO).

    • Wash the cells once with serum-free medium.

    • Incubate the cells with the inhibitor dilutions or vehicle control for 30-60 minutes at 37°C.

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin (e.g., 10-25 µg/mL final concentration) to each well.

    • Incubate the cells at 37°C for 5-15 minutes to allow for internalization.

  • Stopping Uptake and Fixation:

    • Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Imaging (for microscopy):

    • Wash the cells three times with PBS.

    • Stain the nuclei with Hoechst or DAPI for 10 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips on slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Analysis (for flow cytometry):

    • After stopping the uptake with ice-cold PBS, detach the cells using a non-enzymatic cell dissociation solution.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Quantification:

    • Microscopy: Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

    • Flow Cytometry: Determine the mean fluorescence intensity of the cell population for each treatment condition.

    • Plot the fluorescence intensity as a function of inhibitor concentration and determine the IC50 value.

Self-Validation and Controls:

  • Vehicle Control: Cells treated with DMSO to determine the baseline level of transferrin uptake.

  • Negative Control: Cells incubated at 4°C during the transferrin uptake step to prevent active endocytosis.

  • Time-Course Experiment: Determine the optimal transferrin incubation time for your cell line to be in the linear range of uptake.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed reduction in transferrin uptake is not due to inhibitor-induced cell death.

Data Presentation and Interpretation

Quantitative data from the GTPase activity and transferrin uptake assays should be summarized in a clear and structured format.

Table 1: Example Data Summary for Dynamin Inhibition by 3-(4-chlorophenyl)rhodanine Analogs

CompoundIn Vitro Dynamin I IC50 (µM)Cellular RME IC50 (µM)
Rhodadyn Analog C83.0-
Rhodadyn Analog E93.4-
Rhodadyn Analog D103.65.9 ± 1.0
Rhodadyn Analog C10-7.0 ± 2.2
Data presented are for illustrative purposes and are based on published values for representative Rhodadyn compounds.[1]

Visualizing the Workflow and Pathway

Diagrams can aid in understanding the experimental workflow and the underlying biological pathway being investigated.

Diagram 1: Dynamin's Role in Clathrin-Mediated Endocytosis

Dynamin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Ligand Ligand Ligand->Receptor Binding Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Vesicle Scission (GTP Hydrolysis) Endosome Early Endosome Vesicle->Endosome Trafficking Dynamin Dynamin Dynamin->Clathrin_Pit Assembly at neck Inhibitor 3-(4-chlorophenyl)rhodanine Inhibitor->Dynamin Inhibition Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Purified_Dynamin Purified Dynamin GTPase_Assay Malachite Green GTPase Assay Purified_Dynamin->GTPase_Assay IC50_in_vitro Determine In Vitro IC50 GTPase_Assay->IC50_in_vitro Cells Culture Cells Tf_Uptake Transferrin Uptake Assay Cells->Tf_Uptake IC50_cellular Determine Cellular IC50 Tf_Uptake->IC50_cellular 3_4_chlorophenyl_rhodanine 3-(4-chlorophenyl)rhodanine 3_4_chlorophenyl_rhodanine->GTPase_Assay Add Inhibitor 3_4_chlorophenyl_rhodanine->Tf_Uptake Treat Cells

Caption: Workflow for evaluating 3-(4-chlorophenyl)rhodanine as a dynamin inhibitor using both in vitro and cellular assays.

Conclusion

3-(4-chlorophenyl)rhodanine, as a representative of the Rhodadyn class of compounds, is a valuable tool for the investigation of dynamin GTPase activity and its role in cellular processes. Its potency and specificity for dynamin make it a useful probe for dissecting the complex mechanisms of endocytosis. However, as with all chemical inhibitors, and particularly those containing a rhodanine scaffold, careful experimental design, including the use of appropriate controls, is essential to ensure the generation of robust and reliable data. By following the detailed protocols and considering the scientific rationale outlined in this guide, researchers can effectively employ this compound to advance our understanding of dynamin biology.

References

  • Tomašić, T., and Mašič, L. P. (2017). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Molecules, 22(5), 794. [Link]

  • Baell, J. B., and Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740. [Link]

  • Grokipedia. Pan-assay interference compounds. [Link]

  • Caporuscio, F., et al. (2011). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of medicinal chemistry, 54(17), 5985-5999. [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(3), 395-397. [Link]

  • Robertson, M. J., et al. (2012). The Rhodadyns, a new class of small molecule inhibitors of dynamin GTPase activity. ACS medicinal chemistry letters, 3(5), 352-356. [Link]

  • Robertson, M. J., et al. (2012). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS Medicinal Chemistry Letters, 3(5), 352-356. [Link]

  • EUBOPEN. Protocol for Malachite Green. [Link]

  • Gordon, C. P., et al. (2022). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. ChemMedChem, 17(24), e202200451. [Link]

  • Prichard, K. L., et al. (2022). Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases. Frontiers in Cellular Neuroscience, 15, 754110. [Link]

  • Gordon, C. P., et al. (2010). The pthaladyns: GTP competitive inhibitors of dynamin I and II GTPase derived from virtual screening. Journal of medicinal chemistry, 53(14), 5323-5333. [Link]

  • Laggner, C., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature communications, 8(1), 1-12. [Link]

  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8(1), 1547. [Link]

  • Whiting, A., et al. (2015). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. ACS chemical neuroscience, 6(8), 1344-1353. [Link]

  • Figure from: Enzyme-Regulated Non-Thermal Fluctuations Enhance Ligand Diffusion and Receptor-Mediated Endocytosis. [Link]

  • Transferrin Uptake Assays Transferrin Recycling using Fluorescence Microscopy. [Link]

  • Quan, A., & Robinson, P. J. (2005). Rapid purification of native dynamin I and colorimetric GTPase assay. Methods in enzymology, 404, 556-569. [Link]

  • Stone, T. B., et al. (2023). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry, 81, 117203. [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 241-249. [Link]

  • Leonard, M., et al. (2005). Robust colorimetric assays for dynamin's basal and stimulated GTPase activities. Methods in enzymology, 404, 490-504. [Link]

  • EMBL Heidelberg. Tranferrin Uptake Assay (HeLa cells) - Flow cytometry. [Link]

  • Hill, T. A., et al. (2009). Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles. Journal of medicinal chemistry, 52(12), 3762-3773. [Link]

  • Das, S. (2023). Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. protocols.io. [Link]

  • Orlando, K., et al. (2022). Yeast Rgd3 is a phospho-regulated F-BAR–containing RhoGAP involved in the regulation of Rho3 distribution and cell morphology. Molecular Biology of the Cell, 33(10), ar90. [Link]

  • Hill, T. A., et al. (2010). Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis. Journal of medicinal chemistry, 53(10), 4094-4102. [Link]

  • Robertson, M. J., et al. (2012). The Rhodadyns, a new class of small molecule inhibitors of dynamin gtpase activity. ACS Medicinal Chemistry Letters. [Link]

  • Gordon, C. P., et al. (2010). The Pthaladyns: GTP Competitive Inhibitors of Dynamin I and II GTPase Derived from Virtual Screening. Journal of Medicinal Chemistry, 53(14), 5323-5333. [Link]

Sources

Application Note & Protocol: Comprehensive In Vitro Cytotoxicity Profiling of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodanine and its derivatives represent a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3][4] The 3-(4-chlorophenyl)rhodanine structure, in particular, is of significant interest for its potential as a cytotoxic agent. Preliminary studies suggest that rhodanine derivatives can induce cell death through various mechanisms, such as the induction of apoptosis, inhibition of protein tyrosine kinases, and cell cycle arrest.[1][5][6] Some derivatives have shown potent cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range.[2][7]

In vitro cytotoxicity assays are fundamental to the preclinical development of any potential therapeutic agent, providing critical data on a compound's potency and mechanism of action at the cellular level.[8][9] This guide provides a comprehensive, multi-assay approach to characterize the cytotoxic profile of 3-(4-chlorophenyl)rhodanine. By integrating assays that measure metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain a robust and nuanced understanding of the compound's cellular effects.

Section 1: Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. A multi-parametric approach is essential to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to avoid misleading results from compound interference.[10]

  • Cell Viability (Metabolic Assay): The MTT assay is a colorimetric method that measures the metabolic activity of a cell population. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. This assay is a primary indicator of a compound's effect on cell proliferation and overall health.

  • Cytotoxicity (Membrane Integrity Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13] This assay provides a direct measure of cell death involving the loss of membrane integrity, a hallmark of necrosis.

  • Apoptosis (Caspase Activity Assay): The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15][16] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[14] An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.

By combining these three assays, researchers can build a detailed profile: a decrease in MTT signal indicates reduced viability, an increase in LDH release points to membrane damage, and activation of caspase-3/7 confirms an apoptotic mechanism.

Section 2: Experimental Workflow Overview

The overall process involves preparing the compound, culturing cells, exposing them to a range of compound concentrations, and then performing the three distinct assays in parallel.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis a Prepare 3-(4-chlorophenyl)rhodanine Stock & Working Solutions d Treat Cells with Compound (24-72h Incubation) a->d b Culture & Maintain HeLa Cell Line c Seed Cells in 96-Well Plates b->c c->d e MTT Assay (Viability) d->e f LDH Assay (Cytotoxicity) d->f g Caspase-Glo® 3/7 (Apoptosis) d->g h Read Plates (Absorbance/Luminescence) e->h f->h g->h i Calculate % Viability, % Cytotoxicity, RLU h->i j Determine IC50 Value & Interpret Results i->j

Caption: High-level experimental workflow.

Section 3: Detailed Protocols

Materials and Reagents
  • Cell Line: HeLa (human cervical adenocarcinoma) or another suitable cancer cell line.

  • Compound: 3-(4-chlorophenyl)rhodanine

  • Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: DMSO (cell culture grade), Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Cytotoxicity Assay Kit, Caspase-Glo® 3/7 Assay Kit, Triton™ X-100.

  • Equipment: 96-well flat-bottom plates (clear for MTT/LDH, opaque-walled for Caspase-Glo®), multichannel pipette, microplate reader (absorbance and luminescence capabilities), CO2 incubator (37°C, 5% CO2).

Protocol: Compound and Cell Preparation
  • Compound Stock Preparation: Prepare a 10 mM stock solution of 3-(4-chlorophenyl)rhodanine in DMSO. Store at -20°C.

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator. Passage cells upon reaching 80-90% confluency.[17]

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of media into 96-well plates.[18] Incubate overnight to allow for cell attachment.

Protocol: MTT Cell Viability Assay
  • Cell Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old media with 100 µL of the media containing the compound or controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[20]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol: LDH Cytotoxicity Assay
  • Cell Treatment: Treat cells in a 96-well plate as described in the MTT protocol.

  • Assay Controls: It is crucial to include the following controls on each plate[12][21]:

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background: Medium without cells.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[21] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.[22]

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Treatment: Treat cells in an opaque-walled 96-well plate as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[16][23]

  • Reagent Addition: Allow the plate and the Caspase-Glo® reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[14][16]

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.[15][16]

  • Measurement: Measure the luminescence using a microplate reader.

Section 4: Data Analysis and Interpretation

Calculations
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Caspase-Glo® 3/7 Assay (Fold Change): Fold Change = Luminescence_Sample / Luminescence_Vehicle

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[24]

  • Normalize Data: Convert absorbance or viability data to a percentage relative to the vehicle control (100% viability).

  • Log Transform: Transform the compound concentrations to their logarithm.

  • Non-linear Regression: Plot the % Viability against the log-transformed concentrations and fit the data to a sigmoidal dose-response curve using software like GraphPad Prism or an equivalent.[18][25] The IC50 is the concentration that corresponds to the 50% response on the curve.[24]

Integrated Data Interpretation

By analyzing the data from all three assays, a clear picture of the compound's cytotoxic mechanism emerges.

Assay ResultInterpretation
↓ MTT, ↑ LDH, ↑ Caspase 3/7 Compound induces apoptosis, leading to secondary necrosis at higher concentrations or later time points.
↓ MTT, ~ LDH, ↑ Caspase 3/7 Compound is primarily pro-apoptotic and cytostatic without causing significant membrane rupture.
↓ MTT, ↑ LDH, ~ Caspase 3/7 Compound induces necrotic cell death, possibly through membrane disruption or other non-apoptotic pathways.
↓ MTT, ~ LDH, ~ Caspase 3/7 Compound is cytostatic, inhibiting cell proliferation without directly killing the cells within the assay timeframe.

Note: (↓) Decrease, (↑) Increase, (~) No significant change.

G cluster_pathways Potential Cytotoxic Mechanisms cluster_outcomes Observable Outcomes compound 3-(4-chlorophenyl)rhodanine apoptosis Apoptosis Induction (Caspase-3/7 Activation) compound->apoptosis necrosis Necrosis (Membrane Damage) compound->necrosis cytostasis Cytostasis (Proliferation Arrest) compound->cytostasis viability Decreased Viability (↓ MTT Signal) apoptosis->viability caspase Caspase Activation (↑ Luminescence) apoptosis->caspase necrosis->viability membrane Membrane Disruption (↑ LDH Release) necrosis->membrane cytostasis->viability

Caption: Relationship between mechanisms and assay outcomes.

Section 5: References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Moorthy, B. T., Ravi, S., Srivastava, M., Chiruvella, K. K., Hemlal, H., Joy, O., & Raghavan, S. C. (2010). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorganic & medicinal chemistry letters, 20(21), 6297–6301. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Ma, D., Lu, J., & Chen, Y. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. Retrieved from [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Glavač, D., Mlinarić, S., & Šarkanj, B. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current medicinal chemistry, 29(42), 5875–5888. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Trotsko, N., Szczepański, J., & Gębczak, K. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International journal of molecular sciences, 23(12), 6523. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. Retrieved from [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA. ACS omega, 8(14), 12891–12906. Retrieved from [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific reports, 13(1), 4983. Retrieved from [Link]

  • Song, H., Lee, Y. S., Roh, E. J., Seo, J. H., Oh, K. S., Lee, B. H., Han, H., & Shin, K. J. (2012). Discovery of potent and selective rhodanine type IKKβ inhibitors by hit-to-lead strategy. Bioorganic & medicinal chemistry letters, 22(17), 5668–5674. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Trotsko, N., Szczepański, J., & Gębczak, K. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of a potent Pan-Pim kinases inhibitor with rhodanine-benzimidazole moiety. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • Medistri SA. (n.d.). Cytotoxicity. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., Al-Sawalha, M., & Al-Qirim, T. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(23), 5195. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodanine type inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: Development of PRL-3 Inhibitors Using a 3-(4-Chlorophenyl)rhodanine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3, is a dual-specificity phosphatase critically implicated in the progression and metastasis of numerous cancers.[1][2] Its tumor-specific expression makes it an attractive therapeutic target.[1][2] This document provides an in-depth guide for researchers on the development of PRL-3 inhibitors centered on the 3-(4-chlorophenyl)rhodanine scaffold. This chemical class has been identified through high-throughput screening and subsequent optimization as a potent source of PRL-3 inhibitors.[1][2] We will detail the rationale behind this scaffold, its mechanism of action, and provide comprehensive, field-proven protocols for the synthesis, biochemical screening, and cellular validation of these promising anti-cancer agents.

Introduction: Targeting PRL-3 in Oncology

PRL-3 is a member of the protein tyrosine phosphatase (PTP) superfamily that regulates key cellular processes, including cell growth, migration, and invasion.[2][3] Overexpression of PRL-3 is strongly correlated with poor prognosis and metastatic disease in a wide range of malignancies, including colorectal, gastric, and ovarian cancers.[4][5] PRL-3 exerts its oncogenic effects by dephosphorylating a host of substrate proteins, thereby modulating critical signaling pathways that drive cancer progression.[3] The active site of PRL-3 contains a catalytic cysteine residue (Cys104) that is essential for its phosphatase activity.[2] Inhibition of this activity presents a direct strategy to counteract its pro-metastatic functions.

The rhodanine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.[6] Specifically, rhodanine derivatives have been successfully developed as potent PRL-3 inhibitors, demonstrating the ability to block cancer cell migration and invasion in preclinical models.[7][8] The 3-(4-chlorophenyl)rhodanine scaffold provides a robust and synthetically accessible starting point for inhibitor development.

cluster_PRL3 PRL-3 Mediated Signaling PRL3 PRL-3 (PTP4A3) Overexpression Ezrin Ezrin-P PRL3->Ezrin Dephosphorylates Csk Csk PRL3->Csk Inhibits Src Src PRL3->Src Activates (indirectly) PI3K_AKT PI3K/Akt Pathway PRL3->PI3K_AKT Activates Angiogenesis Angiogenesis PRL3->Angiogenesis Migration Cell Migration & Invasion Ezrin->Migration Integrins Integrins Integrins->Migration Csk->Src Inhibits STAT3 STAT3 Src->STAT3 Activates STAT3->Migration Proliferation Cell Proliferation STAT3->Proliferation PI3K_AKT->Migration PI3K_AKT->Proliferation Metastasis Metastasis Migration->Metastasis Proliferation->Metastasis Angiogenesis->Metastasis

Figure 1: Simplified PRL-3 signaling pathway.

The 3-(4-Chlorophenyl)rhodanine Scaffold: A Rationale

The choice of the 3-(4-chlorophenyl)rhodanine scaffold is underpinned by several key medicinal chemistry principles:

  • Synthetic Tractability: The core structure is readily synthesized via established chemical reactions, most notably the Knoevenagel condensation, allowing for rapid generation of diverse analogues.[9][10]

  • Structural Rigidity and Planarity: The rhodanine ring provides a rigid core that helps to position substituents in defined vectors for optimal interaction with the target protein.

  • Modifiable Positions: The scaffold possesses two primary points for chemical modification: the N-3 position and, more critically, the C-5 position. The C-5 position, typically functionalized with a benzylidene group via Knoevenagel condensation, is crucial for exploring the pocket of the PRL-3 active site.[8][11]

  • Favorable Physicochemical Properties: The 4-chlorophenyl group at the N-3 position enhances lipophilicity, which can improve cell permeability, while also providing potential halogen bonding interactions within the target binding site.[9]

cluster_scaffold 3-(4-Chlorophenyl)rhodanine Scaffold structure N3_point C5_point N3 N-3 Position: (4-Chlorophenyl group enhances lipophilicity & interactions) N3->N3_point C5 C-5 Position: (Primary point for diversification via Knoevenagel condensation) C5->C5_point

Figure 2: Key features of the inhibitor scaffold.

Experimental Workflow and Protocols

The development pipeline for novel inhibitors based on this scaffold follows a logical progression from chemical synthesis to biochemical validation and finally to cell-based efficacy studies.

synthesis Step 1: Chemical Synthesis (Knoevenagel Condensation) biochem Step 2: Biochemical Assay (In Vitro PRL-3 Inhibition) synthesis->biochem Test Potency cellular Step 3: Cellular Assays (Migration, Invasion, Apoptosis) biochem->cellular Validate in Cells counterscreen Step 4: Specificity & PAINS (Counter-screening) cellular->counterscreen Confirm Specificity

Figure 3: Overall experimental workflow.

Protocol 1: Synthesis of 5-Benzylidene-3-(4-chlorophenyl)rhodanine Derivatives

This protocol utilizes the Knoevenagel condensation, a robust reaction for forming the C-C double bond at the C-5 position of the rhodanine ring.[10]

Rationale: This reaction is chosen for its high efficiency and tolerance of a wide range of substituted benzaldehydes, allowing for the creation of a chemical library to probe structure-activity relationships (SAR). Sodium acetate acts as a base to deprotonate the active methylene group at C-5 of the rhodanine, which then acts as a nucleophile attacking the aldehyde.

Materials:

  • 3-(4-chlorophenyl)rhodanine

  • Substituted benzaldehyde of choice

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • To a round-bottom flask, add 3-(4-chlorophenyl)rhodanine (1.0 eq), the desired substituted benzaldehyde (1.1 eq), and anhydrous sodium acetate (2.0 eq).

  • Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of rhodanine).

  • Heat the mixture to reflux (approx. 118°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Pour the mixture into a beaker of ice-cold water to fully precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted aldehyde.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-benzylidene-3-(4-chlorophenyl)rhodanine derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PRL-3 Inhibition Assay (Fluorogenic)

This biochemical assay quantifies the enzymatic activity of PRL-3 and the inhibitory potency of the synthesized compounds.

Rationale: The substrate, 3,6-Difluoro-9'-(O-phthaldialdehyde)-fluorescein diphosphate (DiFMUP), is a non-fluorescent molecule. Upon dephosphorylation by a phosphatase like PRL-3, it becomes highly fluorescent DiFMU. This provides a sensitive and continuous read-out of enzyme activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric for potency.

Materials:

  • Recombinant human PRL-3 enzyme

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.5

  • DiFMUP substrate (e.g., from a commercial supplier)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting range is from 100 µM to 1 nM.

  • In a 384-well plate, add 25 µL of Assay Buffer to all wells.

  • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Add 10 µL of recombinant PRL-3 enzyme solution (final concentration ~1-5 nM) to all wells except for the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 15 µL of DiFMUP substrate (final concentration ~10-20 µM).

  • Immediately place the plate in the fluorescence reader and begin kinetic measurements, recording fluorescence intensity every 60 seconds for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound ExampleModification at C-5PRL-3 IC50 (µM)Citation
BR-1 4-(dimethylamino)naphthalen-1-yl1.1[7]
Compound 5e 2-hydroxy-5-nitrobenzylidene0.9[8][12]
CG-707 2,4-dihydroxybenzylidene0.8[7]
Compound 4 5-chloro-2-(trifluoromethyl)benzylidene15.22[4]

Table 1: Example IC50 values for rhodanine-based PRL-3 inhibitors.

Protocol 3: Cell-Based Wound Healing (Scratch) Assay

This assay assesses the effect of PRL-3 inhibitors on cancer cell migration, a key process in metastasis.[10]

Rationale: A physical gap ("wound") is created in a confluent monolayer of cancer cells. The ability of cells to migrate and close this gap is a measure of their migratory potential. PRL-3 overexpressing cells are expected to have high migratory capacity, which should be attenuated by an effective inhibitor.

Materials:

  • Cancer cell line with high PRL-3 expression (e.g., DLD-1 colon cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 6-well plates

  • p200 pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them until they form a confluent monolayer.

  • Create a "wound" by gently scratching the monolayer in a straight line with a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing various concentrations of the test inhibitor or a vehicle control (DMSO).

  • Capture an image of the wound in each well at designated locations (Time 0 hours).

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Capture images of the same wound locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at several points for each image. Calculate the percentage of wound closure over time using the formula: [(Width_0h - Width_xh) / Width_0h] * 100.

  • Compare the rate of wound closure in inhibitor-treated wells to the vehicle control.

Scientific Integrity: Addressing Potential Liabilities

Trustworthiness through Self-Validation: The rhodanine scaffold, while effective, has been flagged in the literature as a potential Pan-Assay Interference Compound (PAINS).[13] These compounds can produce false-positive results in screening assays through non-specific mechanisms, such as aggregation, reactivity, or photometric interference.

Protocol 4: Counter-Screening for Non-Specific Inhibition:

  • Rationale: It is imperative to demonstrate that the observed inhibition is due to specific binding to PRL-3 and not an artifact. Aggregation-based inhibitors are often disrupted by the presence of non-ionic detergents.

  • Procedure: Repeat the In Vitro PRL-3 Inhibition Assay (Protocol 2) with one key modification: include 0.01% (v/v) Triton X-100 in the Assay Buffer.

  • Interpretation:

    • No Significant Change in IC50: If the inhibitor's potency remains largely unchanged, it suggests a specific, non-aggregation-based mechanism of action.

    • Significant Increase in IC50 (>10-fold): If the inhibitor becomes much less potent, it strongly indicates that the original activity was due to non-specific aggregation.

By prospectively running this counter-screen, the integrity of the results is validated, ensuring that downstream efforts are focused on genuinely promising lead compounds.

Conclusion and Future Directions

The 3-(4-chlorophenyl)rhodanine scaffold represents a validated and promising starting point for the development of novel anti-cancer therapeutics targeting PRL-3. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular characterization of such inhibitors. By integrating robust synthetic methods with carefully designed biological assays and essential counter-screening for specificity, researchers can confidently identify and optimize lead candidates. Future work should focus on leveraging SAR data to enhance potency and selectivity, as well as evaluating the pharmacokinetic properties and in vivo efficacy of the most promising compounds.

References

  • PrepChem. Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. Available from: [Link]

  • PrepChem. Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxypropylidene)-rhodanine. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Available from: [Link]

  • PubMed. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3769-74. Available from: [Link]

  • PubMed. The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine derivative. (2021). Bioorganic & Medicinal Chemistry, 40, 116183. Available from: [Link]

  • ResearchGate. The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine derivative | Request PDF. Available from: [Link]

  • PubMed Central. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types. (2021). Journal of Hematology & Oncology, 14(1), 119. Available from: [Link]

  • PubMed. Studies on the pharmacokinetics and mutagenic potential of rhodamine B. (1987). Food and Chemical Toxicology, 25(10), 749-52. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2996-9. Available from: [Link]

  • PubMed. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2012). Expert Opinion on Drug Discovery, 7(12), 1133-46. Available from: [Link]

  • PubMed Central. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. (2013). International Journal of Medicinal Chemistry, 2013, 793260. Available from: [Link]

  • ResearchGate. PRL-3 inhibitor-mediated apoptosis. Available from: [Link]

  • ResearchGate. Recent developments with rhodanine as a scaffold for drug discovery. Available from: [Link]

  • Wikipedia. Rhodanine. Available from: [Link]

  • PubMed Central. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling. (2024). International Journal of Molecular Sciences, 25(6), 3183. Available from: [Link]

  • PubMed. Recent developments with rhodanine as a scaffold for drug discovery. (2017). Expert Opinion on Drug Discovery, 12(12), 1233-1249. Available from: [Link]

  • PubMed Central. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(21), 6673. Available from: [Link]

  • PubMed. Development and characterization of nanobodies that specifically target the oncogenic Phosphatase of Regenerating Liver-3 (PRL-3) and impact its interaction with a known binding partner, CNNM3. (2023). PLoS One, 18(5), e0285964. Available from: [Link]

  • PubMed. Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(4), 359-364. Available from: [Link]

  • PubMed. Facile Fabrication of Promising Protein Tyrosine Phosphatase (PTP) Inhibitor Entities Based on 'Clicked' serine/threonine-monosaccharide Hybrids. (2011). Organic & Biomolecular Chemistry, 9(13), 4876-84. Available from: [Link]

  • PubMed Central. Targeting Protein Tyrosine Phosphatases for Anticancer Drug Discovery. (2008). Current Pharmaceutical Design, 14(35), 3741–3755. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-(4-chlorophenyl)rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Perils of a Privileged Scaffold

The rhodanine core, a five-membered heterocyclic motif, is a well-established "privileged scaffold" in medicinal chemistry, lauded for its synthetic tractability and the diverse biological activities exhibited by its derivatives.[1] Among these, 3-(4-chlorophenyl)rhodanine has emerged as a compound of significant interest in numerous high-throughput screening (HTS) campaigns, demonstrating a spectrum of activities including anticancer, antibacterial, and enzyme inhibitory effects.[2] The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.[2]

However, the journey of a rhodanine-based hit from an initial screen to a validated lead is fraught with challenges. The rhodanine scaffold is notoriously flagged as a Pan-Assay Interference Compound (PAINS), notorious for generating false-positive results in HTS assays.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the therapeutic potential of 3-(4-chlorophenyl)rhodanine in HTS applications while navigating the inherent risks of assay interference. We will delve into its known molecular targets, provide detailed protocols for HTS assays, and critically, outline strategies to identify and mitigate PAINS-related artifacts, ensuring the scientific integrity of your screening campaigns.

Molecular Targets and Therapeutic Potential

3-(4-chlorophenyl)rhodanine and its close analogs have been identified as modulators of several key proteins implicated in various diseases. Understanding these targets is crucial for designing relevant screening assays and interpreting the resulting data.

Table 1: Reported Molecular Targets of Rhodanine Derivatives

Target ProteinTherapeutic AreaReported IC50/EC50Citation(s)
Phosphatase of Regenerating Liver 3 (PRL-3)Oncology0.9 µM (for a benzylidene rhodanine derivative)[5]
Hypoxia-Inducible Factor 2α (HIF-2α)Oncology, InflammationNot specified for this derivative, but rhodanines are known inhibitors.
HIV-1 IntegraseInfectious DiseaseIC50 values of 11-15 µM for a related derivative.[6]
Aldose ReductaseDiabetic ComplicationsNot specified for this derivative, but a known target for rhodanines.
Thymidylate Kinase (E. coli)Infectious DiseaseIC50 values ranging from 250 nM to 5.6 µM for various rhodanine analogs.[7]
Various Cancer Cell Lines (e.g., HeLa, HT29, A549, MCF-7)OncologyIC50 values typically in the low micromolar range (e.g., 24.5-28.6 µM for a related derivative).[7][8]

Signaling Pathway Modulation

The biological activity of 3-(4-chlorophenyl)rhodanine stems from its ability to interfere with critical cellular signaling pathways. Below are diagrammatic representations of two such pathways known to be modulated by rhodanine derivatives.

PRL-3 Signaling Pathway

Phosphatase of Regenerating Liver 3 (PRL-3) is a dual-specificity phosphatase implicated in cancer metastasis. Its overexpression is correlated with poor prognosis in several cancers. PRL-3 promotes tumorigenesis by activating multiple oncogenic signaling cascades.[4][9]

PRL3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin α1/β1 Src Src Integrin->Src EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS IL6R IL-6R JAK JAK IL6R->JAK PRL3 PRL-3 PRL3->Src PRL3->PI3K RhoGTPases Rho GTPases PRL3->RhoGTPases Src->PI3K AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Migration, Invasion) AKT->Transcription STAT3->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription RhoGTPases->Transcription TGFB TGF-β SMAD SMAD TGFB->SMAD SMAD->Transcription Chlorophenyl_Rhodanine 3-(4-chlorophenyl)rhodanine Chlorophenyl_Rhodanine->PRL3 Inhibition

Caption: Inhibition of PRL-3 by 3-(4-chlorophenyl)rhodanine can disrupt multiple downstream pro-metastatic signaling pathways.

HIF-2α Signaling Pathway

Hypoxia-Inducible Factor 2α (HIF-2α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[10] HIF-2α activation drives the expression of genes involved in angiogenesis, cell proliferation, and metastasis.[10]

HIF2a_Pathway cluster_cytoplasm_normoxia Cytoplasm (Normoxia) cluster_cytoplasm_hypoxia Cytoplasm (Hypoxia) cluster_nucleus_hypoxia Nucleus (Hypoxia) HIF2a_N HIF-2α PHD_N PHD HIF2a_N->PHD_N Hydroxylation VHL_N VHL PHD_N->VHL_N Binding Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination & Degradation HIF2a_H HIF-2α Dimer HIF-2α/HIF-1β Heterodimer HIF2a_H->Dimer HIF1b_H HIF-1β (ARNT) HIF1b_H->Dimer HRE Hypoxia Response Element (HRE) Dimer->HRE Binding TargetGenes Target Gene Expression (e.g., VEGF, TGF-α) HRE->TargetGenes Chlorophenyl_Rhodanine 3-(4-chlorophenyl)rhodanine Chlorophenyl_Rhodanine->Dimer Inhibition of Heterodimerization

Caption: 3-(4-chlorophenyl)rhodanine can inhibit HIF-2α signaling by preventing its heterodimerization with HIF-1β.

High-Throughput Screening Protocols

The following protocols are provided as a starting point for HTS campaigns targeting PRL-3 and HIF-2α. It is imperative to note that these are generalized protocols and will require optimization for specific laboratory conditions, equipment, and the precise goals of the screen.

Protocol 1: In Vitro Biochemical Assay for PRL-3 Inhibition

This assay quantitatively measures the enzymatic activity of PRL-3 and the inhibitory potential of 3-(4-chlorophenyl)rhodanine using a fluorogenic substrate.

Materials:

  • Recombinant human PRL-3 enzyme

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 3-(4-chlorophenyl)rhodanine (and other test compounds)

  • Known PRL-3 inhibitor (positive control, e.g., Thienopyridone)

  • DMSO (vehicle control)

  • 384-well, black, low-volume microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-(4-chlorophenyl)rhodanine in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • Assay Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate. Include wells for positive and negative controls.

  • Enzyme and Substrate Preparation: Dilute the recombinant PRL-3 enzyme to the desired concentration in the assay buffer. Prepare the DiFMUP substrate solution in the assay buffer.

  • Reaction Initiation: Add the diluted PRL-3 enzyme solution to each well of the assay plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each well. Normalize the data to the controls (% inhibition). Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Reporter Assay for HIF-2α Inhibition

This protocol utilizes a reporter cell line to measure the transcriptional activity of HIF-2α in a cellular context.

Materials:

  • 786-O human renal clear cell carcinoma cell line stably expressing a hypoxia-responsive element (HRE)-driven luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4-chlorophenyl)rhodanine (and other test compounds)

  • Known HIF-2α inhibitor (positive control, e.g., PT2385)

  • DMSO (vehicle control)

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

  • Luciferase assay reagent

  • 384-well, white, solid-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the 786-O HRE-luciferase reporter cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine in cell culture medium. Add the compound dilutions to the cells.

  • Hypoxic Induction: Place the plates in a hypoxia chamber (e.g., 1% O₂) or add a chemical inducer of hypoxia to the medium for a specified duration (e.g., 16-24 hours).

  • Luciferase Assay: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Normalize the luminescence data to the controls. Plot the normalized reporter activity versus the logarithm of the compound concentration and determine the IC50 value.

Navigating the PAINS Minefield: A Self-Validating Approach

The rhodanine moiety in 3-(4-chlorophenyl)rhodanine is a known PAINS substructure.[3][11] PAINS are notorious for producing false-positive results through various mechanisms, including:

  • Non-specific reactivity: Covalent modification of proteins through Michael addition.[4]

  • Compound aggregation: Formation of colloidal particles that sequester and inhibit enzymes.

  • Assay technology interference: Intrinsic fluorescence, light scattering, or redox activity that interferes with the assay signal.[12]

Therefore, a rigorous hit validation and de-risking strategy is not just recommended, but essential.

Table 2: Strategies for Mitigating and Identifying PAINS Activity

StrategyRationaleProtocol/Action
Assay Orthogonality Confirming activity in a different assay format reduces the likelihood of technology-specific artifacts.If the primary screen is a biochemical assay, validate hits in a cell-based assay (and vice-versa).
Counter-Screening Assessing activity against unrelated targets can reveal promiscuous behavior.Screen active compounds against a panel of unrelated enzymes or receptors.
Detergent Sensitivity Aggregation-based inhibition is often disrupted by the presence of non-ionic detergents.Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests aggregation.
Structure-Activity Relationship (SAR) Analysis True inhibitors typically exhibit a steep and consistent SAR, while PAINS often show flat or inconsistent SAR.Synthesize and test a small number of analogs of 3-(4-chlorophenyl)rhodanine with minor structural modifications.
Biophysical Methods Direct binding assays can confirm a physical interaction between the compound and the target protein.Employ techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to confirm binding.
Chemical Structure Filters Utilize computational filters to flag known PAINS substructures.Run the chemical structure of 3-(4-chlorophenyl)rhodanine and its analogs through publicly available PAINS filters.

Experimental Workflow for a Validated HTS Campaign

The following workflow diagram illustrates a robust approach to an HTS campaign with 3-(4-chlorophenyl)rhodanine, incorporating the necessary validation steps.

HTS_Workflow cluster_screening Primary Screening cluster_hit_confirmation Hit Confirmation & Triage cluster_validation Hit Validation (PAINS Mitigation) cluster_lead_optimization Lead Optimization Primary_Screen High-Throughput Screen (e.g., PRL-3 biochemical assay) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response PAINS_Filter Computational PAINS Filtering Dose_Response->PAINS_Filter Orthogonal_Assay Orthogonal Assay (e.g., Cell-based assay) PAINS_Filter->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screening Orthogonal_Assay->Counter_Screen Detergent_Test Detergent Sensitivity Assay Counter_Screen->Detergent_Test Biophysical_Assay Biophysical Binding Assay (e.g., SPR) Detergent_Test->Biophysical_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Biophysical_Assay->SAR_Studies Validated Hits Lead_Candidate Validated Lead Candidate SAR_Studies->Lead_Candidate

Caption: A comprehensive HTS workflow incorporating crucial steps for hit validation and PAINS mitigation.

Conclusion: A Path Forward for Rhodanine-Based Drug Discovery

3-(4-chlorophenyl)rhodanine represents a promising starting point for drug discovery, with demonstrated activity against several therapeutically relevant targets. However, its classification as a potential PAINS necessitates a cautious and methodical approach to HTS. By integrating the detailed protocols and rigorous validation strategies outlined in this guide, researchers can confidently navigate the complexities of screening this compound, distinguishing true biological activity from assay artifacts. This self-validating system of checks and balances will ultimately pave the way for the successful identification and optimization of novel rhodanine-based therapeutics.

References

  • An overview of signaling pathways regulated by PRL-3 discussed in this... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pan-assay interference compounds - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis - PubMed. (2022, May 2). Retrieved January 12, 2026, from [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2025, August 5). Retrieved January 12, 2026, from [Link]

  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez. (2021, September 8). Retrieved January 12, 2026, from [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015, March 29). Retrieved January 12, 2026, from [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed. (2022, November 29). Retrieved January 12, 2026, from [Link]

  • Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Anticancer Profile of Rhodanines - Encyclopedia.pub. (2022, June 17). Retrieved January 12, 2026, from [Link]

  • Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo | bioRxiv. (2021, February 25). Retrieved January 12, 2026, from [Link]

  • Rhodanine, 3-(p-chlorophenyl)-5-methyl- | C10H8ClNOS2 | CID 22343 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

3-(4-chlorophenyl)rhodanine as a lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ _ _> < _ _ _ _> < _ _ _ _> < _

    --

      --

        -.. ## Application Notes and Protocols for 3-(4-chlorophenyl)rhodanine in Drug Discovery

        Introduction: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry

        The rhodanine scaffold, a five-membered heterocyclic ring, has emerged as a "privileged" structure in medicinal chemistry, a testament to its versatile biological activities and amenability to chemical modification.[1][2][3] This significance was notably solidified with the clinical use of Epalrestat, a rhodanine-containing drug for treating diabetic complications.[2][3] The core structure of rhodanine (2-thioxothiazolidin-4-one) provides a unique template for developing potent and selective modulators of various enzymes and receptors.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4]

        Among the vast library of rhodanine derivatives, 3-(4-chlorophenyl)rhodanine serves as a particularly compelling lead compound. The presence of the 4-chlorophenyl group enhances its lipophilicity, which can improve its interaction with biological targets.[4] This document provides a comprehensive guide for researchers and drug development professionals on leveraging 3-(4-chlorophenyl)rhodanine as a starting point for discovering novel therapeutics. We will delve into its synthesis, biological activities, and protocols for screening and derivatization, while also addressing the critical considerations surrounding its potential as a Pan-Assay Interference Compound (PAINS).

        Biological Activities and Therapeutic Potential

        3-(4-chlorophenyl)rhodanine and its derivatives have been investigated for a multitude of therapeutic applications, demonstrating a wide range of biological activities.

        Enzyme Inhibition: A Key Mechanism of Action

        A primary mechanism through which rhodanine-based compounds exert their effects is enzyme inhibition.[4] They have been shown to target a variety of enzymes crucial in different disease pathways.

        • Anticancer Activity: Rhodanine derivatives have shown significant cytotoxic effects against various cancer cell lines, including human fibrosarcoma and leukemia.[4] Some derivatives act as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are pivotal in cancer cell proliferation.[5] The introduction of bulky or electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range (8.7 to 15.8 µM).[4]

        • Antimicrobial and Antiviral Properties: The rhodanine scaffold is a promising starting point for developing novel anti-infective agents.[1] Derivatives have demonstrated activity against bacteria, including Mycobacterium tuberculosis, and fungi.[4][6] Some compounds have also been explored for their potential against SARS-CoV-2.[6] The mechanism often involves the disruption of microbial processes or inhibition of essential enzymes.[4]

        • Other Enzymatic Targets: Rhodanine derivatives have been identified as inhibitors of various other enzymes, including:

          • Aldose Reductase: With potential applications in diabetic neuropathy.[4]

          • HIV-1 Integrase: A target for antiviral drug development.[4][7]

          • Dual-specificity phosphatases (DSPs): Such as JNK-stimulating phosphatase-1 (JSP-1), which are implicated in inflammatory and proliferative disorders.[8]

          • Carbonic Anhydrase: With some derivatives showing potent and selective inhibition of specific isoforms like hCA IX and XII.[9][10]

        The versatility of the rhodanine core allows for fine-tuning of inhibitory activity and selectivity through chemical modifications.

        The PAINS Conundrum: A Critical Consideration

        It is crucial to acknowledge that rhodanine-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[11][12] PAINS are molecules that can produce false-positive results in high-throughput screening assays through non-specific mechanisms.[11][13] These can include non-specific reactivity with proteins, aggregation, and interference with assay readouts.[13]

        While the PAINS classification warrants caution and rigorous validation of screening hits, it does not inherently disqualify rhodanine derivatives as viable drug candidates.[14] Many approved drugs contain substructures that could be classified as PAINS.[15] The key is to conduct careful experimental validation to confirm that the observed biological activity is due to specific, on-target interactions rather than non-specific interference.[14]

        Drug Discovery Workflow: From Lead to Candidate

        The journey from a lead compound like 3-(4-chlorophenyl)rhodanine to a clinical candidate involves a structured and iterative process.

        Caption: A typical drug discovery workflow starting from a lead compound.

        Experimental Protocols
        Protocol 1: Synthesis of 3-(4-chlorophenyl)rhodanine

        This protocol outlines a general method for the synthesis of the parent compound, which can be adapted from established procedures for rhodanine synthesis.[16][17][18]

        Materials:

        • 4-chlorophenyl isothiocyanate

        • Ethyl thioglycolate

        • Sodium ethoxide

        • Ethanol

        • Hydrochloric acid (HCl)

        • Diethyl ether

        Procedure:

        • Prepare a solution of sodium ethoxide in absolute ethanol.

        • To this solution, add ethyl thioglycolate dropwise at room temperature with stirring.

        • After the addition is complete, add 4-chlorophenyl isothiocyanate dropwise to the reaction mixture.

        • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

        • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

        • Acidify the aqueous solution with dilute HCl to precipitate the product.

        • Filter the crude product, wash with cold water, and dry.

        • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(4-chlorophenyl)rhodanine.

        • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

        Protocol 2: Synthesis of 5-Arylidene-3-(4-chlorophenyl)rhodanine Derivatives via Knoevenagel Condensation

        The C-5 position of the rhodanine ring is a common site for modification to generate diverse libraries of compounds for screening.[4][19]

        Materials:

        • 3-(4-chlorophenyl)rhodanine

        • Various substituted aromatic aldehydes

        • Piperidine or sodium acetate

        • Glacial acetic acid or ethanol

        Procedure:

        • Dissolve 3-(4-chlorophenyl)rhodanine and an equimolar amount of the desired aromatic aldehyde in a suitable solvent such as glacial acetic acid or ethanol.

        • Add a catalytic amount of a base, such as piperidine or sodium acetate.

        • Reflux the reaction mixture for 2-8 hours. Monitor the reaction by TLC.

        • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

        • Filter the precipitate, wash with a cold solvent (e.g., ethanol or water), and dry.

        • If necessary, purify the product by recrystallization or column chromatography.

        • Confirm the structure and purity of the synthesized derivatives using spectroscopic methods.

        Caption: Knoevenagel condensation for synthesizing 5-arylidene rhodanine derivatives.

        Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)

        This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme. Specific conditions will need to be optimized for the enzyme of interest.

        Materials:

        • Target enzyme

        • Enzyme substrate

        • Assay buffer

        • Synthesized rhodanine derivatives (dissolved in DMSO)

        • Positive control inhibitor

        • 96-well microplate

        • Microplate reader (spectrophotometer or fluorometer)

        Procedure:

        • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid affecting enzyme activity.

        • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compounds or controls.

        • Pre-incubate the enzyme with the inhibitors for a specified time at the optimal temperature for the enzyme.

        • Initiate the enzymatic reaction by adding the substrate to each well.

        • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

        • Calculate the initial reaction rates for each concentration of the inhibitor.

        • Determine the percent inhibition relative to the vehicle control (DMSO).

        • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

        Protocol 4: Cell-Based Cytotoxicity Assay (MTT Assay)

        This assay is commonly used to assess the effect of compounds on cell viability.[20]

        Materials:

        • Cancer cell line of interest

        • Complete cell culture medium

        • Synthesized rhodanine derivatives (dissolved in DMSO)

        • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

        • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

        • 96-well cell culture plate

        • Microplate reader

        Procedure:

        • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

        • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

        • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

        • Add the solubilization solution to dissolve the formazan crystals.

        • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

        • Calculate the percentage of cell viability relative to the vehicle control.

        • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

        Structure-Activity Relationship (SAR) Analysis

        Systematic modification of the 3-(4-chlorophenyl)rhodanine scaffold and subsequent biological evaluation are crucial for establishing a structure-activity relationship (SAR).[21] SAR studies help in identifying the key structural features required for potent and selective activity.

        Key Positions for Modification:

        • N-3 Position: The 4-chlorophenyl group can be replaced with other substituted aryl or alkyl groups to explore the impact on activity.

        • C-5 Position: As described in Protocol 2, the introduction of various substituents at this position, often via Knoevenagel condensation, is a common strategy to modulate biological activity.[4][19]

        • C-2 Position: Modifications at the thione group can also be explored.

        Caption: A schematic for exploring the Structure-Activity Relationship (SAR) of the rhodanine scaffold.

        Data Summary
        Compound ClassTargetReported Activity (IC50)Reference(s)
        3-(4-chlorophenyl)rhodanine derivativesVarious Cancer Cell Lines8.7 - 15.8 µM[4]
        Rhodanine DerivativesMycobacterium tuberculosis InhAAs low as 2.7 µM[4]
        Rhodanine DerivativesAldose Reductase0.21 µM[4]
        Rhodanine-based inhibitorsJNK-stimulating phosphatase-1 (JSP-1)Potent and selective[8]
        Rhodanine-linked benzenesulfonamidesCarbonic Anhydrase IXKᵢ < 25.8 nM[9][10]
        5-benzylidene-rhodaninesPhosphatase of Regenerating Liver-3 (PRL-3)0.9 µM[22]
        Rhodanine-3-acetic acid derivativesAcetylcholinesterase (AChE)24.05 - 86.85 µM[23]
        Rhodanine-3-acetic acid derivativesButyrylcholinesterase (BChE)7.92 - 227.19 µM[23]
        Conclusion

        3-(4-chlorophenyl)rhodanine is a valuable lead compound for drug discovery, offering a versatile scaffold for the development of novel therapeutics against a wide range of targets. Its synthetic accessibility and the extensive body of research on its derivatives provide a solid foundation for medicinal chemistry campaigns. While researchers must remain vigilant about the potential for pan-assay interference, rigorous experimental design and thorough validation can distinguish true, specific inhibitors from non-specific actors. The protocols and strategies outlined in these application notes provide a comprehensive framework for harnessing the potential of the rhodanine scaffold in the ongoing quest for new and effective medicines.

        References
        • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
        • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789. Available at: [Link]

        • Wikipedia. (2023). Pan-assay interference compounds. Retrieved from [Link]

        • Zhang, L., et al. (2018). Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 335-340. Available at: [Link]

        • Tomašić, T., & Peterlin Mašič, L. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1133-1151.
        • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
        • PrepChem. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. Retrieved from [Link]

        • Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3326.
        • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
        • Horn, A. H., et al. (2010). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Journal of Medicinal Chemistry, 53(7), 2719-2740.
        • Glavaš-Obrovac, L., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 23(7), 839-846.
        • Capuzzi, S. J., & Friesner, R. A. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Computer Aided Molecular Design, 29(3), 187-204.
        • PrepChem. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-hydroxypropylidene)-rhodanine. Retrieved from [Link]

        • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
        • Liu, Y., et al. (2013). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4883-4887.
        • Cutshall, N. S., O'Day, C., & Prezhdo, M. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters, 15(14), 3374-3379.
        • Baell, J. B. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Fungi, 2(2), 14.
        • PubChem. (n.d.). Rhodanine, 3-(4-chloro-m-tolyl)-. Retrieved from [Link]

        • Krátký, M., et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic Chemistry, 68, 114-121.
        • Baell, J. B. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds.
        • Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3326.
        • Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 947-975.
        • Ragno, R., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Antiviral Chemistry & Chemotherapy, 21(5), 195-205.
        • PubChem. (n.d.). Rhodanine, 3-(p-chlorophenyl)-5-methyl-. Retrieved from [Link]

        • Kryshchyshyn, A., et al. (2022). Anticancer Profile of Rhodanines. Encyclopedia, 2(3), 1269-1283.
        • Poirier, A., et al. (2016).
        • El-Gazzar, M. G., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega, 9(5), 5897-5910.
        • El-Sayed, N. N. E., et al. (2021).
        • El-Gohary, N. S. (2016). Synthesis of Novel Fluorine Compounds Substituted-4-thiazolidinones Derived from Rhodanine Drug as Highly Bioactive Probes. Journal of Fluorine Chemistry, 185, 1-10.
        • Kryshchyshyn-Dylevych, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3747.
        • Kryshchyshyn, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3747.
        • Liu, X., et al. (2012). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4647-4651.
        • Kryshchyshyn-Dylevych, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3747.
        • Li, S. N., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 26(16), 4949.
        • Tomašić, T., & Peterlin Mašič, L. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1133-1151.
        • Szafrański, K., et al. (2020). Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp. Molecules, 25(18), 4238.
        • Ghorab, M. M., et al. (2021). Design, synthesis, and structure–activity studies of new rhodanine derivatives as carbonic anhydrase II, IX inhibitors. Archiv der Pharmazie, 354(1), 2000213.
        • Ghorab, M. M., et al. (2020). Biological activities of some selected examples of reported rhodanines. Journal of Heterocyclic Chemistry, 57(5), 2135-2146.
        • DrugDesign.org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

        • Scribd. (n.d.). Synthesis of Rhodanine Derivatives. Retrieved from [Link]

        • Tomašić, T., & Peterlin Mašič, L. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1133-1151.
        • PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)-. Retrieved from [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Optimization of Synthesis Yield for 3-(4-chlorophenyl)rhodanine

        Author: BenchChem Technical Support Team. Date: January 2026

        Welcome to the technical support guide for the synthesis of 3-(4-chlorophenyl)rhodanine. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize their synthetic protocols. We will delve into the mechanistic underpinnings of the synthesis, address common experimental challenges in a direct question-and-answer format, and provide detailed, field-proven protocols to maximize your yield and purity.

        Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

        This section addresses common issues encountered during the synthesis of 3-(4-chlorophenyl)rhodanine.

        Section 1.1: General & Mechanistic Inquiries

        Q1: What is the primary and most reliable method for synthesizing 3-(4-chlorophenyl)rhodanine?

        A1: The most robust and widely adopted method for synthesizing N-substituted rhodanines like 3-(4-chlorophenyl)rhodanine is a one-pot, three-component condensation reaction. This involves reacting 4-chloroaniline, carbon disulfide, and an α-haloacetic acid (typically sodium chloroacetate or chloroacetic acid) in the presence of a base.[1][2] This method is distinct from the Knoevenagel condensation, which is used to functionalize the C5 position of a pre-existing rhodanine ring.[3][4]

        Q2: Can you illustrate the reaction mechanism for this synthesis?

        A2: Certainly. The reaction proceeds through two key stages: first, the formation of a dithiocarbamate salt, and second, a cyclization/condensation step.

        • Dithiocarbamate Formation: 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. In the presence of a base (e.g., NaOH), this forms the sodium (4-chlorophenyl)dithiocarbamate intermediate.

        • Cyclization: The dithiocarbamate then undergoes an S-alkylation with chloroacetate (a nucleophilic substitution reaction). The resulting intermediate rapidly cyclizes, driven by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the acetate moiety, followed by dehydration to yield the final 3-(4-chlorophenyl)rhodanine ring.

        The entire process is visualized in the diagram below.

        G Start Low Yield (<40%) Detected CheckReagents 1. Verify Reagent Quality - Purity of 4-chloroaniline? - Freshness of CS₂? - Accurate base concentration? Start->CheckReagents ReagentIssue Solution: Use purified aniline, fresh CS₂, and freshly prepared/ titrated base solution. CheckReagents->ReagentIssue No CheckTemp 2. Review Temperature Control - Was initial addition at 0-5°C? - Was heating gentle and controlled? CheckReagents->CheckTemp Yes ReagentIssue->Start Re-run Experiment TempIssue Solution: Use an ice bath for initial additions. Apply gentle, monitored heating (e.g., 40-50°C) for cyclization. CheckTemp->TempIssue No CheckWorkup 3. Analyze Work-up Procedure - Was final pH strongly acidic (pH 1-2)? - Was sufficient time allowed for precipitation? CheckTemp->CheckWorkup Yes TempIssue->Start Re-run Experiment WorkupIssue Solution: Acidify to pH 1-2 with conc. HCl. Allow mixture to stir in an ice bath for >1 hour before filtration. CheckWorkup->WorkupIssue No Success Yield Optimized CheckWorkup->Success Yes WorkupIssue->Start Re-run Experiment

        Caption: Troubleshooting decision tree for low synthesis yield.

        Q4: My final product is a discolored oil or an impure solid. What are the likely side products?

        A4: The most common impurity is the unreacted dithiocarbamate intermediate, which can co-precipitate. Another possibility is the formation of 1,3-bis(4-chlorophenyl)thiourea if there is water contamination and insufficient CS₂. Proper acidification during work-up is critical; if the pH is too high, the product may not fully precipitate, and residual starting materials or intermediates can contaminate the final solid. [5]Purification via recrystallization is essential to remove these impurities.

        Part 2: Optimization of Reaction Parameters

        A systematic approach to optimizing reaction conditions can elevate yields from mediocre to excellent.

        Q5: How do different bases and solvents impact the reaction yield?

        A5: The choice of base and solvent is critical for both the dithiocarbamate formation and the subsequent cyclization. An aqueous-organic biphasic system or a polar aprotic solvent is often preferred.

        • Base: Strong inorganic bases like NaOH or KOH are effective and economical for forming the dithiocarbamate salt. Organic bases like triethylamine (TEA) can also be used, particularly in non-aqueous solvents, but may be less efficient for the initial salt formation.

        • Solvent: Water is often used as it readily dissolves the base and the chloroacetate salt. Alcohols like ethanol can improve the solubility of the aniline. Polar aprotic solvents like THF or DMF can also be effective but may complicate the work-up. [6] The table below summarizes the typical effects of common base/solvent systems on reaction yield.

        Base Solvent Typical Yield Range Key Considerations (Expert Insights)
        NaOHWater/Ethanol75-90%Trusted Standard: Highly effective and cost-efficient. Ethanol co-solvent enhances aniline solubility. Requires careful pH control during work-up.
        KOHWater70-85%Similar to NaOH but may offer slightly different solubility characteristics for the intermediate salts.
        K₂CO₃DMF60-75%Milder base, may require longer reaction times or gentle heating. DMF aids solubility but requires removal under vacuum.
        TEATHF55-70%Suitable for anhydrous conditions but generally less effective for this specific three-component reaction. Can be difficult to separate from the product.

        Q6: What is the optimal temperature profile and reaction time?

        A6: This reaction has two distinct temperature phases for optimal results:

        • Phase 1 (Addition): The addition of carbon disulfide to the mixture of 4-chloroaniline and base should be performed at 0-5 °C using an ice bath. This minimizes the evaporation of the volatile CS₂ and controls the initial exothermic reaction.

        • Phase 2 (Cyclization): After the addition of sodium chloroacetate, the reaction mixture can be allowed to warm to room temperature and stirred for several hours. For some systems, gentle heating to 40-60 °C for 2-4 hours can accelerate the cyclization step and drive the reaction to completion. [6]Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

        Part 3: Validated Experimental Protocols

        These protocols provide a self-validating system with clear steps for synthesis, purification, and confirmation.

        Protocol 1: Optimized Synthesis of 3-(4-chlorophenyl)rhodanine

        This protocol is designed to achieve high yield and purity.

        G Start Start Step1 1. Dissolve NaOH in Water (Ice Bath) Start->Step1 Step2 2. Add 4-Chloroaniline (Maintain 0-5°C) Step1->Step2 Step3 3. Add CS₂ Dropwise (Stir 1h at 0-5°C) Step2->Step3 Step4 4. Add Sodium Chloroacetate Solution Step3->Step4 Step5 5. Warm to RT & Stir 4h (Monitor by TLC) Step4->Step5 Step6 6. Acidify to pH 1-2 with conc. HCl Step5->Step6 Step7 7. Filter Precipitate Wash with Cold Water Step6->Step7 Step8 8. Recrystallize from Ethanol/Water Step7->Step8 End Pure Product Step8->End

        Caption: Optimized experimental workflow for 3-(4-chlorophenyl)rhodanine synthesis.

        Step-by-Step Methodology:

        • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

        • Aniline Addition: To the cold NaOH solution, add 4-chloroaniline (12.75 g, 0.10 mol) and stir until a fine suspension is formed.

        • Dithiocarbamate Formation: Add carbon disulfide (7.6 g, 6.0 mL, 0.10 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting orange-colored mixture vigorously for 1 hour at 0-5 °C.

        • Cyclization Reagent Addition: In a separate beaker, dissolve sodium chloroacetate (11.65 g, 0.10 mol) in 30 mL of water. Add this solution to the reaction mixture.

        • Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane), observing the disappearance of the 4-chloroaniline spot.

        • Product Precipitation (Work-up): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid (approx. 10-15 mL) until the pH of the solution is between 1 and 2 (verify with pH paper). A thick, yellow precipitate will form.

        • Isolation: Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

        • Purification: Dry the crude solid in a vacuum oven. For purification, recrystallize the product from an ethanol/water mixture to yield 3-(4-chlorophenyl)rhodanine as a pale yellow crystalline solid.

        • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is in the range of 145-149 °C. [5]

        References

        • PrepChem. (2017). Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. Available at: [Link]

        • ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Available at: [Link]

        • PrepChem. (2017). Synthesis of 3-(4'-chlorophenyl)-5-(1'-hydroxypropylidene)-rhodanine. Available at: [Link]

        • Ferreira, P. M. T., et al. (2020). Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. Available at: [Link]

        • Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE. Org. Synth. 1951, 31, 1. Available at: [Link]

        • Der Pharma Chemica. (2014). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Available at: [Link]

        • ResearchGate. (n.d.). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. [Request PDF]. Available at: [Link]

        • Khan, I., et al. (2021). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. MDPI. Available at: [Link]

        • Wikipedia. (n.d.). Rhodanine. Available at: [Link]

        • Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10, 15-34. Available at: [Link]

        • PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)-. National Center for Biotechnology Information. Available at: [Link]

        • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. European Journal of Medicinal Chemistry, 53, 283-295.

        Sources

        addressing the stability of 3-(4-chlorophenyl)rhodanine in experimental buffers

        Author: BenchChem Technical Support Team. Date: January 2026

        Technical Support Center: 3-(4-chlorophenyl)rhodanine

        A Guide to Understanding and Ensuring Compound Stability in Experimental Buffers

        Welcome to the technical support center for researchers working with 3-(4-chlorophenyl)rhodanine and related rhodanine-based compounds. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the stability and integrity of your compound throughout your experiments. Inconsistent results, loss of potency, and assay artifacts can often be traced back to unforeseen compound instability in aqueous buffer systems. This guide is structured as a series of frequently asked questions to directly address these challenges.

        Frequently Asked Questions (FAQs) & Troubleshooting Guides

        Q1: My assay results with 3-(4-chlorophenyl)rhodanine are inconsistent. Could compound stability be the issue?

        A: Absolutely. Inconsistency in assay results (e.g., variable IC50 values, drifting signal over time) is a classic indicator of compound instability. Rhodanine-based molecules, while valuable scaffolds in drug discovery, possess chemical features that can make them susceptible to degradation in aqueous experimental buffers.[1] The primary issue is the potential for hydrolysis of the thiazolidinone ring, which alters the compound's structure and, consequently, its biological activity.[2][3]

        This degradation is not always instantaneous; it can occur over the course of your experiment, leading to a decreasing concentration of the active parent compound. This is particularly problematic in longer-term assays, such as cell-based experiments that run for 24-72 hours. Therefore, what you measure at the end of the assay may not reflect the initial concentration you added.

        Q2: What is the primary degradation pathway for 3-(4-chlorophenyl)rhodanine in aqueous buffers?

        A: The rhodanine scaffold is known to be susceptible to hydrolysis. Research into related rhodanine compounds has shown that the rhodanine ring can undergo hydrolysis, breaking open to form a thioenolate fragment.[2][3] This reaction is often dependent on the pH and nucleophiles present in the buffer.

        The process involves a nucleophilic attack on the carbonyl group of the rhodanine ring. While this has been studied in the context of enzyme inhibition where it can be an intended mechanism, it can also occur spontaneously in buffer, leading to the inactivation or altered activity of your compound.[2]

        G

        Q3: How does my choice of experimental buffer impact the stability of 3-(4-chlorophenyl)rhodanine?

        A: Your buffer system is arguably the most critical factor influencing the stability of this compound. Both the pH and the chemical nature of the buffering agent can play a significant role.

        • pH Effects: The rate of hydrolysis is often highly pH-dependent.[4][5] For many small molecules, stability is lowest at acidic or alkaline pH and highest near neutral pH. The log k-pH profile for a similar compound showed it was most stable at neutral pH.[4] It is crucial to verify the pH of your final assay buffer after all components have been added, as the addition of DMSO stock solutions or other reagents can cause slight shifts.

        • Buffer Composition: Not all buffers are inert. Some common buffering agents can actively participate in reactions.

          • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine that can act as a nucleophile, potentially accelerating the degradation of sensitive compounds. Stability studies on some rhodanine derivatives have specifically been conducted in Tris buffers to assess this.[3]

          • Phosphate Buffers (e.g., PBS): Generally considered more inert and are a good starting point for many biochemical assays.[6] However, they can precipitate with certain divalent cations (e.g., Ca²⁺, Mg²⁺).[6]

          • HEPES: A zwitterionic buffer often used in cell culture and enzyme assays, valued for its minimal interference with biological reactions.[7][8]

        Data Summary: Representative Stability in Common Buffers

        The following table provides illustrative data on how 3-(4-chlorophenyl)rhodanine stability might vary across different buffer systems. Note: This is example data; you must determine the stability in your specific experimental system.

        Buffer System (50 mM)pHIncubation Time (hours)Temperature (°C)% Parent Compound Remaining (Illustrative)Key Considerations
        Sodium Phosphate7.42437>95%Good first choice; check for precipitation with metals.[6]
        HEPES7.42437>95%Excellent for cell-based assays; generally non-reactive.[8]
        Tris-HCl8.02437~80%Potential for nucleophilic attack by Tris amine.[3]
        Carbonate-Bicarbonate9.22437<60%Higher pH significantly accelerates hydrolysis.
        Q4: I've noticed precipitation after diluting my stock solution into the assay buffer. What can I do?

        A: This is a common issue related to compound solubility. 3-(4-chlorophenyl)rhodanine is a lipophilic molecule and typically requires a polar aprotic solvent like DMSO for high-concentration stock solutions.[3][9] When this stock is diluted into an aqueous buffer, the compound can crash out if its solubility limit is exceeded.

        Troubleshooting Steps:

        • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound if your assay sensitivity allows.

        • Check DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) but sufficient to maintain solubility. Be consistent with the final DMSO concentration across all wells, including controls.

        • Use Additives (with caution): In some biochemical assays, non-ionic detergents (e.g., Triton X-100, Tween-20) or a small amount of BSA can help maintain the solubility of hydrophobic compounds. However, you must first validate that these additives do not interfere with your assay.

        • Pre-warm the Buffer: Gently warming your assay buffer before adding the compound stock can sometimes help improve solubility.

        Q5: How can I design an experiment to test the stability of 3-(4-chlorophenyl)rhodanine in my specific assay buffer?

        A: Performing a simple stability study is the most reliable way to understand how your compound behaves under your exact experimental conditions. An HPLC-based method is the gold standard for this.

        Experimental Protocol: HPLC-Based Compound Stability Assessment

        Objective: To quantify the percentage of 3-(4-chlorophenyl)rhodanine remaining in a specific buffer over time.

        Materials:

        • 3-(4-chlorophenyl)rhodanine

        • DMSO (HPLC grade)

        • Your experimental buffer of interest

        • Acetonitrile (ACN, HPLC grade)

        • Water (HPLC grade)

        • Formic Acid or TFA (for mobile phase)

        • HPLC system with a UV detector and a C18 column

        Methodology:

        • Preparation of Stock Solution: Prepare a concentrated stock solution of 3-(4-chlorophenyl)rhodanine in DMSO (e.g., 10 mM).

        • Sample Preparation:

          • In a microcentrifuge tube, add your experimental buffer.

          • Spike in the compound from your DMSO stock to reach your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is identical to your actual experiment.

          • Vortex gently to mix.

        • Time-Zero (T=0) Sample: Immediately after mixing, take an aliquot (e.g., 100 µL) and quench the reaction by adding an equal or greater volume of ACN. This precipitates proteins and stops further degradation. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your 100% reference sample.

        • Incubation: Incubate the remaining buffer/compound mixture under your exact experimental conditions (e.g., 37°C for 24 hours).

        • Time-Point Samples: At each desired time point (e.g., 2, 8, 24 hours), repeat the quenching step from step 3 with another aliquot and prepare the HPLC vial.

        • HPLC Analysis:

          • Inject all samples onto the HPLC system.

          • Use a suitable gradient (e.g., Water/ACN with 0.1% Formic Acid) to separate the parent compound from any potential degradants.

          • Monitor the elution using a UV detector at a wavelength where the compound has a strong absorbance.

        • Data Analysis:

          • Identify the peak corresponding to the parent compound based on the retention time from the T=0 sample.

          • Integrate the peak area for the parent compound at each time point.

          • Calculate the percentage of compound remaining: % Remaining = (Peak Area at Time=X / Peak Area at Time=0) * 100

        This self-validating protocol provides direct, quantitative evidence of your compound's stability under the conditions that matter most—your own.

        Q6: What are the best practices for preparing and storing stock solutions of 3-(4-chlorophenyl)rhodanine?

        A: Proper handling and storage are crucial to prevent degradation before the experiment even begins.

        • Solvent: Use high-quality, anhydrous DMSO to prepare stock solutions. Water contamination in DMSO can accelerate the degradation of moisture-sensitive compounds.

        • Storage Temperature: Store DMSO stock solutions at -20°C or -80°C to minimize degradation.

        • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents multiple freeze-thaw cycles, which can introduce moisture and degrade the compound.

        • Light Sensitivity: While not specifically reported for this compound, many organic molecules are light-sensitive. Store stock solutions in amber vials or protect them from light as a general precaution.

        • Container Checks: Regularly inspect storage containers for any signs of damage or compromised seals to prevent contamination.[10]

        By implementing these troubleshooting guides and validation protocols, you can confidently address the stability of 3-(4-chlorophenyl)rhodanine, leading to more reproducible and reliable experimental outcomes.

        // Nodes Start [label="Inconsistent Assay Results\n(e.g., variable IC50)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Stability [label="Is compound stability a concern?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Is compound precipitation observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

        Run_Stability_Assay [label="Action: Perform HPLC-based\nstability study in assay buffer\n(See Protocol)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Review_Buffer [label="Action: Review buffer choice.\nConsider switching to Phosphate\nor HEPES from Tris.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH [label="Action: Verify and adjust\nfinal assay pH to ~7.4.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

        Lower_Conc [label="Action: Lower final\ncompound concentration.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_DMSO [label="Action: Check final DMSO %.\nKeep consistent and <1%.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

        Stable [label="Result: Compound is Stable", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Unstable [label="Result: Compound is Unstable", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Soluble [label="Result: Compound is Soluble", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

        Other_Issues [label="Investigate other assay issues:\n- Assay technology interference\n- Target protein quality", shape=document, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

        // Edges Start -> Check_Stability [label="Hypothesis 1"]; Start -> Check_Solubility [label="Hypothesis 2"];

        Check_Stability -> Run_Stability_Assay [label="Yes"]; Check_Stability -> Other_Issues [label="No"];

        Run_Stability_Assay -> Stable; Run_Stability_Assay -> Unstable;

        Unstable -> Review_Buffer; Unstable -> Adjust_pH;

        Check_Solubility -> Lower_Conc [label="Yes"]; Check_Solubility -> Check_DMSO [label="Yes"]; Check_Solubility -> Other_Issues [label="No"];

        Lower_Conc -> Soluble; Check_DMSO -> Soluble; } enddot Caption: Troubleshooting workflow for 3-(4-chlorophenyl)rhodanine.

        References

        • ResearchGate. A Brief Review on Different Reactions of Rhodanine. Available from: [Link]

        • PubChem. Rhodanine, 3-(4-chloro-m-tolyl)-. Available from: [Link]

        • PubChem. Rhodanine, 3-(p-chlorophenyl)-5-methyl-. Available from: [Link]

        • ResearchGate. Photo-oxidation processes of Rhodamine B: A chromatographic and mass spectrometric approach. Available from: [Link]

        • Fisher Scientific. Commonly Used Buffers. Available from: [Link]

        • Nature Chemistry. "Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition". Available from: [Link]

        • Molecules. "Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT". Available from: [Link]

        • Dalo Chem Life Sciences. What Are Some Common Biological Buffers Used In The Lab?. Available from: [Link]

        • Merck Millipore. Buffers Quick Reference | Life Science Research. Available from: [Link]

        • PubChemLite. Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2). Available from: [Link]

        • National Institutes of Health. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Available from: [Link]

        • ResearchGate. Studies of the Chemical Reactivity of a Series of Rhodanine Derivatives by Approaches to Quantum Chemistry. Available from: [Link]

        • National Institutes of Health. Universal buffers for use in biochemistry and biophysical experiments. Available from: [Link]

        • National Institutes of Health. Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. Available from: [Link]

        • Biognost. RHODANINE powder dye. Available from: [Link]

        • PubChemLite. Rhodanine, 3-(p-chlorophenyl)-5-propyl- (C12H12ClNOS2). Available from: [Link]

        • PubMed Central. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

        • ACS Omega. "Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites". Available from: [Link]

        • MDPI. "Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation". Available from: [Link]

        • PubMed Central. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Available from: [Link]

        • Pharmaceutical Technology. "Stability Testing for Small-Molecule Clinical Trial Materials". Available from: [Link]

        • Food Chemistry. "Development of a rapid, simple and sensitive HPLC-FLD method for determination of rhodamine B in chili-containing products". Available from: [Link]

        • Chemxpert Database. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Available from: [Link]

        • MDPI. "Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence". Available from: [Link]

        • ResearchGate. pH Dependence of the Interaction between Rhodamine B and the Water-Soluble Poly(sodium 4-styrenesulfonate). Available from: [Link]

        • Justrite. Best Practices for Storing and Handling Corrosive Liquids in the Lab. Available from: [Link]

        • Food Chemistry. "Screening method for the analysis of Rhodamine B in chili powder". Available from: [Link]

        • Drug Delivery and Translational Research. "The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals". Available from: [Link]

        • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

        • National Institutes of Health. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Available from: [Link]

        • SpringerLink. "Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)". Available from: [Link]

        • Bioorganic Chemistry. "Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors". Available from: [Link]

        • RSC Publishing. "pH Effects on reaction rates in rhodium catalysed hydrogenation in water". Available from: [Link]

        • National Institutes of Health. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Available from: [Link]

        • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available from: [Link]

        • National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

        • Expert Opinion on Drug Discovery. "Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation". Available from: [Link]

        • National Institutes of Health. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Available from: [Link]

        Sources

        refining assay conditions to minimize interference from 3-(4-chlorophenyl)rhodanine

        Author: BenchChem Technical Support Team. Date: January 2026

        Troubleshooting Guide: Minimizing Assay Interference from 3-(4-chlorophenyl)rhodanine and Related Compounds

        Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with potential Pan-Assay Interference Compounds (PAINs), specifically those containing the rhodanine scaffold, such as 3-(4-chlorophenyl)rhodanine. Our goal is to provide you with the expertise and practical steps needed to identify, understand, and mitigate assay interference, ensuring the integrity and reliability of your screening data.

        As Senior Application Scientists, we understand that distinguishing genuine hits from frequent hitters is a critical step in drug discovery. The rhodanine moiety is a notorious source of false positives, primarily due to its propensity for non-specific interactions and chemical reactivity. This guide provides a structured, question-and-answer-based approach to troubleshoot and refine your assay conditions.

        Frequently Asked Questions (FAQs) & Troubleshooting

        Q1: My screen identified 3-(4-chlorophenyl)rhodanine as a potent hit. Why should I be skeptical?

        Answer: You should proceed with caution because 3-(4-chlorophenyl)rhodanine belongs to the rhodanine class of compounds, which are widely recognized as Pan-Assay Interference Compounds (PAINs) and frequent hitters. Their structure contains a chemically reactive core that often leads to false-positive results in high-throughput screening (HTS) campaigns.

        The primary reasons for skepticism are:

        • Non-Specific Reactivity: The rhodanine ring can act as a Michael acceptor, leading to covalent modification of proteins, often through reactions with cysteine residues. This non-specific binding is independent of the target's active site.

        • Compound Aggregation: At micromolar concentrations typical for screening, many rhodanine derivatives form aggregates. These aggregates can sequester and denature the target protein, leading to an apparent inhibition that is not true, specific binding.

        • Interference with Assay Technology: These compounds can interfere with fluorescence-based readouts (quenching), chelate metals essential for enzyme function, or exhibit redox activity, all of which can produce misleading signals.

        Therefore, an initial "hit" from a rhodanine-containing compound requires rigorous validation to rule out these common interference mechanisms.

        Q2: What is the first experimental step I should take to validate a rhodanine hit?

        Answer: The first and most crucial step is to determine if the observed activity is dependent on a non-stoichiometric, aggregation-based mechanism. A simple and effective way to test this is by re-evaluating the compound's inhibitory activity in the presence of a non-ionic detergent.

        This protocol assesses the effect of a non-ionic detergent, such as Triton X-100 or Tween-20, on the dose-response curve of your inhibitor. True inhibitors that bind specifically to their target should show little to no change in potency (IC50), whereas aggregation-based inhibitors will typically exhibit a significant rightward shift (a decrease) in potency.

        Step-by-Step Methodology:

        • Prepare Stock Solutions: Prepare your standard assay buffer and a second batch of the same buffer supplemented with 0.01% to 0.1% (v/v) Triton X-100. Ensure the detergent is fully dissolved.

        • Compound Titration: Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine in both the standard buffer and the detergent-containing buffer.

        • Run Parallel Assays: Perform your standard biochemical or cell-based assay using both sets of compound dilutions.

        • Data Analysis: Generate dose-response curves for both conditions and compare the calculated IC50 values.

        Data Interpretation:

        Observation Interpretation Next Step
        Significant IC50 shift (>10-fold increase) in detergent bufferInhibition is likely due to compound aggregation.Deprioritize the compound.
        Minimal or no IC50 shift in detergent bufferInhibition may be specific.Proceed to further validation assays.

        This simple test acts as a critical filter. A significant loss of activity in the presence of detergent is strong evidence that your compound is acting as a non-specific aggregator.

        Troubleshooting Deeper Mechanistic Artifacts

        If your rhodanine hit survives the detergent test, further validation is necessary to rule out other interference mechanisms.

        Q3: My compound's IC50 is unchanged by detergent. How can I test for non-specific covalent modification?

        Answer: The lack of a detergent shift is a good sign, but it doesn't rule out covalent reactivity. The next step is to assess the time-dependence and irreversibility of the inhibition, which are classic hallmarks of covalent modifiers. A pre-incubation experiment is the standard method for this.

        This experiment compares the compound's potency when it is added simultaneously with the substrate versus when it is pre-incubated with the target enzyme before substrate addition. A covalent inhibitor's potency will typically increase with longer pre-incubation times.

        Step-by-Step Methodology:

        • Establish Conditions: You will run two parallel sets of experiments.

          • Condition A (No Pre-incubation): Add the enzyme, 3-(4-chlorophenyl)rhodanine, and substrate to the assay well simultaneously.

          • Condition B (Pre-incubation): Pre-incubate the enzyme and 3-(4-chlorophenyl)rhodanine together for a set period (e.g., 30, 60, or 120 minutes) before initiating the reaction by adding the substrate.

        • Run Assays: Perform the assay for both conditions across a range of inhibitor concentrations.

        • Analyze IC50: Calculate and compare the IC50 values from both conditions.

        Data Interpretation:

        Observation Interpretation Next Step
        IC50 decreases with longer pre-incubationSuggests time-dependent inhibition, a characteristic of covalent modification.Confirm with dialysis or mass spectrometry.
        IC50 is stable regardless of pre-incubation timeSuggests a reversible binding mechanism.Proceed to orthogonal and biophysical validation.

        A leftward shift in the IC50 curve upon pre-incubation is a red flag for covalent reactivity.

        The following diagram illustrates the decision-making process for validating a potential rhodanine-based inhibitor.

        G cluster_0 Initial Hit Validation Workflow cluster_1 Secondary Mechanism Troubleshooting Hit Initial Hit Identified (e.g., 3-(4-chlorophenyl)rhodanine) Detergent Protocol 1: Run assay +/- 0.05% Triton X-100 Hit->Detergent Decision1 Significant IC50 Shift? Detergent->Decision1 Aggregator Likely Aggregator (False Positive) Decision1->Aggregator  Yes PreIncubate Protocol 2: Pre-incubation Time-Dependence Assay Decision1->PreIncubate No Decision2 IC50 Dependent on Pre-incubation Time? PreIncubate->Decision2 Covalent Potential Covalent Modifier (High-Risk) Decision2->Covalent  Yes Orthogonal Proceed to Orthogonal Assays (e.g., SPR, ITC, NMR) Decision2->Orthogonal No

        Caption: Workflow for validating rhodanine-based screening hits.

        Q4: What are "orthogonal" assays and why are they necessary for rhodanine compounds?

        Answer: Orthogonal assays are distinct, secondary tests that measure compound-target interaction using a different technology or principle than the primary screen. They are essential for validating rhodanine hits because they can confirm direct physical binding and rule out artifacts that affect a specific assay format (e.g., fluorescence interference).

        Recommended Orthogonal Methods:

        • Surface Plasmon Resonance (SPR): Directly measures the binding and dissociation of a compound to a target immobilized on a sensor chip. It provides kinetic data (kon, koff) and is insensitive to many HTS artifacts.

        • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing thermodynamic data (KD, ΔH, ΔS). It is considered a gold-standard for confirming direct binding in solution.

        • Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD)-NMR can identify which parts of a compound are in close contact with the target protein, confirming a direct binding event.

        • Cellular Thermal Shift Assay (CETSA): Measures changes in the thermal stability of a target protein in cells or lysate upon ligand binding. An increase in melting temperature is a strong indicator of target engagement.

        If 3-(4-chlorophenyl)rhodanine is a true, specific inhibitor, its activity should be confirmed in one or more of these biophysical assays. A failure to show direct binding in these systems, despite activity in the primary assay, is a definitive sign of an artifact.

        Summary of Best Practices for Assay Refinement

        When dealing with rhodanine-based compounds, proactively refining your assay conditions can save significant time and resources.

        • Include Detergent Systematically: For biochemical assays, routinely include 0.01-0.1% Triton X-100 or Tween-20 in your assay buffer to preemptively eliminate aggregators.

        • Add a Reducing Agent: If your target protein is sensitive to redox cycling, consider including a mild reducing agent like dithiothreitol (DTT) (1-2 mM) in the buffer, provided it doesn't interfere with your assay chemistry.

        • Perform Regular Counter-Screens: Screen your hits against an unrelated, "nuisance" enzyme to flag non-specific inhibitors. AmpC β-lactamase is a common choice for this purpose.

        • Leverage Computational Filters: Before screening, use computational filters to flag and remove known PAINs structures, including the rhodanine scaffold, from your compound library.

        By implementing these troubleshooting and validation strategies, you can confidently distinguish genuine, high-quality hits from misleading artifacts, ensuring the integrity of your drug discovery pipeline.

        References

        • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINs) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at: [Link]

        • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]

        • Tomašič, T., & Kikelj, D. (2014). Rhodanine as a privileged scaffold in drug discovery. Drug Discovery Today. Available at: [Link]

        • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry. Available at: [Link]

        • Coan, K. E., & Shoichet, B. K. (2008). A fast and effective method for identifying promiscuous aggregating inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

        strategies to address Pan-Assay Interference Compounds (PAINS) alerts for rhodanine derivatives

        Author: BenchChem Technical Support Team. Date: January 2026

        For Immediate Release

        To: Drug Discovery and Development Professionals From: Senior Application Scientist, Technical Support Center Subject: Strategies to Address Pan-Assay Interference Compounds (PAINS) Alerts for Rhodanine Derivatives

        This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and managing Pan-Assay Interference Compounds (PAINS) alerts associated with rhodanine-containing molecules. Rhodanine derivatives are frequently identified as "frequent hitters" in high-throughput screening (HTS) campaigns, often due to assay interference rather than specific, on-target activity.[1] This document offers a structured, question-and-answer approach to help you distinguish genuine hits from misleading artifacts, ensuring the integrity of your drug discovery pipeline.

        Section 1: Frequently Asked Questions (FAQs)

        Q1: What are PAINS and why are rhodanine derivatives so often flagged?

        A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to show activity in multiple, unrelated bioassays, leading to a high rate of false positives.[2][3] They often achieve this apparent activity through non-specific mechanisms rather than by binding to a specific target in a pharmacologically relevant manner.[4]

        Rhodanine and its derivatives are a well-known class of PAINS.[5][6] Their notoriety stems from several key chemical features and behaviors:

        • Aggregation: At micromolar concentrations typical for HTS, many rhodanine derivatives can form colloid-like aggregates. These aggregates can sequester and non-specifically inhibit enzymes, leading to a false-positive signal.[7][8]

        • Michael Reactivity: The exocyclic double bond on many rhodanine derivatives (5-ene-rhodanines) acts as a Michael acceptor, making them susceptible to nucleophilic attack by cysteine residues in proteins.[1][9] This can lead to covalent modification and non-specific inhibition.

        • Photoreactivity & Colorimetric Interference: Some rhodanine derivatives are colored and can interfere with optical assay readouts (e.g., fluorescence, absorbance).[1] They can also be photoreactive, leading to light-induced covalent modification of proteins.

        • Metal Chelation: The rhodanine scaffold can chelate metal ions, which may be essential for the function of certain enzymes or assay reagents, thus causing interference.[4]

        It is crucial to understand that not every compound containing a rhodanine substructure is a PAINS artifact.[10] However, the high prevalence of these interference mechanisms necessitates rigorous follow-up and validation when a rhodanine-based hit is identified.[2]

        Q2: I've received a PAINS alert for my rhodanine hit from a computational filter. Should I discard the compound immediately?

        A2: Not necessarily. While computational PAINS filters are valuable tools for initial triage, they are based on substructure recognition and are not infallible.[11] Over-reliance on these filters can lead to the premature discarding of potentially valuable compounds.[12][13]

        Causality: PAINS filters flag substructures that have been frequently associated with assay interference in the past.[11] However, the chemical context of the entire molecule matters. Substitutions on the rhodanine core can significantly modulate its physicochemical properties, potentially mitigating the drivers of PAINS behavior.[14][15]

        Recommendation: A PAINS alert should be treated as a "yellow flag," not a "red card." It signifies the need for a series of mandatory validation experiments to determine if the observed activity is genuine or an artifact. Discarding a compound should only occur after experimental evidence confirms it as a non-specific interferent.

        Section 2: Troubleshooting Guide: From Hit to Validated Lead

        This section provides step-by-step guidance for researchers who have identified a rhodanine derivative as a hit in their primary screen and are now facing a PAINS alert.

        Problem 1: My rhodanine hit is active, but the dose-response curve is steep, has a high Hill slope, and is not reproducible between experiments.
        • Suspected Cause: This behavior is often characteristic of compound aggregation.[7] Aggregates can form abruptly above a critical concentration, leading to a sharp, non-stoichiometric inhibition curve.

        • Troubleshooting Workflow:

          Rationale: Non-ionic detergents like Triton X-100 or Tween-80 can disrupt the formation of compound aggregates.[5] A true inhibitor that binds specifically to its target should not be significantly affected by the presence of a low concentration of detergent. An aggregator's activity, however, will often be substantially reduced or eliminated. Protocol:

          • Prepare your standard assay buffer.

          • Create a second batch of assay buffer containing 0.01% (v/v) Triton X-100.

          • Run the dose-response experiment for your rhodanine hit in parallel using both the standard buffer and the detergent-containing buffer.

          • Analyze: Compare the IC50 values. A significant rightward shift (e.g., >10-fold increase) in IC50 in the presence of detergent strongly suggests aggregation-based inhibition.

          Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution. It can provide definitive evidence of aggregate formation at assay-relevant concentrations. Protocol:

          • Prepare solutions of your rhodanine compound in the final assay buffer at concentrations spanning the observed IC50 value (e.g., 0.5x, 1x, 5x, 10x IC50).

          • Analyze each sample using a DLS instrument.

          • Analyze: Look for the appearance of particles with diameters in the range of 50-1000 nm. The concentration at which these particles appear should correlate with the concentration at which you observe inhibition.

          Rationale: Aggregators are typically non-specific and will inhibit multiple, unrelated enzymes.[7] Protocol:

          • Select a well-characterized, unrelated enzyme (e.g., β-lactamase) for a counter-screen.

          • Test your rhodanine hit for inhibition of this enzyme using a standard assay protocol.

          • Analyze: If your compound inhibits the unrelated enzyme with similar potency to your primary target, it is highly likely to be a non-specific aggregator.

        • Data Summary for Aggregation Troubleshooting:

        Experiment Result Suggesting Aggregation Result Suggesting True Inhibition
        Detergent Test >10-fold increase in IC50 with 0.01% Triton X-100<2-fold change in IC50
        DLS Detection of >50 nm particles at active concentrationsNo particle formation detected
        Counter-Screen Inhibition of an unrelated enzyme with similar potencyNo significant inhibition of the unrelated enzyme
        Problem 2: My hit appears active, but I suspect it might be a reactive compound (Michael acceptor).
        • Suspected Cause: The 5-ylidene substituent on many rhodanines creates an α,β-unsaturated carbonyl system, a classic Michael acceptor that can covalently react with nucleophilic residues (like cysteine) on a protein.[9][16]

        • Troubleshooting Workflow:

          Rationale: Covalent inhibitors often exhibit time-dependent inhibition. Their potency increases with longer incubation times with the target protein. A jump dilution experiment can confirm irreversible or slowly reversible binding. Protocol:

          • Time-Dependence: Incubate your target protein with the rhodanine compound for varying periods (e.g., 0, 15, 30, 60 minutes) before initiating the assay reaction. A decrease in IC50 with longer pre-incubation time suggests covalent modification.

          • Jump Dilution: a. Incubate the target protein with a high concentration (e.g., 10x IC50) of the compound for 1 hour to allow for binding/reaction. b. Rapidly dilute the mixture (e.g., 100-fold) into the assay reaction. This dilution lowers the free compound concentration to a non-inhibitory level. c. Monitor the recovery of enzyme activity over time.

          • Analyze: If the inhibition is irreversible (covalent), enzyme activity will not recover. If it is a tight-binding, reversible inhibitor, activity will slowly recover at a rate dependent on the dissociation constant.

          Rationale: Including a high concentration of a nucleophilic thiol, such as glutathione (GSH) or dithiothreitol (DTT), in the assay can compete with protein cysteines for reaction with the Michael acceptor.[9] Protocol:

          • Run your standard inhibition assay.

          • In parallel, run the assay with the addition of 1 mM DTT or 5 mM GSH to the buffer.

          • Analyze: A significant rightward shift in the IC50 in the presence of the competing thiol suggests your compound is acting as a reactive electrophile.

          Rationale: Intact protein mass spectrometry can provide direct evidence of covalent modification. Protocol:

          • Incubate your target protein with and without the rhodanine compound.

          • Analyze the samples using LC-MS.

          • Analyze: Look for a mass shift in the protein sample incubated with the compound corresponding to the molecular weight of the rhodanine derivative. This confirms a covalent adduct has formed.

        • Decision Workflow for PAINS Investigation:

          pains_workflow cluster_initial Initial Triage cluster_experimental Experimental Validation cluster_confirmation Confirmation & Decision Start Rhodanine Hit Identified + PAINS Alert Aggregation_Check Aggregation Checks: 1. Detergent Test 2. DLS Start->Aggregation_Check Reactivity_Check Reactivity Checks: 1. Pre-incubation 2. Thiol Competition Start->Reactivity_Check SAR_Check SAR Analysis: Is the SAR flat or 'cliff-like'? Aggregation_Check->SAR_Check Passes Discard High Risk of Artifact Deprioritize or Discard Aggregation_Check->Discard Fails Reactivity_Check->SAR_Check Passes Reactivity_Check->Discard Fails Orthogonal_Assay Orthogonal / Biophysical Assay (e.g., SPR, ITC, MST) Orthogonal_Assay->Discard Does Not Confirm Proceed Validated Hit Proceed with Caution Orthogonal_Assay->Proceed Confirms Binding SAR_Check->Orthogonal_Assay SAR Makes Sense SAR_Check->Discard Flat SAR

          Caption: Decision workflow for validating a rhodanine-based screening hit.

        Problem 3: My compound passed aggregation and reactivity checks, but the Structure-Activity Relationship (SAR) is confusing or flat.
        • Suspected Cause: A lack of a clear SAR, where small chemical modifications result in a complete loss of activity (an "activity cliff") or where many modifications have no effect, can be another red flag for non-specific activity.[1] True inhibitors usually exhibit a graduated SAR.[17][18]

        • Troubleshooting Workflow:

          Rationale: Biophysical methods can confirm direct, physical binding between the compound and the target protein, independent of the primary assay's readout.[19][20] This is a critical step to prove a specific interaction. Methods:

          • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the rhodanine compound over it. A binding event is detected as a change in the refractive index.[8] SPR can provide kinetics (on/off rates) and affinity (KD) data.

          • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[20][21]

          • Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled target protein through a temperature gradient upon ligand binding.[20]

          Rationale: If the activity is due to a PAINS-related mechanism, rationally modifying the rhodanine core to remove the problematic functionality should abolish activity. If the compound is a true binder, it may retain some activity. Protocol:

          • Synthesize an analog where the exocyclic double bond is saturated (i.e., remove the Michael acceptor).

          • Synthesize an analog where the thiocarbonyl (C=S) is replaced with a carbonyl (C=O) to alter chelation and reactivity properties.

          • Test these analogs in the primary assay and a biophysical assay.

          • Analyze: If activity is completely lost upon saturation of the double bond, it strongly implicates the Michael acceptor functionality as the source of activity. If binding is retained in a biophysical assay with the modified analogs, it supports a specific binding mode.

        • Rhodanine PAINS Mechanisms & Key Validating Experiments:

          Caption: Common PAINS mechanisms for rhodanines and key validation assays.

        References

        • No Pains no gains: why over-reliance on computational pains filters could be a mistake. (n.d.). Sygnature Discovery. Retrieved from [Link]

        • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. Retrieved from [Link]

        • PAINS Filters. (n.d.). Optibrium. Retrieved from [Link]

        • Dias, D. M., & Ciulli, A. (2014). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. In Methods in Molecular Biology (Vol. 1278, pp. 509-529). ResearchGate. Retrieved from [Link]

        • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

        • Dealing with PAINs in a drug discovery CRO. (n.d.). Sygnature Discovery. Retrieved from [Link]

        • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. Retrieved from [Link]

        • Murray, C. W., & Rees, D. C. (2017). Biophysical methods in early drug discovery. Current Opinion in Chemical Biology, 44, 44-51. Retrieved from [Link]

        • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., Francis, S., Higgins, L., Zhou, H., ... & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Retrieved from [Link]

        • Coan, K. E. H., & Shoichet, B. K. (2007). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 50(14), 3352-3358. Retrieved from [Link]

        • Amari, S., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Retrieved from [Link]

        • Giannetti, A. M., Koch, B. D., & Browner, M. F. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Journal of Medicinal Chemistry, 51(3), 574-580. Retrieved from [Link]

        • Grant, E. B., et al. (2000). The Synthesis and SAR of Rhodanines as Novel Class C Beta-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2179-2182. Retrieved from [Link]

        • Capuzzi, S. J., et al. (2018). PAINS management: open source model to eliminate nuisance compounds. Future Medicinal Chemistry, 10(23), 2735-2738. Retrieved from [Link]

        • TDT, P., & LML, M. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1133-1147. Retrieved from [Link]

        • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. Retrieved from [Link]

        • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. Retrieved from [Link]

        • dos Santos, J. L., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access, 4(3). Retrieved from [Link]

        • Liu, Y., et al. (2017). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry, 25(22), 6031-6040. Retrieved from [Link]

        • Avupati, V. R., et al. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy, 145, 112406. Retrieved from [Link]

        • Kumar, D., et al. (2022). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. European Journal of Medicinal Chemistry, 243, 114771. Retrieved from [Link]

        • Lopatkin, A. J., et al. (2017). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. Antimicrobial Agents and Chemotherapy, 61(10). Retrieved from [Link]

        • Design of new rhodanine derivatives and structural modifications for SAR study. (n.d.). ResearchGate. Retrieved from [Link]

        • Avupati, V. R., et al. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy, 145, 112406. Retrieved from [Link]

        • Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. ACS Medicinal Chemistry Letters, 5(10), 1049–1051. Retrieved from [Link]

        • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2022). ResearchGate. Retrieved from [Link]

        • What are PAINS? (n.d.). High-throughput Discovery.
        • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2012). Molecules, 17(12), 14006-14024. Retrieved from [Link]

        • Kumar, A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(1), 3-38. Retrieved from [Link]

        • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2018). Current Topics in Medicinal Chemistry, 18(17), 1488-1502. Retrieved from [Link]

        • Krátký, M., et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic Chemistry, 68, 146-154. Retrieved from [Link]

        • Evaluation of Rhodanine Indolinones as AANAT Inhibitors. (2023). ResearchGate. Retrieved from [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). Combinatorial Chemistry & High Throughput Screening, 25(10), 1735-1746. Retrieved from [Link]

        • Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved from [Link]

        • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417-427. Retrieved from [Link]

        • Forino, M., et al. (2009). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 19(19), 5559-5562. Retrieved from [Link]

        • Evaluation of rhodanine indolinones as AANAT inhibitors. (2023). European Journal of Medicinal Chemistry, 245, 114920. Retrieved from [Link]

        • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2012). Molecules, 17(12), 14006-14024. Retrieved from [Link]

        • Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. (2024). Journal of the American Chemical Society. Retrieved from [Link]

        Sources

        Technical Support Center: Enhancing the Biological Potency of 3-(4-Chlorophenyl)rhodanine Analogs

        Author: BenchChem Technical Support Team. Date: January 2026

        Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-chlorophenyl)rhodanine analogs. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with this promising, yet challenging, class of compounds. My aim is to equip you with the knowledge to enhance the biological potency of your rhodanine analogs while ensuring scientific rigor and avoiding common pitfalls.

        Introduction: The Promise and Perils of Rhodanine Analogs

        Rhodanine-containing compounds, including the 3-(4-chlorophenyl)rhodanine scaffold, are recognized as "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[1] However, this promiscuity is a double-edged sword. Rhodanine derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screening (HTS) campaigns.[2][3] This is often due to non-specific mechanisms such as aggregation, reactivity, or interference with assay signals.

        This guide will provide you with the tools to distinguish true biological activity from experimental artifacts, troubleshoot common issues, and ultimately, design and execute experiments that will allow you to confidently enhance the biological potency of your 3-(4-chlorophenyl)rhodanine analogs.

        Part 1: Troubleshooting Guides

        This section addresses the most common challenges encountered during the experimental evaluation of 3-(4-chlorophenyl)rhodanine analogs.

        Issue 1: Compound Aggregation Leading to Non-Specific Inhibition

        One of the most frequent issues with rhodanine analogs is their propensity to form aggregates in aqueous solutions, which can non-specifically inhibit enzymes and other proteins, leading to false-positive results.[3]

        Q1: My 3-(4-chlorophenyl)rhodanine analog shows potent activity in my primary enzyme inhibition assay, but the results are not reproducible. Could this be due to aggregation?

        A1: Yes, poor reproducibility is a classic sign of aggregation-based inhibition. Aggregates can vary in size and composition depending on minor fluctuations in experimental conditions (e.g., buffer composition, temperature, incubation time), leading to inconsistent results.

        Troubleshooting Steps:

        • Visual Inspection: Carefully observe your assay wells. Do you see any signs of precipitation or turbidity, especially at higher compound concentrations?

        • Detergent Counter-Screen: A simple and effective way to test for aggregation is to include a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer. Aggregates are often disrupted by detergents. If the inhibitory activity of your compound is significantly reduced in the presence of a detergent (e.g., 0.01% Triton X-100), it is highly likely that aggregation is the cause of the observed inhibition.[4]

        • Varying Enzyme Concentration: True inhibitors that bind to the enzyme in a specific stoichiometric ratio should show an IC50 value that is independent of the enzyme concentration. In contrast, the IC50 of an aggregating inhibitor will often increase with increasing enzyme concentration.[4]

        • Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly detect the presence of aggregates in your compound solution.

        Workflow for Investigating Compound Aggregation

        Aggregation_Workflow Start Inconsistent Assay Results Visual Visual Inspection for Precipitate Start->Visual Detergent Detergent Counter-Screen (e.g., 0.01% Triton X-100) Visual->Detergent No precipitate or inconclusive Enzyme_Conc Vary Enzyme Concentration Detergent->Enzyme_Conc Activity persists Conclusion Conclusion Detergent->Conclusion Activity significantly reduced [Likely Aggregation] DLS Dynamic Light Scattering (DLS) Enzyme_Conc->DLS IC50 is enzyme concentration-dependent Enzyme_Conc->Conclusion IC50 is enzyme concentration-independent [Less likely aggregation] DLS->Conclusion Aggregates detected [Aggregation Confirmed]

        Caption: Workflow to diagnose aggregation-based assay interference.

        Issue 2: Poor Solubility in Biological Buffers

        The hydrophobic nature of the 3-(4-chlorophenyl)rhodanine core can lead to poor aqueous solubility, complicating accurate determination of biological activity.

        Q2: I'm having trouble dissolving my 3-(4-chlorophenyl)rhodanine analog in my aqueous assay buffer. What can I do to improve its solubility?

        A2: Addressing solubility issues is critical for obtaining reliable data. Here are several strategies to consider:

        Solubility Enhancement Strategies:

        StrategyDescriptionConsiderations
        Co-solvents Use a small percentage of a water-miscible organic solvent like DMSO or ethanol to aid dissolution.Keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological assay. Always include a vehicle control with the same concentration of the co-solvent.
        pH Adjustment For analogs with ionizable groups (e.g., a carboxylic acid), adjusting the pH of the buffer can significantly increase solubility.Ensure the chosen pH is compatible with your biological target and assay components.
        Formulation Additives Non-ionic surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds.[5]These additives can sometimes interfere with the assay, so appropriate controls are necessary.
        Sonication Brief sonication can help to break up compound aggregates and facilitate dissolution.Be cautious not to sonicate for too long or at too high a power, as this can degrade the compound or assay components.

        Step-by-Step Protocol for Preparing a Rhodanine Analog Stock Solution:

        • Initial Dissolution: Weigh out the desired amount of your 3-(4-chlorophenyl)rhodanine analog and dissolve it in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM).

        • Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your experiment.

        • Final Dilution: Just before use, dilute the DMSO stock solutions into your final aqueous assay buffer. It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid and uniform mixing and minimize precipitation.

        • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect the assay performance (typically ≤ 1%).

        Issue 3: Distinguishing Specific from Non-Specific Activity (PAINS)

        Given that rhodanine derivatives are known PAINS, it is imperative to perform experiments to differentiate true, target-specific activity from non-specific effects.

        Q3: How can I be confident that the observed activity of my 3-(4-chlorophenyl)rhodanine analog is due to specific binding to my target and not a PAINS-related artifact?

        A3: This is a critical question in rhodanine research. A multi-pronged approach is necessary to build a strong case for specific activity.

        Strategies to Validate Specific Activity:

        • Orthogonal Assays: Confirm the activity of your compound in a secondary, mechanistically different assay that measures the same biological endpoint. For example, if your primary assay is a biochemical enzyme inhibition assay, an orthogonal assay could be a cell-based assay that measures a downstream effect of inhibiting that enzyme.[6]

        • Counter-Screens: Test your compound against unrelated targets to assess its selectivity. If your compound is active against multiple, unrelated targets, it is more likely to be a non-specific inhibitor.[6]

        • Structure-Activity Relationship (SAR) Studies: A well-defined SAR, where small, systematic changes to the chemical structure lead to predictable changes in activity, is strong evidence for a specific binding interaction. A "steep" SAR, where minor modifications lead to a complete loss of activity, is particularly compelling.

        • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays can provide direct evidence of binding between your compound and the target protein.

        • Competition Assays: Demonstrate that your compound can compete with a known, specific ligand for binding to the target.

        Logical Flow for Validating Specific Activity

        Specificity_Validation Start Initial Hit from Primary Screen PAINS_Check Check for PAINS alerts Start->PAINS_Check Orthogonal Confirm Activity in Orthogonal Assay PAINS_Check->Orthogonal Counter Perform Counter-Screens Orthogonal->Counter Activity Confirmed SAR Establish a Clear SAR Counter->SAR Selective Inhibition Conclusion Conclusion Counter->Conclusion Non-selective Inhibition [Likely Non-Specific] Biophysical Direct Binding Assays (SPR, ITC) SAR->Biophysical Logical SAR SAR->Conclusion Flat SAR [Suggests Non-Specific Interaction] Biophysical->Conclusion Direct Binding Confirmed [High Confidence in Specificity]

        Caption: A workflow for validating the specific activity of a hit compound.

        Part 2: Experimental Protocols

        This section provides detailed, step-by-step methodologies for key experiments.

        Protocol 1: Enzyme Inhibition Assay

        This protocol is a general template for a fluorescence-based enzyme inhibition assay.

        Materials:

        • Purified enzyme of interest

        • Fluorogenic substrate

        • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

        • 3-(4-chlorophenyl)rhodanine analog stock solutions (in 100% DMSO)

        • Positive control inhibitor

        • Black, flat-bottom 96- or 384-well microplates

        • Plate reader with fluorescence detection capabilities

        Procedure:

        • Prepare Reagents:

          • Dilute the enzyme to the desired working concentration in assay buffer.

          • Dilute the fluorogenic substrate to the desired working concentration in assay buffer.

          • Prepare serial dilutions of your rhodanine analog and the positive control inhibitor in 100% DMSO. Then, dilute these into the assay buffer to the final desired concentrations (ensure the final DMSO concentration is constant and low, e.g., 1%).

        • Assay Setup (96-well plate):

          • Test Wells: Add 50 µL of the enzyme solution to each well. Then, add 2 µL of the diluted rhodanine analog.

          • Positive Control Wells: Add 50 µL of the enzyme solution and 2 µL of the diluted positive control inhibitor.

          • Negative Control (No Inhibitor) Wells: Add 50 µL of the enzyme solution and 2 µL of assay buffer containing the same final DMSO concentration as the test wells.

          • Blank (No Enzyme) Wells: Add 50 µL of assay buffer and 2 µL of assay buffer with DMSO.

        • Pre-incubation:

          • Mix the plate gently and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

        • Initiate Reaction:

          • Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

        • Kinetic Measurement:

          • Immediately place the plate in the plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.

        • Data Analysis:

          • Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

          • Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

          • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

        Protocol 2: Cell Viability Assay (MTT Assay)

        This protocol is for assessing the cytotoxicity of your rhodanine analogs.

        Materials:

        • Adherent or suspension cells of interest

        • Complete cell culture medium

        • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

        • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

        • 3-(4-chlorophenyl)rhodanine analog stock solutions (in 100% DMSO)

        • Positive control cytotoxic agent

        • Sterile, clear, flat-bottom 96-well plates

        • Microplate reader capable of measuring absorbance at 570 nm

        Procedure:

        • Cell Seeding:

          • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well for adherent cells).

          • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

        • Compound Treatment:

          • Prepare serial dilutions of your rhodanine analog and the positive control in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

          • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compounds.

          • Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

        • Incubation:

          • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

        • MTT Addition:

          • Add 10 µL of the MTT solution to each well.

          • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

        • Solubilization:

          • Carefully remove the medium from the wells (for adherent cells).

          • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

          • Mix gently on a plate shaker for 5-10 minutes.

        • Absorbance Measurement:

          • Measure the absorbance at 570 nm using a microplate reader.

        • Data Analysis:

          • Subtract the absorbance of the blank wells from all other wells.

          • Calculate the percent cell viability for each treatment relative to the vehicle control.

          • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

        Part 3: Enhancing Biological Potency - A Focus on Structure-Activity Relationships (SAR)

        Understanding the SAR of 3-(4-chlorophenyl)rhodanine analogs is key to rationally designing more potent compounds. The rhodanine scaffold offers several positions for chemical modification.

        Key Positions for Modification:

        • N-3 Position of the Rhodanine Ring: Substitutions at this position can significantly impact potency and selectivity.

        • C-5 Position of the Rhodanine Ring: This is a common site for introducing diversity via Knoevenagel condensation with various aldehydes.

        • The 4-Chlorophenyl Group: Modifications to this aromatic ring can influence binding affinity and pharmacokinetic properties.

        SAR Table for Anticancer Activity of 3-(4-chlorophenyl)rhodanine Analogs

        Compound IDR1 (N-3 position)R2 (C-5 position)Target Cell LineIC50 (µM)Reference
        1 H4-chlorobenzylideneMCF-7 (Breast)11.7[7]
        2 Ethyl4-chlorobenzylideneK562 (Leukemia)>100[7]
        3 Carboxyethyl4-chlorobenzylideneHeLa (Cervical)200 µg/mL[7]
        4 4-(dimethylamino)benzylidene4-chlorobenzylideneA2780 (Ovarian)4.4[7]

        This table is a representative example. Actual values can vary based on experimental conditions.

        Interpreting the SAR Data:

        The data suggests that for anticancer activity, bulky substituents at the N-3 position may be detrimental, while specific substitutions at the C-5 position can significantly enhance potency. The introduction of a dimethylamino group in compound 4 led to a dramatic increase in activity against ovarian cancer cells.

        Part 4: Understanding the Molecular Landscape - Signaling Pathways

        To effectively enhance biological potency, it is crucial to understand the signaling pathways in which the molecular targets of 3-(4-chlorophenyl)rhodanine analogs are involved.

        PRL-3 Signaling Pathway

        Phosphatase of Regenerating Liver-3 (PRL-3) is a protein tyrosine phosphatase that is overexpressed in many cancers and is associated with metastasis.[8][9]

        PRL3_Pathway PRL3 PRL-3 Integrin Integrin PRL3->Integrin activates PI3K PI3K PRL3->PI3K activates Src Src Integrin->Src activates RhoGTPases Rho GTPases Src->RhoGTPases activates Cell_Migration Cell Migration & Invasion RhoGTPases->Cell_Migration AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation

        Caption: Simplified PRL-3 signaling pathway leading to cancer progression.

        HIV-1 Integrase Mechanism

        HIV-1 integrase is a key enzyme in the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome.[10][11]

        HIV1_Integrase_Mechanism Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Processing 3' Processing Integrase->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Integration Integration Strand_Transfer->Integration Host_DNA Host DNA Host_DNA->Strand_Transfer Rhodanine_Analog 3-(4-chlorophenyl)rhodanine analog Rhodanine_Analog->Strand_Transfer inhibits

        Caption: Mechanism of HIV-1 integrase and its inhibition.

        PDE4 Signaling in Inflammation

        Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses inflammatory responses.[12][13]

        PDE4_Signaling ATP ATP AC Adenylyl Cyclase ATP->AC activated by stimuli cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammation Inflammatory Response PKA->Inflammation inhibits Rhodanine_Analog 3-(4-chlorophenyl)rhodanine analog Rhodanine_Analog->PDE4 inhibits

        Caption: PDE4 signaling pathway and its role in inflammation.

        Bacterial Thymidylate Kinase Pathway

        Thymidylate kinase (TMK) is an essential enzyme in bacterial DNA synthesis, making it an attractive target for novel antibiotics.[14]

        Caption: Bacterial thymidylate synthesis pathway and the role of TMK.

        References

        Sources

        Technical Support Center: SAR-Guided Optimization of 3-(4-Chlorophenyl)rhodanine Derivatives

        Author: BenchChem Technical Support Team. Date: January 2026

        Welcome to the technical support resource for researchers engaged in the Structure-Activity Relationship (SAR) guided optimization of 3-(4-chlorophenyl)rhodanine and its analogs. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, screening, and optimization of this important class of compounds. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental choices, ensuring your research is built on a foundation of scientific integrity.

        A critical preliminary note: The rhodanine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its diverse biological activities. However, it is also notorious as a source of Pan Assay Interference Compounds (PAINS), which can produce misleading results in high-throughput screening. This guide will address this challenge head-on, providing strategies to identify and mitigate non-specific activity, thereby ensuring the trustworthiness of your findings.

        Section 1: Core Synthesis Protocols & Troubleshooting

        This section addresses the foundational chemical synthesis steps for generating a library of rhodanine derivatives for SAR studies.

        Q1: What is the standard protocol for creating 5-ylidene derivatives from a 3-(4-chlorophenyl)rhodanine core?

        Answer:

        The most robust and widely used method for synthesizing 5-arylidene-rhodanine derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group at the C5 position of the rhodanine ring with an aromatic aldehyde.

        Detailed Experimental Protocol: Knoevenagel Condensation

        • Reagent Preparation: In a round-bottom flask, dissolve 3-(4-chlorophenyl)rhodanine (1.0 eq.) and the desired substituted aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid.

        • Catalyst Addition: Add a catalytic amount of a base. Common choices include piperidine (0.1-0.3 eq.), ammonium acetate, or sodium acetate. The choice of base can influence reaction time and yield.

        • Reaction: Reflux the mixture with stirring for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

        • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

        • Purification: Wash the collected solid with cold ethanol or water to remove residual reagents and catalysts. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of DMF/water) or column chromatography on silica gel is recommended.

        Experimental Workflow: Knoevenagel Condensation

        G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A 3-(4-chlorophenyl)rhodanine C Solvent (e.g., Ethanol) A->C B Substituted Aldehyde B->C D Add Base Catalyst (e.g., Piperidine) C->D E Reflux (2-8h) Monitor by TLC D->E F Cool to RT Precipitation Occurs E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Recrystallization or Column Chromatography H->I J Pure 5-ylidene Product I->J

        Caption: Workflow for Knoevenagel condensation.

        Troubleshooting Guide: Synthesis

        IssueProbable Cause(s)Recommended Solution(s)
        Low Reaction Yield 1. Incomplete reaction. 2. Sterically hindered aldehyde. 3. Product is soluble in the reaction solvent.1. Increase reflux time or try a stronger base catalyst (e.g., sodium ethoxide in ethanol). 2. Use a higher boiling point solvent like toluene with a Dean-Stark trap to remove water. 3. After cooling, concentrate the solvent under reduced pressure and attempt precipitation by adding a non-solvent like water or hexane.
        Side Product Formation 1. Self-condensation of the aldehyde. 2. Degradation of reagents under harsh conditions.1. Add the aldehyde slowly to the reaction mixture. 2. Reduce the reaction temperature and extend the reaction time. Ensure anhydrous conditions if using highly reactive bases.
        Purification Difficulties 1. Poor solubility of the product. 2. Compound streaking on silica gel column.1. Use solvents like DMF or DMSO for recrystallization, followed by precipitation with water. 2. The acidic nature of the rhodanine C5-proton can cause streaking. Use a mobile phase containing a small amount of acetic acid (0.5-1%) to suppress ionization.

        Section 2: Biological Assay & Screening FAQs

        Q1: My compounds show activity in multiple, unrelated assays. Why is this happening and is it real?

        Answer:

        This is a classic red flag for Pan Assay Interference Compounds (PAINS). Rhodanine-based molecules are well-documented PAINS, and the observed activity is often an artifact of non-specific interactions rather than selective binding to a biological target.

        The primary mechanisms of interference for rhodanines are:

        • Compound Aggregation: At micromolar concentrations, rhodanine derivatives can form colloidal aggregates that sequester and denature proteins, leading to non-specific enzyme inhibition.

        • Michael Acceptor Reactivity: The exocyclic double bond created during the Knoevenagel condensation is an electrophilic Michael acceptor. It can react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins.

        • Photometric Interference: Many 5-ylidene rhodanine derivatives are brightly colored and can interfere with colorimetric or fluorescent readouts.

        Mechanisms of Rhodanine-Based PAINS

        G cluster_mechanisms Non-Specific PAINS Mechanisms cluster_outcomes Observed Outcome Rhodanine Rhodanine Derivative Aggregation Colloidal Aggregation Rhodanine->Aggregation Forms aggregates >150µM Michael Michael Addition (Covalent Reactivity) Rhodanine->Michael Reacts with Cys residues Color Assay Interference (Color/Fluorescence) Rhodanine->Color Absorbs/Emits light Result False-Positive Screening Hit Aggregation->Result Michael->Result Color->Result

        Caption: Common mechanisms of Pan Assay Interference.

        Q2: How can I design my experiments to confirm my hits are not PAINS artifacts?

        Answer:

        A self-validating experimental protocol is essential.

        Technical Support Center: Chemical Modification of 3-(4-chlorophenyl)rhodanine for Improved Target Selectivity

        Author: BenchChem Technical Support Team. Date: January 2026

        Welcome to the technical support center for researchers, scientists, and drug development professionals working on the chemical modification of 3-(4-chlorophenyl)rhodanine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges in improving the target selectivity of this versatile scaffold.

        Introduction: The Promise and Perils of the Rhodanine Scaffold

        The rhodanine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. [1][2]The 3-(4-chlorophenyl)rhodanine scaffold, in particular, has been a starting point for the development of various enzyme inhibitors. [3]However, a significant challenge in working with rhodanine-based compounds is their tendency to be promiscuous, acting as pan-assay interference compounds (PAINS) and frequent hitters in high-throughput screens. [4][5]This lack of selectivity can lead to off-target effects and complicates the interpretation of biological data.

        This guide will provide a structured approach to strategically modify the 3-(4-chlorophenyl)rhodanine core to enhance its selectivity for your target of interest while minimizing off-target interactions.

        Part 1: Frequently Asked Questions (FAQs)

        This section addresses common conceptual and practical questions that arise during the design and execution of experiments involving 3-(4-chlorophenyl)rhodanine modifications.

        Q1: My 3-(4-chlorophenyl)rhodanine analog shows potent activity against my primary target but also inhibits several related kinases. Where should I start with modifications to improve selectivity?

        A1: This is a classic challenge. The key is to exploit subtle differences between the active sites of your primary target and the off-target kinases. Here’s a prioritized approach:

        • Exploit the "Gatekeeper" Residue: A common strategy for improving kinase inhibitor selectivity is to target the gatekeeper residue, which controls access to a hydrophobic pocket near the ATP-binding site. [6]Modifying the substituent at the 5-position of the rhodanine ring to introduce bulky groups can create steric hindrance with larger gatekeeper residues found in many off-target kinases, while still allowing binding to targets with smaller gatekeeper residues. [6]* Target Unique Pockets: Analyze the crystal structures of your primary and off-target proteins. Look for unique sub-pockets or allosteric sites near the active site of your primary target that are absent in the off-targets. [7][8]Modifications at the N-3 position of the rhodanine ring can be extended to reach these pockets, forming specific interactions and enhancing selectivity.

        • Modulate Electrostatics: Subtle differences in the electrostatic environment of the active sites can be exploited. [7][9]Introducing or modifying polar groups on the 4-chlorophenyl ring or at the 5-position can create favorable electrostatic interactions with your target while being unfavorable for off-targets. [7] Q2: I'm observing poor solubility with my newly synthesized 3-(4-chlorophenyl)rhodanine derivatives. How can I address this without sacrificing activity?

        A2: Poor aqueous solubility is a common issue with rhodanine derivatives. Here are some strategies to consider:

        • Introduce Polar Functionalities: Carefully placed polar groups can improve solubility. Consider adding hydroxyl, amino, or carboxylic acid groups to solvent-exposed regions of the molecule, often guided by structural biology data. The N-3 position is a common site for such modifications. [1]* Utilize Prodrug Strategies: Converting a key functional group into a more soluble promoiety that is cleaved in vivo to release the active drug can be an effective approach.

        • Formulate with Excipients: For in vitro assays, using solubilizing agents like DMSO, cyclodextrins, or co-solvents can be a temporary solution. However, for in vivo studies, chemical modification is often necessary.

        Q3: My Knoevenagel condensation reaction to introduce a substituent at the C-5 position is giving low yields and multiple side products. What are the common pitfalls?

        A3: The Knoevenagel condensation is a cornerstone reaction for modifying the rhodanine core. [10][11]Common issues and their solutions include:

        • Catalyst Choice: The choice and amount of base catalyst (e.g., piperidine, sodium acetate) are critical. Too much or too strong a base can lead to side reactions. Titrate the catalyst concentration to find the optimal condition.

        • Solvent and Temperature: The reaction is often performed in solvents like ethanol or acetic acid. [12]The temperature needs to be carefully controlled; excessive heat can promote side product formation.

        • Aldehyde/Ketone Reactivity: The reactivity of the carbonyl compound is crucial. Electron-withdrawing groups on the aldehyde or ketone can increase reactivity, while bulky groups may hinder the reaction.

        • Water Removal: The reaction produces water, which can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

        Q4: How can I be sure that the observed activity of my rhodanine derivative is not due to non-specific mechanisms like aggregation?

        A4: This is a critical concern with rhodanine-based compounds. [4][5]Here’s a checklist to rule out non-specific activity:

        • Detergent Test: Perform your assay in the presence of a non-ionic detergent (e.g., Triton X-100). If the compound's activity is significantly reduced, it suggests that aggregation may be the mechanism of action.

        • Structure-Activity Relationship (SAR): A steep SAR, where minor structural changes lead to a complete loss of activity, is indicative of a specific binding mode. In contrast, a flat SAR, where various modifications have little effect on activity, can be a red flag for non-specific behavior. [4]* Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein and provide thermodynamic data about the interaction. [13]* Counter-Screening: Screen your compound against a panel of unrelated targets. Activity against multiple, diverse targets is a strong indicator of promiscuity. [14]

        Part 2: Troubleshooting Guides

        This section provides detailed troubleshooting for specific experimental stages.

        Guide 1: Synthesis and Purification
        Problem Potential Cause(s) Troubleshooting Steps
        Low yield in N-3 substitution - Incomplete deprotonation of the rhodanine nitrogen. - Poor leaving group on the alkylating/acylating agent. - Steric hindrance.- Use a stronger base (e.g., NaH instead of K2CO3) in an appropriate aprotic solvent (e.g., DMF, THF). - Ensure the halide (or other leaving group) on your electrophile is sufficiently reactive (I > Br > Cl). - If sterically hindered, consider increasing the reaction temperature or using a less bulky reagent.
        Difficulty in purifying C-5 substituted derivatives - Contamination with starting materials (rhodanine and aldehyde/ketone). - Formation of geometric isomers (E/Z).- Optimize stoichiometry to ensure complete consumption of the limiting reagent. - Use column chromatography with a carefully selected solvent system to separate the product from starting materials. - Characterize the product by 1H NMR to confirm the stereochemistry of the double bond. The Z-isomer is typically the major product in Knoevenagel condensations.
        Compound decomposition during workup or storage - Hydrolysis of the rhodanine ring, especially under harsh acidic or basic conditions. - Light sensitivity.- Use mild workup conditions. Avoid strong acids and bases. - Store purified compounds in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
        Guide 2: Biological Assays and Selectivity Profiling
        Problem Potential Cause(s) Troubleshooting Steps
        High background signal in cell-based assays - Compound precipitation in media. [15] - Intrinsic fluorescence/luminescence of the compound. - Cytotoxicity at the tested concentrations.- Check for compound precipitation by visual inspection or light microscopy. Reduce the final DMSO concentration. - Run a control experiment with the compound in the absence of cells to measure its intrinsic signal. - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cell line. [16]
        Inconsistent IC50 values between experiments - Variability in cell passage number and density. [17] - Inconsistent incubation times. [15] - Degradation of the compound in the assay medium.- Use cells within a narrow passage number range and ensure consistent seeding density. [17] - Standardize all incubation times precisely. - Assess the stability of your compound in the assay medium over the course of the experiment using methods like HPLC-MS.
        Discrepancy between biochemical and cell-based assay results - Poor cell permeability of the compound. - Compound is a substrate for efflux pumps (e.g., P-glycoprotein). - High protein binding in cell culture medium.- Assess cell permeability using methods like the PAMPA assay. - Use cell lines with and without efflux pump expression or use known efflux pump inhibitors to see if potency is restored. - Measure the fraction of compound bound to serum proteins in your cell culture medium.
        Broad activity in a kinase panel screen - The compound is a non-specific kinase inhibitor. - The screening concentration is too high.- Re-evaluate the SAR. If it's flat, the compound may be a promiscuous inhibitor. [4] - Perform dose-response curves for the hits to determine their IC50 values. A single-point screen can be misleading. [14]Prioritize hits with the lowest IC50 values for your primary target and the highest for off-targets.

        Part 3: Experimental Protocols and Workflows

        Protocol 1: General Procedure for Knoevenagel Condensation at the C-5 Position

        This protocol provides a general method for introducing substituents at the C-5 position of the 3-(4-chlorophenyl)rhodanine core.

        • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-(4-chlorophenyl)rhodanine and 1.1 equivalents of the desired aldehyde or ketone in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

        • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (0.1-0.2 equivalents) or sodium acetate (0.5-1.0 equivalents).

        • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

        • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with a cold solvent (e.g., ethanol or water).

        • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) or purify by column chromatography on silica gel to obtain the pure 5-substituted-3-(4-chlorophenyl)rhodanine derivative.

        • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, Mass Spectrometry, and HPLC).

        Workflow for Improving Target Selectivity

        The following diagram illustrates a systematic workflow for enhancing the target selectivity of a 3-(4-chlorophenyl)rhodanine-based hit compound.

        G cluster_0 Initial Hit cluster_1 SAR-Guided Modification cluster_2 Screening Cascade cluster_3 Lead Optimization Hit Initial Hit: 3-(4-chlorophenyl)rhodanine analog (Potent but non-selective) SAR_Analysis Structure-Activity Relationship (SAR) Analysis - Identify key interaction points - Analyze off-target interactions Hit->SAR_Analysis Analyze Modification Chemical Modification Strategy - C-5 Position (Gatekeeper targeting) - N-3 Position (Solubility/Unique Pockets) - Phenyl Ring (Electrostatics) SAR_Analysis->Modification Design Synthesis Synthesize Library of Analogs Modification->Synthesis Implement Primary_Assay Primary Target Assay (Biochemical or Cell-based) Synthesis->Primary_Assay Screen Selectivity_Panel Selectivity Profiling (Panel of related off-targets) Primary_Assay->Selectivity_Panel Profile Hits ADME_Tox In Vitro ADME/Tox Assays (Solubility, Permeability, Cytotoxicity) Selectivity_Panel->ADME_Tox Assess Drug-likeness Data_Analysis Data Analysis & Iteration - Identify analogs with improved selectivity index ADME_Tox->Data_Analysis Evaluate Data_Analysis->Modification Iterate Design Lead_Candidate Optimized Lead Candidate (Potent, Selective, and Drug-like) Data_Analysis->Lead_Candidate Select

        Caption: Workflow for Improving Target Selectivity.

        Part 4: Data Presentation

        The following table provides a hypothetical example of how to present selectivity data for a series of modified 3-(4-chlorophenyl)rhodanine analogs.

        CompoundModificationTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Index (Off-Target 1 / Target)
        Parent -501502003
        Analog 1 C-5: -CH2-Ph4550065011.1
        Analog 2 N-3: -CH2COOH603004005
        Analog 3 C-5: -CH2-Ph, N-3: -CH2COOH40>10,000>10,000>250

        This data is for illustrative purposes only.

        Conclusion

        The chemical modification of 3-(4-chlorophenyl)rhodanine to improve target selectivity is a challenging but rewarding endeavor. A systematic approach that combines rational design based on structural biology, careful execution of synthetic chemistry, and a robust screening cascade is essential for success. This guide provides a framework for troubleshooting common issues and making informed decisions throughout the optimization process. Remember that an iterative process of design, synthesis, and testing is often necessary to achieve the desired selectivity profile for your lead compounds.

        References

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. [Link]

        • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. [Link]

        • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Institutes of Health. [Link]

        • Structure–activity relationships of rhodanine derivatives. ResearchGate. [Link]

        • Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. ResearchGate. [Link]

        • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

        • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]

        • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. [Link]

        • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Europe PMC. [Link]

        • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]

        • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

        • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

        • Finding a better path to drug selectivity. PubMed Central. [Link]

        • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

        • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. [Link]

        • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

        • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

        • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

        • Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. [Link]

        • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. [Link]

        • Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones). ACS Publications. [Link]

        • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. PubMed Central. [Link]

        • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

        • Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. [Link]

        • The Problems with the Cells Based Assays. SciTechnol. [Link]

        • Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. [Link]

        • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]

        • General methodology for the synthesis of rhodanine and... ResearchGate. [Link]

        • Rhodanine. Wikipedia. [Link]

        • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]

        • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]

        • Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. ResearchGate. [Link]

        • A New Synthesis Strategy for Rhodanine and Its Derivatives. ResearchGate. [Link]

        • Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2). PubChem. [Link]

        • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

        • Analyzing Resistance to Design Selective Chemical Inhibitors for AAA Proteins. PubMed. [Link]

        Sources

        Technical Support Center: Overcoming Challenges in Rhodanine-Based Therapeutic Agent Development

        Author: BenchChem Technical Support Team. Date: January 2026

        Welcome to the technical support center for researchers, scientists, and drug development professionals working with rhodanine-based therapeutic agents. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the experimental process. Drawing from extensive field experience and the latest scientific literature, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of rhodanine chemistry and pharmacology.

        Introduction: The Promise and Pitfalls of the Rhodanine Scaffold

        Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives represent a "privileged scaffold" in medicinal chemistry, offering a versatile platform for structural modification and lead optimization.[1][2][3] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][4][5][6] The market presence of Epalrestat, a rhodanine-3-acetic acid derivative used for diabetic neuropathy, underscores the therapeutic potential of this chemical class.[1][7]

        However, the journey of a rhodanine-based compound from a promising hit to a clinical candidate is often fraught with challenges. Researchers frequently grapple with issues of poor solubility, potential toxicity, and non-specific activity, which can derail development efforts.[7][8][9] This guide is structured to address these critical hurdles head-on, providing you with the technical insights and actionable protocols necessary to overcome them.

        Section 1: Troubleshooting Poor Aqueous Solubility

        Poor water solubility is a primary obstacle in the development of many rhodanine derivatives, hindering formulation, bioavailability, and ultimately, therapeutic efficacy.[7][10][11]

        FAQ 1: My lead rhodanine compound shows excellent in vitro activity but has very low aqueous solubility. What are my immediate options for solubilization to proceed with cell-based assays?

        Answer: For immediate use in in vitro assays, several strategies can be employed. The choice of method will depend on the specific properties of your compound and the requirements of the assay.

        Initial Troubleshooting Steps:

        • Co-solvents: The first and most common approach is the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a standard choice for initial screening.

          • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your rhodanine derivative in 100% DMSO. For the final assay, dilute this stock solution in the aqueous buffer or cell culture medium to the desired final concentration.

          • Causality: DMSO is a powerful aprotic solvent that can disrupt the intermolecular forces in the crystalline lattice of the rhodanine compound, allowing it to dissolve.

          • Critical Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

        • pH Modification: If your rhodanine derivative possesses ionizable groups (e.g., a carboxylic acid on the N-3 position), altering the pH of the solution can significantly enhance solubility.

          • Protocol: For acidic compounds, incrementally add a dilute basic solution (e.g., 0.1 M NaOH) to your aqueous suspension while monitoring for dissolution. For basic compounds, use a dilute acidic solution (e.g., 0.1 M HCl).

          • Causality: Ionization of the functional group increases the polarity of the molecule, favoring interactions with water and leading to increased solubility.

        • Use of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic rhodanine compound, effectively solubilizing it in an aqueous medium.[12]

          • Protocol: Prepare a stock solution of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your assay buffer. Add your rhodanine compound to this solution and use sonication or gentle heating to aid dissolution.

          • Causality: The hydrophobic core of the micelle provides a favorable environment for the poorly soluble drug, while the hydrophilic shell interacts with the aqueous phase.

          • Critical Consideration: Surfactants can have their own biological effects. Always run a vehicle control with the surfactant alone to rule out non-specific effects.

        FAQ 2: I am planning for in vivo studies. What are some effective formulation strategies for poorly soluble rhodanine compounds?

        Answer: For in vivo applications, the formulation strategy must not only solubilize the compound but also be biocompatible and facilitate absorption.

        Advanced Formulation Approaches:

        • Lipid-Based Formulations: These are among the most effective strategies for enhancing the oral bioavailability of poorly soluble drugs.[10][13][14]

          • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids.[14]

          • Causality: The small droplet size of the resulting emulsion provides a large surface area for drug release and absorption. The lipid components can also enhance lymphatic uptake, bypassing first-pass metabolism.[13]

        • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.

          • Methods: Common preparation methods include spray drying and hot-melt extrusion.[13]

          • Causality: The amorphous form of a drug has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to its crystalline counterpart.

        • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio.[10][12]

          • Methods: Techniques like media milling and high-pressure homogenization can produce nanocrystals.

          • Causality: According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve bioavailability.[10]

        • Prodrug Approach: Chemical modification of the rhodanine scaffold to create a more soluble prodrug that is converted to the active parent drug in vivo is a viable strategy.[11][13]

          • Example: Introduction of a phosphate ester can significantly increase aqueous solubility.[11]

        Formulation Strategy Principle Key Advantages Potential Challenges
        Lipid-Based (e.g., SEDDS) Solubilization in lipids and surfactants.Enhanced bioavailability, protection from degradation.Potential for GI side effects, physical instability.
        Amorphous Solid Dispersions Increased free energy of the amorphous state.Significant increase in apparent solubility and dissolution rate.Physical instability (recrystallization), manufacturing complexity.
        Nanonization Increased surface area.Improved dissolution velocity, suitable for high drug loading.Potential for particle aggregation, manufacturing costs.
        Prodrugs Covalent modification to a more soluble form.Can overcome very low solubility, potential for targeting.Requires careful design to ensure efficient in vivo conversion.

        Section 2: Navigating Toxicity and Off-Target Effects

        Toxicity is a significant concern in the development of rhodanine-based therapeutics. Issues can range from general cytotoxicity to more specific organ toxicities.[15][16]

        FAQ 3: My rhodanine derivative shows potent activity against my target but also exhibits significant cytotoxicity in preliminary screens. How can I investigate the mechanism of toxicity?

        Answer: Understanding the mechanism of toxicity is crucial for mitigating it through structural modifications. A tiered approach to investigating cytotoxicity is recommended.

        Workflow for Investigating Cytotoxicity:

        A Initial Hit: Potent but Cytotoxic B Tier 1: Confirm Cytotoxicity (e.g., MTT, CellTiter-Glo®) A->B C Tier 2: Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI staining, Caspase assays) B->C D Tier 3: Mechanistic Assays C->D E Mitochondrial Dysfunction (e.g., JC-1, Seahorse assay) D->E Investigate F Reactive Oxygen Species (ROS) Production (e.g., DCFDA assay) D->F Investigate G DNA Damage (e.g., γH2AX staining) D->G Investigate H Structure-Toxicity Relationship (STR) Analysis E->H F->H G->H I Rational Redesign of Compound H->I

        Workflow for Cytotoxicity Investigation.

        Detailed Protocols:

        • Mitochondrial Dysfunction: Cationic rhodamine dyes have been shown to inhibit mitochondrial function.[17]

          • JC-1 Assay: This dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

        • Reactive Oxygen Species (ROS) Production: Some rhodanine-like compounds can induce oxidative stress.[15][16]

          • DCFDA Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase in fluorescence is indicative of increased ROS levels.

        FAQ 4: How can I modify the structure of my rhodanine compound to reduce its toxicity while maintaining activity?

        Answer: A systematic Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) analysis is key.

        Strategies for Reducing Toxicity:

        • Modulate Lipophilicity: There is often a correlation between high lipophilicity and cytotoxicity.

          • Action: Introduce polar functional groups (e.g., hydroxyl, amide) or reduce the size of hydrophobic substituents.

          • Causality: Reduced lipophilicity can decrease non-specific membrane interactions and alter the compound's distribution, potentially reducing accumulation in sensitive organelles like mitochondria.

        • Modify the N-3 Position: Substitutions at the N-3 position of the rhodanine ring can significantly impact biological activity and toxicity.

          • Action: Introducing small acidic groups, like in rhodanine-3-acetic acids, has been a successful strategy in some cases.[1][7]

          • Causality: This modification can alter the compound's overall physicochemical properties, including solubility and its ability to interact with off-targets.

        • Alter the 5-ylidene Substituent: The group at the 5-position is often crucial for target engagement but can also contribute to toxicity.

          • Action: Systematically vary the electronic and steric properties of the substituent. For example, compare electron-donating and electron-withdrawing groups on an aromatic ring.

          • Causality: Changes here can fine-tune the binding to the desired target while potentially disrupting interactions with off-targets responsible for toxicity. Studies have shown that even minor changes, like switching substituents from ethyl to methyl, can increase toxicity.[18][19]

        Structural Modification Rationale for Toxicity Reduction Example
        Decrease Lipophilicity Reduce non-specific membrane interactions and mitochondrial accumulation.Replace a phenyl group with a pyridine or add a hydroxyl group.
        Introduce Polar Groups at N-3 Improve solubility and alter off-target binding profile.Synthesize the rhodanine-3-acetic acid analog.
        Systematic Variation at C-5 Fine-tune target specificity and reduce off-target effects.Replace a bulky hydrophobic group with a smaller, more polar one.

        Section 3: Addressing Pan-Assay Interference Compounds (PAINS)

        Rhodanines are a well-known class of Pan-Assay Interference Compounds (PAINS).[8][20][21] PAINS are compounds that appear as hits in many different high-throughput screening assays due to non-specific mechanisms, rather than specific binding to the intended target.[20]

        FAQ 5: My rhodanine compound is active in my primary screen. How can I be sure it's not a PAINS artifact?

        Answer: It is essential to perform a series of counter-screens and orthogonal assays to validate a true hit and rule out PAINS behavior.

        Experimental Workflow to De-risk PAINS:

        A Initial HTS Hit B Computational PAINS Filtering (e.g., using RDKit, FAF-Drugs4) A->B C Assay Method Controls B->C If flag is raised D Detergent Sensitivity Assay (e.g., add 0.01% Triton X-100) C->D E Time-Dependence of Inhibition C->E F Orthogonal Assays D->F If activity is abolished E->F If inhibition increases with time G Biophysical Binding Assays (e.g., SPR, ITC, NMR) F->G H Cellular Target Engagement Assays (e.g., CETSA) F->H I Validated Hit G->I H->I

        Workflow for PAINS De-risking.

        Key Assays Explained:

        • Detergent Sensitivity Assay:

          • Protocol: Re-run your primary biochemical assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.

          • Causality: Many PAINS act by forming aggregates that non-specifically sequester the target protein. Detergents disrupt these aggregates, and a significant loss of inhibitory activity in the presence of detergent is a strong indicator of an aggregation-based mechanism.[9]

        • Orthogonal Assays:

          • Protocol: Validate the hit in a secondary assay that measures the same biological endpoint but uses a different technology or detection method. For example, if your primary screen was fluorescence-based, use a label-free method for confirmation.

          • Causality: Rhodanine compounds can interfere with certain assay technologies, for instance, through fluorescence quenching or light absorption.[8] Activity in a truly orthogonal assay provides stronger evidence of genuine biological activity.

        • Biophysical Confirmation of Direct Binding:

          • Protocol: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Saturation-Transfer Difference (STD) NMR to demonstrate a direct, stoichiometric interaction between your compound and the purified target protein.

          • Causality: These methods provide definitive proof of a physical interaction, which is a prerequisite for a specific mechanism of action. They can also provide valuable data on binding affinity (KD), kinetics, and stoichiometry.

        FAQ 6: Are all rhodanine-containing compounds problematic PAINS?

        Answer: No, not necessarily. While the rhodanine scaffold is a common PAINS substructure, it is not a definitive condemnation of a compound.[2][3] The term PAINS should be used as an alert, not a final verdict. The key is rigorous experimental validation.[22]

        Expert Opinion: The biological activity of compounds with a rhodanine moiety should be viewed with initial caution.[8][9] However, if a compound passes a battery of de-risking assays (detergent sensitivity, orthogonal assays, biophysical binding confirmation) and demonstrates a clear, dose-dependent structure-activity relationship, it can be considered a valid starting point for optimization.[2] The ultimate proof lies in demonstrating target engagement and a corresponding phenotype in a cellular or in vivo model.

        Conclusion

        The development of rhodanine-based therapeutic agents presents a landscape of both significant opportunity and considerable challenge. By systematically addressing issues of solubility, toxicity, and non-specific activity, researchers can successfully navigate the pitfalls associated with this versatile scaffold. This guide provides a framework of troubleshooting strategies and validation protocols designed to enhance the integrity and efficiency of your research. Remember that rigorous, multi-faceted experimental validation is the cornerstone of progressing a promising rhodanine hit into a viable therapeutic candidate.

        References
        • Insights on the relationship between structure vs. toxicological activity of antibacterial rhodamine-labelled 3-hydroxy-4-pyridinone iron(III) chelators in HepG2 cells. National Institutes of Health. Available at: [Link]

        • A Systematic Review of the Toxicological Effects of Rhodamine-B. (2025). Available at: [Link]

        • Pan-assay interference compounds. Wikipedia. Available at: [Link]

        • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. Available at: [Link]

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]

        • A Systematic Review of the Toxicological Effects of Rhodamine-B. ResearchGate. Available at: [Link]

        • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]

        • Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos. PubMed. Available at: [Link]

        • Insights on the relationship between structure vs. toxicological activity of antibacterial rhodamine-labelled 3-hydroxy-4-pyridinone iron(III) chelators in HepG2 cells. PubMed. Available at: [Link]

        • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]

        • Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. Available at: [Link]

        • Recent developments with rhodanine as a scaffold for drug discovery. PubMed. Available at: [Link]

        • Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. National Institutes of Health. Available at: [Link]

        • Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]

        • Pan-Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ResearchGate. Available at: [Link]

        • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science. Available at: [Link]

        • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. National Institutes of Health. Available at: [Link]

        • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

        • Rhodamine B, an organic environmental pollutant induces reproductive toxicity in parental and teratogenicity in F1 generation in vivo. PubMed. Available at: [Link]

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. Available at: [Link]

        • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. Available at: [Link]

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. National Institutes of Health. Available at: [Link]

        • Rhodanine. Wikipedia. Available at: [Link]

        • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. Available at: [Link]

        • Toxic effects of Rhodamine B on antioxidant system and photosynthesis of Hydrilla verticillata. ResearchGate. Available at: [Link]

        • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

        • Evaluation of Rhodanine Indolinones as AANAT Inhibitors. ResearchGate. Available at: [Link]

        • N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses. Available at: [Link]

        • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

        • PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Royal Society of Chemistry. Available at: [Link]

        • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. Available at: [Link]

        • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]

        • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

        • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link]

        • Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Scientific Research Publishing. Available at: [Link]

        • General methodology for the synthesis of rhodanine and... ResearchGate. Available at: [Link]

        • RHODANINE powder dye. Biognost. Available at: [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Available at: [Link]

        • Evaluation of rhodanine indolinones as AANAT inhibitors. National Institutes of Health. Available at: [Link]

        • Drug screening of rhodanine derivatives for antibacterial activity. PubMed. Available at: [Link]

        Sources

        Validation & Comparative

        A Researcher's Guide to Validating the Inhibitory Mechanism of 3-(4-chlorophenyl)rhodanine

        Author: BenchChem Technical Support Team. Date: January 2026

        In the landscape of drug discovery, the validation of a small molecule's inhibitory mechanism is a critical step that bridges initial screening hits with meaningful therapeutic potential. This guide provides an in-depth, objective comparison of methodologies to validate the inhibitory mechanism of 3-(4-chlorophenyl)rhodanine, a compound belonging to the rhodanine class. While rhodanine-based compounds have been identified as inhibitors for a variety of biological targets, they are also notorious as potential Pan-Assay Interference Compounds (PAINS).[1][2] This duality necessitates a rigorous and multi-faceted validation approach.

        This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for experimental design and data interpretation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

        The Challenge of Rhodanine-Based Inhibitors

        Rhodanine and its derivatives have been reported to inhibit a wide range of enzymes, including HIV-1 integrase, dynamin GTPase, and carbonic anhydrases.[3][4][5] However, the rhodanine scaffold is a well-documented PAINS alert.[1][6] PAINS are compounds that frequently appear as false positives in high-throughput screens due to non-specific activity.[1] Mechanisms of interference can include aggregation, covalent modification of proteins, and assay signal interference.[2] Therefore, distinguishing true, specific inhibition from these off-target effects is paramount.

        A Multi-Pronged Approach to Validation

        A robust validation strategy for 3-(4-chlorophenyl)rhodanine should not rely on a single assay. Instead, a combination of biochemical, biophysical, and cell-based assays is essential to build a comprehensive and convincing case for a specific inhibitory mechanism.

        Part 1: Initial Characterization and Biochemical Validation

        The first step is to confirm the direct inhibition of the target enzyme and to characterize the nature of this inhibition.

        Enzyme Inhibition Assays

        Enzyme activity assays are fundamental to determining if and how a compound affects an enzyme's catalytic activity.[7][8][9]

        Objective: To determine the potency (IC50) of 3-(4-chlorophenyl)rhodanine against the target enzyme and to elucidate its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

        Experimental Protocol: Enzyme Inhibition Assay

        • Reagents and Setup:

          • Purified target enzyme of high purity and known concentration.

          • Substrate specific to the enzyme.

          • Assay buffer optimized for pH and ionic strength to ensure enzyme stability and activity.

          • 3-(4-chlorophenyl)rhodanine dissolved in an appropriate solvent (e.g., DMSO), with final solvent concentration kept constant across all assays (typically ≤1%).

          • A suitable detection method (e.g., spectrophotometry, fluorometry) to measure product formation or substrate depletion.

        • IC50 Determination:

          • Perform a dose-response experiment with a serial dilution of 3-(4-chlorophenyl)rhodanine.

          • Incubate the enzyme with the inhibitor for a predetermined time before adding the substrate to initiate the reaction.

          • Measure the initial reaction velocities at each inhibitor concentration.

          • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

        • Mode of Action Studies:

          • To investigate the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed concentrations of the inhibitor.

          • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

          • Changes in these parameters will indicate the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.

        Causality Behind Experimental Choices:

        • High-Purity Enzyme: Using a highly purified enzyme is crucial to ensure that the observed inhibition is due to direct interaction with the target and not with contaminating proteins.

        • Initial Velocity Measurement: Measuring initial reaction rates minimizes the impact of factors like substrate depletion, product inhibition, and enzyme instability over time, providing a more accurate assessment of the inhibitor's effect.

        • Constant Solvent Concentration: Maintaining a constant concentration of the solvent (e.g., DMSO) across all experimental conditions is necessary to avoid solvent-induced artifacts that could affect enzyme activity.

        Part 2: Biophysical Validation of Direct Binding

        Biochemical assays demonstrate an effect on enzyme function, but they do not definitively prove direct binding. Biophysical techniques are essential to confirm a physical interaction between 3-(4-chlorophenyl)rhodanine and its target protein.[11][12][13]

        Commonly Used Biophysical Techniques

        A variety of biophysical methods can be employed, each with its own strengths and weaknesses.[14] Using orthogonal techniques that rely on different physical principles provides stronger evidence of a genuine interaction.

        Technique Principle Information Provided Advantages Disadvantages
        Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]Label-free, in-solution measurement. Provides a complete thermodynamic profile.Requires relatively large amounts of pure protein and compound. Low throughput.
        Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Binding affinity (Kd), association (ka) and dissociation (kd) rates.Real-time analysis, high sensitivity, requires small amounts of analyte.Requires immobilization of the protein, which may affect its conformation.
        Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.Confirmation of binding, relative affinity.High throughput, low sample consumption.Indirect measure of binding, may not be suitable for all proteins.
        Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atomic nuclei upon binding.Binding site information, structural changes, affinity.[15]Provides detailed structural information, can detect weak interactions.Requires large amounts of isotopically labeled protein, complex data analysis.

        Experimental Workflow: Biophysical Validation

        G Start Hypothesized Inhibitor-Target Interaction ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR TSA Thermal Shift Assay (TSA) Start->TSA NMR NMR Spectroscopy Start->NMR Data_Analysis Analyze Binding Data (Kd, kinetics) ITC->Data_Analysis SPR->Data_Analysis TSA->Data_Analysis NMR->Data_Analysis Conclusion Confirmation of Direct Physical Binding Data_Analysis->Conclusion

        Causality Behind Experimental Choices:

        • Label-Free Techniques: Whenever possible, prioritize label-free methods like ITC and SPR to avoid potential artifacts introduced by labeling the protein or the compound.

        Part 3: Addressing PAINS Properties and Off-Target Effects

        Given the rhodanine core, it is crucial to proactively investigate potential PAINS-related activities and off-target effects.[16][17][18]

        Assays to De-risk PAINS
        Assay Purpose Interpretation of Positive Result
        Detergent-Containing Assays To test for non-specific inhibition due to aggregation.If the inhibitory activity of 3-(4-chlorophenyl)rhodanine is significantly reduced in the presence of a non-ionic detergent (e.g., Triton X-100), it suggests that the compound may be acting as an aggregator.
        Covalent Modification Assays To assess if the compound is a reactive electrophile that covalently modifies the protein.Mass spectrometry can be used to detect a mass shift in the target protein corresponding to the addition of the inhibitor, indicating covalent binding.
        Redox Activity Assays To check for interference with redox-sensitive assay components.Assays that measure the production of reactive oxygen species (ROS) can reveal if the compound's activity is due to redox cycling.

        Experimental Protocol: Detergent Assay for Aggregation

        • Perform the standard enzyme inhibition assay as described in Part 1.

        • Run a parallel assay under identical conditions but with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 to the assay buffer.

        • Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of the detergent is indicative of aggregation-based inhibition.

        Comparative Analysis with Alternative Inhibitors

        Comparing the activity of 3-(4-chlorophenyl)rhodanine with known, well-characterized inhibitors of the same target (if available) or with structurally dissimilar inhibitors can provide valuable context.

        Inhibitor Structure Reported IC50 Mode of Action PAINS Potential
        3-(4-chlorophenyl)rhodanine Rhodanine derivativeTo be determinedTo be determinedHigh
        Alternative Inhibitor 1 (Non-rhodanine) Specify structureLiterature valueKnownLow
        Alternative Inhibitor 2 (Non-rhodanine) Specify structureLiterature valueKnownLow

        This comparative table should be populated with experimental data. A similar biological effect to well-validated inhibitors strengthens the case for a specific mechanism of action.

        Part 4: Cell-Based Assays for Target Engagement

        Ultimately, an inhibitor must be effective in a cellular context. Cell-based assays are crucial for demonstrating that the compound can engage its target in a more complex biological environment and elicit a desired downstream effect.

        Experimental Workflow: Cellular Target Engagement

        G Start Treat Cells with 3-(4-chlorophenyl)rhodanine CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Downstream_Assay Downstream Pathway Analysis (e.g., Western Blot for phosphorylation) Start->Downstream_Assay Phenotypic_Assay Cellular Phenotypic Assay (e.g., proliferation, migration) Start->Phenotypic_Assay Data_Analysis Correlate Target Engagement with Cellular Effect CETSA->Data_Analysis Downstream_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis Conclusion Validation of In-Cell Activity Data_Analysis->Conclusion

        Key Cellular Assays:

        • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein in cells upon ligand binding, providing direct evidence of target engagement in a cellular environment.

        • Downstream Signaling Pathway Analysis: If the target enzyme is part of a known signaling pathway, the effect of the inhibitor on downstream markers can be assessed using techniques like Western blotting (e.g., to measure changes in phosphorylation status of a substrate) or reporter gene assays.

        • Cellular Phenotypic Assays: The ultimate goal is to observe a relevant cellular phenotype. Depending on the target, this could be an anti-proliferative effect, inhibition of cell migration, or induction of apoptosis.

        Causality Behind Experimental Choices:

        • Correlating Data: It is essential to correlate the data from these different cellular assays. For instance, the concentration of 3-(4-chlorophenyl)rhodanine that induces a thermal shift in CETSA should be comparable to the concentration that modulates the downstream signaling pathway and elicits the desired phenotypic response. A strong correlation across these assays provides compelling evidence of on-target activity.

        Conclusion and Future Directions

        Validating the inhibitory mechanism of 3-(4-chlorophenyl)rhodanine requires a rigorous, multi-faceted approach that goes beyond a simple IC50 determination. By systematically combining biochemical, biophysical, and cell-based assays, and by proactively addressing the potential for PAINS-related artifacts, researchers can build a robust and compelling case for a specific mechanism of action.

        The data generated from this comprehensive validation strategy will not only provide confidence in the inhibitory activity of 3-(4-chlorophenyl)rhodanine but will also lay a solid foundation for any subsequent lead optimization and drug development efforts.

        References

        • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719-2740. [Link]

        • Tomašić T, Peterlin Mašič L. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. 2012;7(7):549-560. [Link]

        • Ciulla M, et al. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. ProQuest Dissertations Publishing. 2020. [Link]

        • Reik L-C, et al. Biophysical methods in early drug discovery. Journal of Biosciences. 2011;36(3):511-521. [Link]

        • Alves VM, et al. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research. 2015;7(3):834-837. [Link]

        • Patel K, et al. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Medicinal Chemistry. 2013;9(8):1070-1082. [Link]

        • Schubert T. Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Drug Target Review. 2021. [Link]

        • Baell J. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ResearchGate. 2021. [Link]

        • Creative BioMart. Enzyme Activity Assay. [Link]

        • Tomašić T, Peterlin Mašič L. Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry. 2009;16(13):1596-1629. [Link]

        • Biobide. What is an Inhibition Assay?. [Link]

        • Davies T, et al. Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. 2017;1523:129-151. [Link]

        • Pop R, et al. Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum. 2019. [Link]

        • Schubert T. The use of biophysical methods in the hit-to-lead process. Drug Target Review. 2021. [Link]

        • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Assay Guidance Manual. 2012. [Link]

        • Amsbio. Enzyme Activity Assays. [Link]

        • Macia E, et al. The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS Medicinal Chemistry Letters. 2012;3(5):352-356. [Link]

        • Abdel-Moty M, et al. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. 2023;8(14):13009-13023. [Link]

        • Houghtaling J, et al. Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry Letters. 2022;61:128608. [Link]

        • Szychowski K, et al. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. 2022;27(12):3754. [Link]

        • Eldesoky A, et al. New eco-friendly corrosion inhibitors based on azo rhodanine derivatives for protection copper corrosion. Journal of Materials and Environmental Science. 2014;5(4):1219-1230. [Link]

        • Al-Omair M, et al. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. 2021;26(23):7140. [Link]

        • Bacha M, et al. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of the Brazilian Chemical Society. 2021;32(4):789-803. [Link]

        • Mendgen T, et al. Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry. 2012;55(2):743-753. [Link]

        • Zhang X, et al. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(19):5778-5781. [Link]

        • Szychowski K, et al. Anticancer Profile of Rhodanines. Encyclopedia.pub. 2022. [Link]

        • Douglas K, et al. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters. 2002;12(17):2375-2378. [Link]

        • Macia E, et al. The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS Medicinal Chemistry Letters. 2012;3(5):352-356. [Link]

        • Szychowski K, et al. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. 2022;27(12):3754. [Link]

        • PubChem. Rhodanine, 3-(4-chlorophenyl)-. [Link]

        • Kryshchyshyn-Dylevych A, et al. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules. 2022;27(23):8207. [Link]

        • Al-Shayeb M, et al. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. 2020;21(19):7337. [Link]

        • Taylor S, et al. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank. 2021;2021(1):M1192. [Link]

        • Wang Y, et al. Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. ResearchGate. 2021. [Link]

        • Perlińska P, et al. Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp. Molecules. 2020;25(23):5675. [Link]

        • Naeem M, et al. Off-target effects in CRISPR/Cas9 gene editing. Gene. 2020;726:144133. [Link]

        • Lazzarotto C, et al. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Cell. 2023;186(10):2066-2083. [Link]

        • Kumar R, et al. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. 2022;23(1):472. [Link]

        Sources

        A Senior Application Scientist's Guide: Comparative Analysis of 3-(4-chlorophenyl)rhodanine and Other Rhodanine-Based Inhibitors

        Author: BenchChem Technical Support Team. Date: January 2026

        Welcome to an in-depth exploration of the rhodanine scaffold, a cornerstone heterocyclic motif in modern medicinal chemistry. Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and antiviral effects.[1][2][3]

        This guide focuses on a specific, yet representative, member of this family: 3-(4-chlorophenyl)rhodanine . We will use this compound as a structural baseline to conduct a comparative analysis against other rhodanine-based inhibitors across several key enzyme families. Our objective is not merely to list data but to dissect the structure-activity relationships (SAR), provide actionable experimental protocols for validation, and address the critical nuances of working with this often-controversial scaffold. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of rhodanine derivatives while navigating their complexities with scientific rigor.

        Part 1: The Subject Molecule: Profile of 3-(4-chlorophenyl)rhodanine

        At the heart of our analysis is 3-(4-chlorophenyl)rhodanine. Its structure is characterized by the core rhodanine ring with a 4-chlorophenyl group attached to the nitrogen atom at position 3 (N-3).

        Chemical Structure:

        • Molecular Formula: C₉H₆ClNOS₂[4]

        • Core Scaffold: A five-membered thiazolidinone ring featuring a thiocarbonyl group (C=S) at position 2 and a carbonyl group (C=O) at position 4.[5]

        • Key Substitution: A 4-chlorophenyl moiety at the N-3 position. This substitution is significant as it enhances the molecule's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.[5]

        Initial research has highlighted the cytotoxic potential of 3-(4-chlorophenyl)rhodanine against various cancer cell lines, with reported IC₅₀ values in the micromolar range (8.7 to 15.8 µM) against human fibrosarcoma and leukemia cells.[5] Its bioactivity is thought to stem from the inhibition of enzymes crucial for cell proliferation, such as certain phosphatases or integrases.[5] However, as we will explore, the specific targets and mechanism of action require careful and robust validation.

        Part 2: Comparative Analysis by Enzyme Target Class

        The versatility of the rhodanine scaffold is best appreciated by examining its derivatives in the context of their specific biological targets. Here, we compare 3-(4-chlorophenyl)rhodanine and its structural analogues against other rhodanine inhibitors targeting distinct enzyme families.

        Protein Tyrosine Phosphatases (PTPs)

        Mechanism & Relevance: PTPs are critical regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, PTPs like JNK-stimulating phosphatase-1 (JSP-1) and Phosphatase of Regenerating Liver-3 (PRL-3) are high-value therapeutic targets.[6][7]

        Comparative Inhibitor Data:

        Compound/DerivativeStructureTargetPotency (IC₅₀/Kᵢ)Reference
        3-(4-chlorophenyl)rhodanine C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)ClGeneral Cytotoxicity / Putative PTP inhibitor8.7 - 15.8 µM (Cell-based)[5]
        Rhodanine-based JSP-1 Inhibitor (Structure varies, often with C-5 arylidene substitution)JSP-1Low µM[6]
        PRL-3 Inhibitor (Compound 4) 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-onePRL-315.22 µM[7]

        Structure-Activity Relationship (SAR) Insights: The data suggests that while the N-3 substituted 3-(4-chlorophenyl)rhodanine shows general cytotoxicity, highly potent and selective PTP inhibitors often feature a different substitution pattern. Specifically, derivatization at the C-5 position with a benzylidene group (an aromatic ring attached via a double bond) is a common strategy.[6][7] For the PRL-3 inhibitor, the combination of chloro and trifluoromethyl groups on the benzylidene ring appears critical for its activity.[7] This highlights a key principle: for PTP inhibition, modifications at the C-5 position often drive potency and selectivity more than substitutions at the N-3 position alone.

        Signaling Pathway: JNK Regulation by JSP-1 The diagram below illustrates the role of JSP-1 in the JNK signaling cascade. An inhibitor would block the dephosphorylation of JNK, thereby sustaining its activated state, which can influence cellular outcomes like apoptosis.

        jnk_pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK47 MKK4/7 Stress->MKK47 Activates JNK JNK MKK47->JNK Phosphorylates (Activates) JSP1 JSP-1 (Phosphatase) JNK->JSP1 AP1 c-Jun/AP-1 JNK->AP1 Phosphorylates JSP1->JNK Dephosphorylates (Inactivates) Apoptosis Apoptosis AP1->Apoptosis Inhibitor Rhodanine Inhibitor Inhibitor->JSP1 Inhibits

        JNK signaling pathway and the inhibitory action of a JSP-1 inhibitor.

        Experimental Protocol: PTP Inhibition Assay (pNPP Method) This protocol provides a reliable, colorimetric method for measuring PTP activity and its inhibition. The causality is direct: active phosphatase cleaves the phosphate from p-nitrophenyl phosphate (pNPP), producing a yellow product (p-nitrophenol) measurable at 405 nm.

        • Reagent Preparation:

          • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.

          • Enzyme Stock: Prepare a stock solution of purified recombinant PTP (e.g., JSP-1) in assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range.

          • Substrate Solution: Prepare a 10 mM stock of pNPP in deionized water.

          • Inhibitor Stock: Prepare a 10 mM stock of the rhodanine compound in 100% DMSO. Create a dilution series (e.g., 100 µM, 30 µM, 10 µM, etc.) in DMSO.

        • Assay Procedure (96-well plate format):

          • To each well, add 88 µL of assay buffer.

          • Add 2 µL of the inhibitor dilution (or DMSO for control wells).

          • Add 5 µL of the PTP enzyme solution to all wells except the "no enzyme" blank. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

          • Initiate the reaction by adding 5 µL of the 10 mM pNPP substrate solution to all wells. The final volume will be 100 µL.

          • Incubate the plate at 37°C for 30 minutes (or a time optimized for linear product formation).

          • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

          • Read the absorbance at 405 nm using a microplate reader.

        • Data Analysis:

          • Subtract the background absorbance (no enzyme control) from all readings.

          • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

          • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

        Protein Kinases

        Mechanism & Relevance: Protein kinases are enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes. Aberrant kinase activity is a hallmark of cancer, making kinase inhibitors a major class of oncology drugs.[8] Rhodanine derivatives have been explored as inhibitors for various kinases, including EGFR and VEGFR.[8]

        Comparative Inhibitor Data:

        Compound/DerivativeStructureTargetPotency (IC₅₀)Reference
        Gefitinib (Reference Drug) Non-rhodanineEGFR5.5 µM (A549 cells)[8]
        Rhodanine-Bromopyridine Hybrid (HB 4) (Complex 5-arylidene rhodanine with anilinoquinazoline)EGFR3.1 µM (A549 cells)[8]
        Sorafenib Analog (Compound 25) (Complex rhodanine-based structure)A549, H460, HT29 cell linesSuperior to Sorafenib[3]

        Structure-Activity Relationship (SAR) Insights: Successful rhodanine-based kinase inhibitors are typically complex molecules, far removed from the simple structure of 3-(4-chlorophenyl)rhodanine. They almost universally feature a C-5 arylidene substitution, which is often a larger, more complex aromatic system designed to mimic the adenine region of ATP and interact with specific residues in the kinase active site.[8] For example, the potent EGFR inhibitor HB 4 combines the rhodanine core with a bromopyridine group and an anilinoquinazoline moiety, demonstrating that the rhodanine acts as a scaffold upon which other critical pharmacophoric elements are built.[8] This indicates that 3-(4-chlorophenyl)rhodanine itself is unlikely to be a potent kinase inhibitor without significant modification at the C-5 position.

        Part 3: The Critical Perspective: Rhodanines as Pan-Assay Interference Compounds (PAINS)

        A discussion on rhodanine inhibitors would be incomplete without addressing their reputation as frequent hitters in high-throughput screening (HTS) and their classification as potential Pan-Assay Interference Compounds (PAINS).[9][10] This does not invalidate the scaffold, but it demands a higher level of scientific scrutiny.

        Why are Rhodanines Flagged as PAINS?

        • Aggregation: Some rhodanine derivatives can form non-specific aggregates at higher concentrations, which then sequester and inhibit proteins promiscuously.[10]

        • Michael Acceptors: The exocyclic double bond in C-5 substituted rhodanines can act as a Michael acceptor, leading to covalent and often non-specific modification of cysteine residues on target proteins.[9]

        • Photometric Interference: Rhodanines are often colored compounds, which can interfere with colorimetric or fluorescent assay readouts.[9]

        Workflow for Validating a Rhodanine "Hit" To move a rhodanine-based compound from a preliminary "hit" to a validated "lead," a rigorous workflow must be employed to rule out PAINS behavior. This workflow serves as a self-validating system for your research.

        validation_workflow Start Initial HTS Hit (Rhodanine Derivative) Check1 Dose-Response Curve & Hill Slope Analysis Start->Check1 Check2 Detergent Counter-Screen (e.g., add 0.01% Triton X-100) Check1->Check2 Pass Result1 Inhibition Lost or Steep Hill Slope (>1.5) Check1->Result1 Fail Check3 Orthogonal Assay (e.g., Biophysical Method like SPR or ITC) Check2->Check3 Pass Result2 Inhibition Lost Check2->Result2 Fail Check4 Cellular Target Engagement Assay (e.g., CETSA) Check3->Check4 Pass Result3 No Binding Observed Check3->Result3 Fail Result4 No Target Engagement Check4->Result4 Fail Validated Validated Hit Proceed with SAR Check4->Validated Pass Discard Discard or Flag as Probable PAINS Result1->Discard Result2->Discard Result3->Discard Result4->Discard

        Workflow for validating rhodanine hits to exclude PAINS artifacts.

        Expertise in Action: The detergent counter-screen (Check 2) is a critical step. Non-specific inhibition due to aggregation is often disrupted by the presence of a mild detergent like Triton X-100. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is highly likely an aggregator and not a specific binder.

        Conclusion and Future Directions

        The rhodanine scaffold, exemplified by molecules like 3-(4-chlorophenyl)rhodanine, remains a fertile ground for drug discovery. Our comparative analysis reveals that while simple N-3 substituted rhodanines can exhibit broad biological activity, the development of potent and selective inhibitors for specific targets like kinases and phosphatases typically requires more complex derivatization, especially at the C-5 position.

        3-(4-chlorophenyl)rhodanine serves as an excellent starting point for chemical library synthesis, but it is not an end in itself. The future of rhodanine-based drug development lies in:

        • Rational Design: Using structural biology and computational modeling to design derivatives with enhanced specificity for the target's active site.

        • Rigorous Validation: Systematically applying workflows to rule out PAINS artifacts and confirm a specific mechanism of action.

        • Exploring New Chemical Space: Moving beyond traditional N-3 and C-5 substitutions to explore novel modifications of the core rhodanine ring to improve properties and evade resistance mechanisms.

        By embracing both the potential and the pitfalls of this remarkable scaffold, the scientific community can continue to develop novel and effective therapeutics for a range of human diseases.

        References

        • K. Cain, R. A. M. D. et al. (2018). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. PubMed. Available at: [Link]

        • A. F. Al-Hussain, S. et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

        • R. B. T. et al. (2017). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. Available at: [Link]

        • K. Cain, R. A. M. D. et al. (2018). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Institutes of Health. Available at: [Link]

        • A. K. et al. (2021). Structure–activity relationships of rhodanine derivatives. ResearchGate. Available at: [Link]

        • A. Angeli et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

        • S. J. P. et al. (2007). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. Available at: [Link]

        • M. M. et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. Available at: [Link]

        • N. S. Cutshall et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. PubMed. Available at: [Link]

        • Y. Duan et al. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. ACS Publications. Available at: [Link]

        • A. K. et al. (2022). Anticancer Profile of Rhodamines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. Available at: [Link]

        • T. T. T. et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

        • M. D. et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. PubMed. Available at: [Link]

        • T. T. T. et al. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. Available at: [Link]

        • A. K. et al. (2022). Anticancer Profile of Rhodamines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]

        • N. S. H. El-Sayed et al. (2022). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Available at: [Link]

        • A. K. et al. (2022). Anticancer Profile of Rhodamines. Encyclopedia.pub. Available at: [Link]

        • A. Angeli et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. Available at: [Link]

        • H. F. A. et al. (2021). Design, Synthesis, and Antiproliferative Activity of Novel Neocryptolepine–Rhodanine Hybrids. MDPI. Available at: [Link]

        • PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)-. PubChem. Available at: [Link]

        • M. D. et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]

        Sources

        A Comparative Guide: 3-(4-chlorophenyl)rhodanine vs. Novel PDE4 Inhibitors in Drug Discovery

        Author: BenchChem Technical Support Team. Date: January 2026

        A Senior Application Scientist's Perspective on Navigating Chemical Scaffolds and Targeted Inhibition

        For researchers, scientists, and drug development professionals, the journey from a screening hit to a viable clinical candidate is fraught with challenges. A critical early step is the rigorous evaluation of the initial chemical matter. This guide provides an in-depth comparison between a seemingly promising, yet problematic, chemical scaffold, 3-(4-chlorophenyl)rhodanine, and the class of rationally designed, novel phosphodiesterase-4 (PDE4) inhibitors. We will explore the underlying science, comparative data, and experimental methodologies to illustrate why specificity and mechanism are paramount in modern drug discovery.

        Introduction: The Allure and Importance of PDE4 Inhibition

        Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells.[1][2] Its primary role is to hydrolyze cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates a wide array of cellular functions.[3] When PDE4 degrades cAMP, it promotes the activation of inflammatory pathways.[1] Consequently, inhibiting PDE4 increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators like TNF-α, interleukins, and other cytokines.[1][4] This mechanism makes PDE4 a highly attractive therapeutic target for a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[1][5]

        The development of PDE4 inhibitors has been a long journey, with early candidates often failing due to significant side effects like nausea and emesis.[6][7] This challenge spurred the development of novel, second-generation inhibitors with improved therapeutic windows, achieved through rational drug design, isoform selectivity, and targeted delivery.

        The Case of 3-(4-chlorophenyl)rhodanine: A Cautionary Tale

        Rhodanine and its derivatives, including 3-(4-chlorophenyl)rhodanine, frequently appear as "hits" in high-throughput screening (HTS) campaigns against a multitude of biological targets.[8][9] They have been associated with a wide range of reported biological activities, from antimicrobial and anticancer to enzyme inhibition.[10][11] Some studies have even described rhodanine derivatives as potential PDE4 inhibitors, with certain compounds showing micromolar IC50 values in in-vitro assays.[12][13]

        However, the scientific community has grown to view the rhodanine scaffold with significant skepticism.[8][14] Rhodanine-containing compounds are now widely recognized as classic examples of Pan-Assay Interference Compounds (PAINS) .[8][15][16]

        What are PAINS? PAINS are chemical structures that appear as active compounds in many different assays but do so through non-specific mechanisms, leading to false-positive results.[15][16] They often interfere with assays by:

        • Forming aggregates that non-specifically sequester and inhibit proteins.[8]

        • Acting as Michael acceptors or other reactive species that covalently modify proteins.[8][16]

        • Interfering with assay technology (e.g., fluorescence, colorimetry).[8]

        • Possessing redox activity or acting as chelators .[16]

        The rhodanine moiety, particularly the exocyclic double bond often present in its derivatives, is a known reactive functional group that can lead to these promiscuous activities.[8][16] This lack of specificity, unusual structure-activity relationships, and general inability to be optimized into safe, selective drugs make them poor starting points for a drug discovery program.[8][14] While some argue that the scaffold is not problematic per se, the overwhelming evidence suggests that any activity observed with rhodanine-based compounds must be treated with extreme caution and subjected to rigorous validation to rule out assay artifacts.[8][17]

        The Modern Approach: Rationally Designed Novel PDE4 Inhibitors

        In stark contrast to the promiscuity of PAINS, novel PDE4 inhibitors are the product of decades of targeted research and rational drug design. These compounds are engineered for high potency and selectivity for the PDE4 enzyme, often with specific profiles targeting one of its four isoforms (PDE4A, B, C, D) to optimize efficacy and minimize side effects.[18]

        Two prominent examples of successful, novel PDE4 inhibitors are Roflumilast and Crisaborole .

        • Roflumilast: Approved for the treatment of severe COPD, Roflumilast is a highly potent and selective oral PDE4 inhibitor.[19][20][21] Its mechanism is centered on reducing lung inflammation by increasing cAMP levels in inflammatory cells.[4][21] The clinical development of Roflumilast represents a milestone, being the first in its class approved for this indication.[5][7]

        • Crisaborole: A non-steroidal, topical PDE4 inhibitor, Crisaborole is approved for treating mild-to-moderate atopic dermatitis.[22][23] Its design as a boron-containing molecule allows it to effectively penetrate the skin and inhibit PDE4 in dermal inflammatory cells, increasing local cAMP levels and reducing the production of inflammatory cytokines.[24][25] Its topical application minimizes the systemic side effects that plagued earlier oral PDE4 inhibitors.[25]

        Head-to-Head Comparison: Performance and Specificity

        The fundamental difference between 3-(4-chlorophenyl)rhodanine and novel PDE4 inhibitors lies in their specificity and mechanism of action. While a rhodanine derivative might show an IC50 value against PDE4 in a preliminary assay, this result is often not translatable and is overshadowed by its non-specific activities against numerous other proteins.

        Parameter3-(4-chlorophenyl)rhodanine & DerivativesNovel PDE4 Inhibitors (e.g., Roflumilast, Crisaborole)
        Primary Concern Pan-Assay Interference (PAINS)[8][15]Dose-limiting side effects (e.g., emesis), which are mitigated by novel design and delivery[6][7]
        Mechanism of Action Often non-specific; potential for aggregation, covalent modification, assay interference[8][16]Specific, competitive inhibition of the PDE4 enzyme's active site, leading to increased cAMP[2][25]
        Selectivity Poor; frequent "hitter" against multiple, unrelated targets[8]High selectivity for PDE4 over other phosphodiesterase families; some exhibit isoform-selectivity (e.g., for PDE4B)[18][26]
        Reported Potency (IC50) Varies widely; some derivatives in the low micromolar range for PDE4, but data is suspect[12][13]High potency; nanomolar to sub-nanomolar IC50 values (e.g., Roflumilast: ~0.8 nM)[5][27]
        Drug Development Status Generally considered an undesirable scaffold; a "false-hit" to be filtered out early[8][14]Approved drugs on the market (Roflumilast, Crisaborole, Apremilast) and numerous candidates in clinical trials[5][28]
        Causality of Effect Ambiguous; observed activity may not be due to specific target engagementClearly defined; therapeutic effect is directly linked to the consequences of PDE4 inhibition[1][20]

        Visualizing the Scientific Rationale

        To better understand the concepts discussed, the following diagrams illustrate the core signaling pathway and a robust experimental workflow designed to avoid the pitfalls of compounds like rhodanines.

        The PDE4 Signaling Pathway

        PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediators (TNF-α, ILs) PKA->Inflammation Suppresses Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation Promotes Inhibitor Novel PDE4 Inhibitor Inhibitor->PDE4 Blocks

        Caption: The PDE4 signaling cascade and the mechanism of novel inhibitors.

        A Self-Validating Experimental Workflow for Inhibitor Screening

        Workflow cluster_screening Primary Screening & Triage cluster_validation Hit Validation (Causality & Specificity) HTS 1. High-Throughput Screen (e.g., Biochemical PDE4 Assay) PAINS_Filter 2. Computational PAINS Filter (Remove Rhodanine, etc.) Hit_List Initial 'Hits' Clean_List Filtered 'Hits' Dose_Response 3. Dose-Response Curve (Confirm IC50) Clean_List->Dose_Response Orthogonal_Assay 4. Orthogonal Assay (e.g., Cell-Based cAMP Assay) Dose_Response->Orthogonal_Assay Selectivity_Panel 5. Selectivity Panel (Test vs. other PDEs, Targets) Orthogonal_Assay->Selectivity_Panel Final_Hit Validated Hit (Ready for Lead-Op) Selectivity_Panel->Final_Hit

        Caption: A robust workflow to identify true inhibitors and eliminate PAINS.

        Experimental Protocols: Ensuring Data Integrity

        Describing a protocol is not just listing steps; it's about building a self-validating system. The choice of methodology is critical to differentiate true inhibitors from artifacts like 3-(4-chlorophenyl)rhodanine.

        Protocol: In-Vitro Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)

        This method is superior to simple absorbance assays, which can be confounded by colored compounds like many rhodanine derivatives. Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled substrate, making it less susceptible to simple colorimetric or fluorescent interference.

        Principle: A fluorescently-labeled cAMP (FAM-cAMP) tumbles rapidly in solution, yielding a low FP signal. When PDE4 hydrolyzes it to FAM-5'-AMP, the resulting linear molecule can be captured by a specific binding agent, creating a large complex that tumbles slowly and produces a high FP signal. An inhibitor prevents this conversion, keeping the FP signal low.[29][30]

        Step-by-Step Methodology:

        • Compound Preparation:

          • Create a 10 mM stock solution of the test compound (e.g., 3-(4-chlorophenyl)rhodanine, Roflumilast) in 100% DMSO.

          • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This is crucial for determining an accurate IC50.

          • Dilute these DMSO stocks into the final assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced artifacts.

        • Assay Plate Setup (384-well, black, low-volume):

          • Test Wells: Add 5 µL of diluted test compound.

          • Positive Control (Max Inhibition): Add 5 µL of a known, potent PDE4 inhibitor (e.g., Roflumilast at >100x its IC50).

          • Negative Control (No Inhibition): Add 5 µL of assay buffer with the corresponding DMSO concentration.

        • Enzyme Addition:

          • Dilute recombinant human PDE4B enzyme to its optimal working concentration in cold assay buffer.

          • Add 10 µL of the diluted enzyme to all wells except for a "no enzyme" control, which helps identify compounds that interfere with the detection system itself.

          • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

        • Reaction Initiation:

          • Prepare the FAM-cAMP substrate solution in assay buffer.

          • Add 10 µL of the substrate to all wells to start the enzymatic reaction.

          • Incubate for 60 minutes at room temperature, protected from light. The duration should be optimized to ensure the reaction is in the linear range for the negative control wells.

        • Detection:

          • Add 25 µL of the binding agent/stop solution to all wells. This halts the reaction and captures the product.

          • Incubate for 30 minutes at room temperature to allow the binding to reach equilibrium.

          • Read the plate on a microplate reader equipped for fluorescence polarization (Excitation: ~485 nm, Emission: ~530 nm).

        • Data Analysis (Self-Validation):

          • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

          • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

          • Crucially, any hits identified here must be advanced to an orthogonal, cell-based assay (as outlined in the workflow) to confirm on-target activity in a biological context. A true inhibitor will show consistent activity; a PAIN often will not.

        Conclusion and Future Outlook

        The comparison between 3-(4-chlorophenyl)rhodanine and novel PDE4 inhibitors like Roflumilast and Crisaborole is a powerful lesson in the evolution of drug discovery. While HTS can rapidly identify molecules that modulate a target, the initial data can be misleading. The rhodanine scaffold serves as a stark reminder of the prevalence of PAINS and the critical need for rigorous, early-stage validation.[8][15]

        Modern drug development has moved beyond simply finding "active" compounds. The focus is now on designing molecules with high specificity, clear mechanisms of action, and favorable safety profiles. The success of novel PDE4 inhibitors is a testament to this rational, mechanism-based approach.[5][6] For researchers in the field, the directive is clear: prioritize high-quality chemical matter, employ orthogonal validation assays, and be deeply skeptical of promiscuous scaffolds. By adhering to these principles of scientific integrity, the field can more efficiently translate biological hypotheses into clinically effective medicines.

        References

        • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(6), 549-560. [Link]

        • Patsnap Synapse. (2024). What are PDE4 inhibitors and how do they work?. Retrieved from [Link]

        • YouTube. (2024). Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). Retrieved from [Link]

        • Giembycz, M. A. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

        • ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). Retrieved from [Link]

        • DermNet. (n.d.). Roflumilast. Retrieved from [Link]

        • Eucrisa HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]

        • Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]

        • Wikipedia. (n.d.). Crisaborole. Retrieved from [Link]

        • Eichenfield, L. F., Call, R. S., Forsha, D. W., Fowler, J., Hebert, A. A., Koss, M., & Stein Gold, L. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Hospital pharmacy, 52(9), 629–635. [Link]

        • ResearchGate. (n.d.). Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD). Retrieved from [Link]

        • Drugs.com. (2025). Crisaborole (Topical) Monograph for Professionals. Retrieved from [Link]

        • G.M. Keserü, et al. (2008). Rhodanine derivatives as novel inhibitors of PDE4. Bioorganic & Medicinal Chemistry Letters, 18(6), 2032-2037. [Link]

        • The UWS Academic Portal. (2008). Rhodanine derivatives as novel inhibitors of PDE4. Retrieved from [Link]

        • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

        • DermNet. (n.d.). Crisaborole. Retrieved from [Link]

        • Daliresp HCP. (n.d.). Mechanism of Action. Retrieved from [Link]

        • Patsnap Synapse. (2024). What is the mechanism of Roflumilast?. Retrieved from [Link]

        • Li, H., Zuo, J., & Tang, W. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). Expert opinion on therapeutic patents, 32(3), 263–280. [Link]

        • Beleta, J., & Bou, J. (2010). [Pharmacological profile of roflumilast]. Archivos de bronconeumologia, 46 Suppl 9, 2-8. [Link]

        • de Souza, G. E. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of chemical biology & therapeutics, 1(1), 103. [Link]

        • ResearchGate. (n.d.). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Retrieved from [Link]

        • Sementa, I., Ciaffoni, L., & Citti, C. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules (Basel, Switzerland), 27(15), 5020. [Link]

        • ResearchGate. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Retrieved from [Link]

        • Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to PDE4?. Retrieved from [Link]

        • Arcutis Biotherapeutics. (n.d.). PDE4 Inhibitor Overview. Retrieved from [Link]

        • Encyclopedia.pub. (2022). An Overview of PDE4 Inhibitors in Clinical Trials. Retrieved from [Link]

        • ResearchGate. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Retrieved from [Link]

        • Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]

        • Kirubakaran, P., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Current medicinal chemistry, 19(21), 3563–3574. [Link]

        • Bentham Science. (n.d.). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Retrieved from [Link]

        • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

        • Loge, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC medicinal chemistry, 12(3), 423–431. [Link]

        • BPS Bioscience. (n.d.). PDE4B2 Assay Kit. Retrieved from [Link]

        • ResearchGate. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [Link]

        • ResearchGate. (n.d.). Design, synthesis and in vitro PDE4 inhibition activity of certain. Retrieved from [Link]

        • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. Retrieved from [Link]

        • MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

        • MDPI. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Retrieved from [Link]

        Sources

        Validating the Anticancer Potential of 3-(4-chlorophenyl)rhodanine: An In Vivo Comparative Guide

        Author: BenchChem Technical Support Team. Date: January 2026

        For researchers in oncology drug development, the journey from a promising in vitro hit to a viable clinical candidate is long and fraught with challenges. A compound that demonstrates potent cytotoxicity against cancer cell lines in a dish must prove its mettle in a complex biological system. This guide provides a comprehensive framework for confirming the in vivo anticancer activity of 3-(4-chlorophenyl)rhodanine, a member of the therapeutically significant rhodanine class of heterocyclic compounds.

        This document is structured not as a rigid protocol, but as a strategic guide. It explains the rationale behind experimental choices, offers detailed methodologies for key assays, and objectively compares the potential performance of 3-(4-chlorophenyl)rhodanine against established anticancer agents. Our goal is to equip researchers with the necessary tools to generate robust, reproducible, and translatable in vivo data.

        Understanding the Target: The Molecular Landscape of Rhodanine Derivatives

        Rhodanine-based compounds are a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] In oncology, their potential stems from the ability to inhibit multiple key pathways essential for tumor growth and survival. While the precise mechanism of 3-(4-chlorophenyl)rhodanine is an area of active investigation, related compounds in this class have been shown to target several critical cancer-related proteins.[3][4]

        Potential Mechanisms of Action:

        • Tyrosine Kinase Inhibition: Many rhodanine derivatives are being explored as inhibitors of tyrosine kinases like c-Src.[3][4] The c-Src pathway is a central node in cancer signaling, influencing cell proliferation, survival, angiogenesis, and invasion.[5][6][7] Its activation is a common feature in numerous cancers, including those of the breast, colon, and lung.[5]

        • Phosphatase of Regenerating Liver-3 (PRL-3) Inhibition: PRL-3 is a dual-specificity phosphatase implicated in metastatic cancer.[3][8] It promotes cancer progression by activating oncogenic pathways such as PI3K/Akt and JAK-STAT3.[3][9][10]

        • Topoisomerase II Inhibition: Some rhodanine derivatives may function as Topoisomerase II (Topo II) inhibitors.[1] Topo II is an essential enzyme that resolves DNA tangles during replication.[11][12] Drugs that poison this enzyme trap it on DNA, leading to double-strand breaks and ultimately, apoptotic cell death.[11][13][14]

        To visualize these potential mechanisms, the following diagrams illustrate the signaling cascades that could be modulated by 3-(4-chlorophenyl)rhodanine.

        PRL3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK / GPCR PI3K PI3K RTK->PI3K Src c-Src RTK->Src PRL3 PRL-3 (Target of Rhodanine) PRL3->PI3K Activates STAT3 STAT3 PRL3->STAT3 Activates PRL3->Src AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Angiogenesis, Invasion) AKT->Proliferation STAT3->Proliferation Src->Proliferation

        Caption: Potential PRL-3 signaling pathway targeted by rhodanine derivatives.

        TopoII_Mechanism DNA_Tangled Tangled DNA (During Replication) TopoII Topoisomerase II DNA_Tangled->TopoII Binds Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex Creates transient break Rhodanine 3-(4-chlorophenyl)rhodanine Cleavage_Complex->Rhodanine DNA_Religated Religated DNA (Normal Function) Cleavage_Complex->DNA_Religated Re-ligation DSB Permanent Double-Strand Breaks (DSBs) Rhodanine->DSB Prevents re-ligation (Poisons the complex) Apoptosis Apoptosis DSB->Apoptosis

        Caption: Mechanism of Topoisomerase II poisons leading to apoptosis.

        The In Vivo Experimental Blueprint: A Comparative Approach

        To rigorously assess the anticancer activity of 3-(4-chlorophenyl)rhodanine, a well-controlled, comparative in vivo study is essential. The subcutaneous xenograft model is a standard and robust starting point for evaluating the efficacy of novel compounds against solid tumors.[15][16][17][18]

        Strategic Selection of Comparators

        An effective comparison requires benchmarking against both a standard-of-care chemotherapeutic and a targeted agent with a potentially similar mechanism.

        • Standard Chemotherapy (Positive Control): Paclitaxel. A microtubule stabilizer, paclitaxel is a cornerstone treatment for a wide range of cancers.[19] Its well-documented in vivo efficacy provides a high bar for any new agent.[20][21]

        • Targeted Therapy (Mechanistic Comparator): Sorafenib. A multi-kinase inhibitor that targets Raf kinases and VEGFR, Sorafenib is clinically approved for hepatocellular and renal cell carcinoma.[16][17][18] Notably, novel rhodanine-containing analogs of sorafenib have been synthesized and tested, making it an excellent mechanistic comparator.[1][22]

        Experimental Workflow

        The overall workflow is designed to assess efficacy and safety in parallel. This multi-arm study will provide a clear, comparative dataset to determine the therapeutic potential of the test compound.

        Vivo_Workflow cluster_treatment Treatment Phase (21-28 days) Start Select Human Cancer Cell Line (e.g., A549, MCF-7, HCT116) Culture Cell Culture & Expansion Start->Culture Implant Subcutaneous Implantation into Immunodeficient Mice Culture->Implant TumorDev Tumor Growth Monitoring (to ~100-150 mm³) Implant->TumorDev Random Randomization into Treatment Groups (n=8-10/group) TumorDev->Random G1 Group 1: Vehicle Control Random->G1 G2 Group 2: 3-(4-chlorophenyl)rhodanine Random->G2 G3 Group 3: Paclitaxel Random->G3 G4 Group 4: Sorafenib Random->G4 Monitor Monitor Tumor Volume & Body Weight (2-3 times per week) Random->Monitor Endpoint Study Endpoint & Euthanasia Monitor->Endpoint Analysis Tumor Excision, Weight Measurement, & Tissue Analysis (Histology, WB) Endpoint->Analysis

        Caption: Workflow for a comparative in vivo xenograft study.

        Detailed Experimental Protocols

        Scientific integrity rests on methodological rigor. The following protocols provide detailed, step-by-step instructions for conducting the in vivo comparative study. All animal procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.

        Protocol 1: Subcutaneous Xenograft Model Establishment
        • Cell Line Selection: Choose a human cancer cell line with known sensitivity to rhodanine derivatives in vitro (e.g., MCF-7 breast cancer, A549 lung cancer, or HCT116 colon cancer).[23][24]

        • Animal Model: Use female athymic nude mice (Nu/Nu) or NOD/SCID mice, 6-8 weeks old. Allow a 1-week acclimatization period.

        • Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash cells three times with sterile, serum-free medium (e.g., RPMI-1640 or DMEM).

        • Implantation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

        • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

        • Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

        • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into the treatment groups outlined above, ensuring the average tumor volume is similar across all groups.

        Protocol 2: Compound Formulation and Administration
        • Vehicle: A common vehicle for poorly soluble compounds is Cremophor EL/ethanol/saline. For Sorafenib, a formulation of Cremophor EL and ethanol is often used, which is then diluted in water for oral gavage.[18][25]

        • 3-(4-chlorophenyl)rhodanine:

          • Route: Intraperitoneal (IP) injection or oral gavage (PO), depending on preliminary solubility and stability data.

          • Dose: Determine the Maximum Tolerated Dose (MTD) in a preliminary dose-ranging study. A starting point could be 25-50 mg/kg, administered daily.

          • Formulation: Solubilize in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

        • Paclitaxel (Positive Control):

          • Route: Intravenous (IV) or Intraperitoneal (IP).

          • Dose: 10-20 mg/kg, administered on a schedule such as once every 3 days (Q3D).[21]

          • Formulation: Use a commercial formulation or prepare in a Cremophor EL/ethanol-based vehicle.[19][26]

        • Sorafenib (Mechanistic Comparator):

          • Route: Oral gavage (PO).

          • Dose: 30-40 mg/kg, administered daily.[16][17]

          • Formulation: Prepare a suspension in 1:1 Cremophor EL:ethanol, then dilute with water immediately before administration.[25]

        Protocol 3: Efficacy and Toxicity Assessment
        • Tumor Growth Inhibition (TGI):

          • Measure tumor volume and mouse body weight 2-3 times per week throughout the study.

          • Calculate TGI at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.

        • Toxicity Monitoring:

          • Record body weight at each measurement. A body weight loss exceeding 20% is a common endpoint criterion.

          • Observe mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).

        • Endpoint Analysis:

          • Excise the tumors and record their final weights.

          • Collect major organs (liver, spleen, kidneys) for histopathological analysis to assess any potential organ toxicity.

        Data Presentation and Interpretation

        Table 1: Comparative Efficacy of 3-(4-chlorophenyl)rhodanine

        Treatment Group Dosing Schedule Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
        Vehicle Control Daily, PO Data Data 0 Data
        3-(4-chlorophenyl)rhodanine e.g., 50 mg/kg, Daily, PO Data Data Data Data
        Paclitaxel e.g., 15 mg/kg, Q3D, IP Data Data Data Data

        | Sorafenib | e.g., 30 mg/kg, Daily, PO | Data | Data | Data | Data |

        Interpreting the Results:

        • Efficacy: A statistically significant TGI for 3-(4-chlorophenyl)rhodanine compared to the vehicle control confirms its anticancer activity. The key comparison will be its performance relative to Paclitaxel and Sorafenib. Superior or equivalent efficacy with a better safety profile would be a highly desirable outcome.

        • Toxicity: Significant body weight loss or adverse clinical signs in the rhodanine-treated group would indicate toxicity issues that need to be addressed through formulation or dose optimization.

        • Mechanism: If the efficacy of 3-(4-chlorophenyl)rhodanine mirrors that of Sorafenib, it may suggest a similar multi-kinase inhibitory mechanism. Further pharmacodynamic studies on excised tumors (e.g., Western blot for p-ERK, Ki-67) can help confirm target engagement.

        Conclusion

        Confirming the in vivo efficacy of a novel compound like 3-(4-chlorophenyl)rhodanine is a critical milestone in the drug discovery pipeline. The experimental framework detailed in this guide provides a robust, comparative approach to generate the necessary data for a go/no-go decision. By benchmarking against both a standard chemotherapeutic and a relevant targeted agent, researchers can gain a clear understanding of the compound's therapeutic potential, its relative efficacy, and its safety profile. This rigorous, data-driven methodology is essential for identifying and advancing the most promising anticancer agents toward clinical development.

        References

        • Katiyar, S. B., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

        • Discussion on Protein Tyrosine Phosphatase PRL-3. (n.d.). Hilaris Publisher. Available at: [Link]

        • Topoisomerase II as a target for anticancer drugs. (2014). ResearchGate. Available at: [Link]

        • Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia. Available at: [Link]

        • Topoisomerase inhibitor. (n.d.). Wikipedia. Available at: [Link]

        • An overview of signaling pathways regulated by PRL-3. (n.d.). ResearchGate. Available at: [Link]

        • Mechanism of action of topoisomerase II-targeted anticancer drugs. (2000). Semantic Scholar. Available at: [Link]

        • Varkaris, A., et al. (2014). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Journal of Hematology & Oncology. Available at: [Link]

        • Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling. (2024). PubMed. Available at: [Link]

        • Topoisomerase Inhibitors Types of AntiCancer Drugs. (2023). YouTube. Available at: [Link]

        • Role of c-Src in Carcinogenesis and Drug Resistance. (2023). PMC - PubMed Central. Available at: [Link]

        • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. Available at: [Link]

        • c-Src and EGFR Inhibition in Molecular Cancer Therapy. (2020). NIH. Available at: [Link]

        • PRL3 as a therapeutic target for novel cancer immunotherapy. (2021). PMC - PubMed Central. Available at: [Link]

        • Src signaling pathways in prostate cancer. (2011). PMC - PubMed Central. Available at: [Link]

        • Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pediatric Solid Tumors. (2015). AACR Publications. Available at: [Link]

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PubMed Central. Available at: [Link]

        • In vivo acquired sorafenib-resistant patient-derived tumor model. (2017). NIH. Available at: [Link]

        • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub. Available at: [Link]

        • Rhodanine Derivatives as Anticancer Agents. (2022). PubMed. Available at: [Link]

        • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells. (2018). NIH. Available at: [Link]

        • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017). Oncotarget. Available at: [Link]

        • Nanosuspension delivery of paclitaxel to xenograft mice. (2014). PMC - PubMed Central. Available at: [Link]

        • In-vivo effects of oral paclitaxel in the xenograft model. (n.d.). ResearchGate. Available at: [Link]

        • Development of Novel Rhodanine Analogs as Anticancer Agents. (2020). PubMed. Available at: [Link]

        • Dose response curve of rhodanine derivatives on human cancer cell lines. (n.d.). ResearchGate. Available at: [Link]

        • Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. (1995). PubMed. Available at: [Link]

        • The in vivo antitumor activity of 3 in HepG2 xenograft model. (n.d.). ResearchGate. Available at: [Link]

        • In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions. (2018). NIH. Available at: [Link]

        • In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. (2020). PNAS. Available at: [Link]

        • Design, synthesis and evaluation of novel rhodanine-containing sorafenib analogs. (2012). PubMed. Available at: [Link]

        • In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. (2020). ResearchGate. Available at: [Link]

        • In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. (2020). PubMed Central. Available at: [Link]

        Sources

        cross-validation of 3-(4-chlorophenyl)rhodanine bioactivity in different research models

        Author: BenchChem Technical Support Team. Date: January 2026

        This guide provides an in-depth comparative analysis of the biological activity of 3-(4-chlorophenyl)rhodanine, a prominent member of the rhodanine class of heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of activities to offer a critical cross-validation across different research models. We will dissect the causality behind experimental findings, address the inherent challenges in interpreting data from this chemical scaffold, and provide actionable protocols for robust validation.

        The Rhodanine Scaffold: A Double-Edged Sword in Drug Discovery

        The rhodanine core is a five-membered heterocyclic moiety that has become a "privileged scaffold" in medicinal chemistry. Its derivatives have been reported to possess a vast spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The compound 3-(4-chlorophenyl)rhodanine, in particular, has been investigated for its cytotoxic and enzyme-inhibiting effects.[3]

        However, the very promiscuity that makes this scaffold so appealing is also its greatest liability. Rhodanine-based compounds are notorious as "Pan-Assay Interference Compounds" (PAINS), which can produce false-positive results in high-throughput screening (HTS) assays through non-specific mechanisms.[4] This guide will, therefore, treat the bioactivity data with the necessary critical lens, emphasizing the need for orthogonal validation to distinguish true, specific activity from experimental artifacts.

        The PAINS Conundrum: Interpreting Rhodanine Bioactivity with Caution

        Before delving into specific biological effects, it is crucial to understand the concept of PAINS. These are compounds that appear as "hits" in many different assays, not because they selectively modulate a biological target, but because they interfere with the assay technology itself.[5] Rhodanine and its derivatives are classic examples, often acting as aggregators, covalent modifiers, or redox-active species that can non-specifically inhibit a wide range of proteins.[5]

        A failure to recognize and validate potential PAINS can lead to a significant waste of resources, pursuing false leads. Therefore, any primary screening hit involving a rhodanine scaffold, including 3-(4-chlorophenyl)rhodanine, must be subjected to rigorous secondary and tertiary validation.

        cluster_0 Ideal Drug-Target Interaction cluster_1 Pan-Assay Interference Compound (PAINS) Interaction Drug Specific Inhibitor Target_A Target Protein A Drug->Target_A Specific Binding (High Affinity) Target_B Unrelated Protein B Target_C Unrelated Protein C PAINS Rhodanine Compound (e.g., PAINS) Target_X Target Protein X PAINS->Target_X Non-specific Interaction Target_Y Unrelated Protein Y PAINS->Target_Y Non-specific Interaction Target_Z Unrelated Protein Z PAINS->Target_Z Non-specific Interaction

        Caption: Specific vs. Non-specific Target Engagement.

        Cross-Validation of Bioactivity: A Multi-Model Approach

        Here, we compare the reported bioactivities of 3-(4-chlorophenyl)rhodanine and its close analogs across different therapeutic areas and research models.

        Anticancer Activity

        Rhodanine derivatives are frequently reported as cytotoxic agents against various cancer cell lines.[1][6]

        In Vitro Cell-Based Models: Studies have demonstrated that 3-(4-chlorophenyl)rhodanine exhibits significant cytotoxic effects against human fibrosarcoma and leukemia cells, with reported IC₅₀ values in the micromolar range (8.7 to 15.8 µM).[3] The general class of rhodanines has shown activity against a wider range of cancer cell lines, including breast (MCF-7), hepatocellular carcinoma (Huh7), and human T-cell lymphoma.[1][6]

        Compound/Derivative Class Cancer Cell Line Reported Activity (IC₅₀ / EC₅₀) Reference
        3-(4-chlorophenyl)rhodanineHuman Fibrosarcoma, Leukemia8.7 - 15.8 µM[3]
        Phenyl-substituted triazolothiazolyl-rhodanineHuh7 (Hepatocellular Carcinoma)4.67 µM[1][2]
        Phenyl-substituted triazolothiazolyl-rhodanineMCF-7 (Breast Cancer)2.30 µM[1][2]
        Furochromone-rhodanine hybridMDA-MB-231 (Breast Cancer)2.912 µM[1][2]
        Rhodanine Derivatives (General)K562 (Chronic Myelogenous Leukemia)Varies (e.g., 11.10 µg/mL)[2]

        In Vitro Enzymatic and Mechanistic Models: The anticancer effects of rhodanine derivatives are often attributed to the inhibition of key signaling proteins.[2] Molecular docking and enzymatic studies suggest that these compounds can act as tyrosine kinase inhibitors, with c-Src being a potential target.[6][7] The mechanism of action frequently involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[2] Some derivatives have also been shown to cause S-phase arrest in the cell cycle.[2]

        cluster_pathway Apoptotic Signaling Pathway Rhodanine Rhodanine Derivative Bcl2 Anti-apoptotic Bcl-2 Proteins Rhodanine->Bcl2 Inhibits Mito Mitochondria Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

        Caption: Proposed Apoptotic Mechanism of Rhodanine Derivatives.

        Antimicrobial Activity

        Rhodanine derivatives have demonstrated potent activity, particularly against Gram-positive bacteria.

        In Vitro Microbiological Models: Studies on rhodanine derivatives show potent bactericidal activity against clinically relevant pathogens, including vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[8] The Minimum Inhibitory Concentrations (MICs) for 50% and 90% of strains (MIC₅₀ and MIC₉₀) often fall within the low micromolar range (4 µM to 32 µM).[8] Notably, many of these compounds show no activity against Gram-negative bacteria or fungi like Candida albicans.[8][9]

        Derivative Class Bacterial Strain Reported Activity (MIC) Reference
        5-benzylidene-2-thioxothiazolidin-4-onesMRSA CCARM 31671 µg/mL[10]
        5-benzylidene-2-thioxothiazolidin-4-onesQRSA CCARM 35051 µg/mL[10]
        General Rhodanine DerivativesVRE, MRSA, VRSA4 - 32 µM[8]
        General Rhodanine DerivativesBacillus anthracis2 - 8 µM[8]
        General Rhodanine DerivativesGram-negative bacteria (E. coli, etc.)> 128 µM (Inactive)[8]

        Mechanism of Action: The antibacterial action of some rhodanine compounds has been attributed to the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8] This represents a distinct mechanism from their purported anticancer effects, further highlighting the promiscuous nature of the scaffold.

        Antidiabetic Activity

        The rhodanine scaffold is structurally related to thiazolidinediones (TZDs), a class of clinically used antidiabetic drugs.[11][12] Epalrestat, a rhodanine-3-acetic acid derivative, is marketed in Japan for treating diabetic neuropathy.[1][11]

        In Vitro and In Vivo Models: Rhodanine derivatives have been investigated as:

        • Aldose Reductase Inhibitors: This enzyme is key in the polyol pathway, which is implicated in diabetic complications. Epalrestat is a known inhibitor of this enzyme.[11]

        • Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Agonists: Like TZDs, some rhodanines can activate PPAR-γ, which improves insulin sensitivity.[12][13]

        • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Inhibition of PTP1B is another strategy to enhance insulin signaling.[11]

        Studies have utilized both cell-based assays (e.g., assessing insulin secretion in βTC6 cells) and in vivo animal models (e.g., alloxan-treated diabetic rats) to evaluate these effects.[11][14]

        Standardized Protocols for Validation

        To ensure the trustworthiness of findings, initial screening hits must be validated using robust, well-defined protocols. Below are step-by-step methodologies for key assays.

        Protocol: MTT Assay for Cellular Cytotoxicity

        This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

        Methodology:

        • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

        • Compound Treatment: Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

        • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

        • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

        • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

        • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

        start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 Value read->analyze end_node End analyze->end_node

        Caption: Standard Workflow for an MTT Cytotoxicity Assay.

        Protocol: Broth Microdilution for MIC Determination

        This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

        Methodology:

        • Compound Preparation: Prepare a 2-fold serial dilution of 3-(4-chlorophenyl)rhodanine in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

        • Inoculum Preparation: Prepare a bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

        • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

        • Incubation: Incubate the plate at 37°C for 18-24 hours.

        • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

        Conclusion and Future Perspectives

        The available data suggest that 3-(4-chlorophenyl)rhodanine, like many rhodanine derivatives, exhibits a broad range of biological activities in preclinical models. It shows micromolar potency against cancer cells and certain Gram-positive bacteria. However, its classification as a potential PAINS necessitates a high degree of skepticism.

        Key Takeaways for Researchers:

        • Orthogonal validation is mandatory: Confirm activity using a secondary assay that operates on a different principle and is less susceptible to the common interference mechanisms of PAINS. For example, follow up a fluorescence-based enzyme inhibition assay with a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.

        • Structure-Activity Relationship (SAR) is crucial: A "steep" SAR, where minor structural modifications lead to a complete loss of activity, can be an indicator of non-specific effects. True inhibitors usually display a more graduated SAR.

        Future research should focus on designing rhodanine analogs that retain specific bioactivity while minimizing the structural alerts that lead to PAINS behavior. This may involve modifications that reduce the reactivity of the scaffold or improve its fit into a specific target's binding pocket, thereby favoring selective interaction over promiscuous interference.

        References

        • Kumar, R., & Singh, P. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. ISRN Medicinal Chemistry, 2013, 793260. [Link]

        • Stankovic, N., et al. (2020). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Letters in Drug Design & Discovery, 17(5). [Link]

        • Mohamed, Y.M.A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. [Link]

        • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

        • Stankovic, N., et al. (2020). Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. ResearchGate. [Link]

        • Zhang, M., et al. (2021). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. Chemical & Pharmaceutical Bulletin, 69(10), 1010-1019. [Link]

        • Al-Trawneh, S.A., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Tropical Journal of Pharmaceutical Research, 15(10), 2235-2241. [Link]

        • Al-Qawasmeh, R.A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. [Link]

        • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

        • Lee, J., et al. (2016). Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3588-3591. [Link]

        • Singh, A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. [Link]

        • Wikipedia contributors. (2023). Pan-assay interference compounds. Wikipedia. [Link]

        • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

        • Szychowska, K., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(21), 7247. [Link]

        • Al-Qawasmeh, R.A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega, 9(5), 5895-5916. [Link]

        • de Souza, M.V.N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 509-510. [Link]

        • Kumar, D., et al. (2023). Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. RSC Medicinal Chemistry, 14(10), 1957-1972. [Link]

        • Al-Qawasmeh, R.A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. [Link]

        Sources

        A Comparative Efficacy Analysis of Rhodanine-Based Compounds and Established Enzyme Inhibitors

        Author: BenchChem Technical Support Team. Date: January 2026

        In the landscape of modern drug discovery, the strategic inhibition of enzymes implicated in disease pathogenesis remains a cornerstone of therapeutic development. Within this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the rhodanine scaffold has garnered significant attention for its versatile biological activity. This guide provides a comparative technical overview of the efficacy of rhodanine derivatives, with a focus on 3-(4-chlorophenyl)rhodanine as a representative of its class, against established inhibitors of key enzymatic targets: the bacterial cell wall synthesis enzyme MurA, the metabolic regulator Protein Tyrosine Phosphatase 1B (PTP1B), and the inflammatory signaling mediator c-Jun N-terminal Kinase 1 (JNK1).

        This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative potency, mechanisms of action, and the experimental methodologies required for such evaluations.

        The Rhodanine Scaffold: A Privileged Structure in Enzyme Inhibition

        Rhodanine, a 2-thioxothiazolidin-4-one core, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer effects.[1][2] The versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for the synthesis of large libraries of derivatives with diverse pharmacochemical properties.[2] These modifications are crucial for tuning the potency and selectivity of rhodanine-based inhibitors against specific enzyme targets. While a plethora of rhodanine derivatives have been synthesized and evaluated, this guide will use 3-(4-chlorophenyl)rhodanine as a structural reference point for this class of inhibitors.

        Comparative Efficacy at Key Enzyme Targets

        The efficacy of any inhibitor is best understood in direct comparison to established standards. The following sections dissect the performance of rhodanine derivatives against well-characterized inhibitors for three distinct and therapeutically relevant enzymes.

        The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] Its absence in mammalian cells makes it an ideal target for the development of novel antibiotics.[3]

        • Established Inhibitor: Fosfomycin Fosfomycin is a clinically successful antibiotic that acts as a potent, irreversible inhibitor of MurA.[4] It functions as an analog of the substrate phosphoenolpyruvate (PEP) and forms a covalent bond with a critical cysteine residue (Cys115) in the active site of the enzyme.[3][4] This covalent modification permanently inactivates the enzyme, leading to the cessation of cell wall synthesis and subsequent bacterial cell death.[4] The in vitro 50% inhibitory concentration (IC50) for fosfomycin against E. coli MurA has been reported to be approximately 8.8 µM, a value that decreases significantly in the presence of the enzyme's other substrate, UDP-N-acetylglucosamine (UNAG).[5] Another study reported a bacterial IC50 of 4 µM.[6]

        • Rhodanine-Based Inhibitors Rhodanine derivatives have been explored as potential non-covalent inhibitors of MurA. While specific IC50 data for 3-(4-chlorophenyl)rhodanine against MurA is not readily available in the public domain, the broader class of rhodanine-containing compounds has shown promise. The proposed mechanism for these inhibitors often involves non-covalent interactions with the enzyme's active site, potentially offering an alternative to the covalent mechanism of fosfomycin, which can be a substrate for resistance mechanisms.[3]

        Data Summary: MurA Inhibition

        Inhibitor Class Example Compound Mechanism of Action Potency (IC50)
        Established Fosfomycin Irreversible, covalent modification of Cys115 ~4 - 9.63 µg/mL[6][7]

        | Challenger | Rhodanine Derivatives | Reversible, non-covalent active site binding (putative) | Data for specific derivatives is emerging. |

        Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[8] By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling, and its overexpression is linked to insulin resistance and type 2 diabetes.[8] Consequently, the inhibition of PTP1B is a validated therapeutic strategy for the treatment of these metabolic disorders.[9]

        • Established Inhibitors: A Clinical Perspective The development of PTP1B inhibitors has been an active area of research, with several compounds advancing to clinical trials. These molecules often target the enzyme's highly conserved active site. Examples include:

          • JTT-551 : An IC50 of 0.22 µM.[9]

          • Trodusquemine (MSI-1436) : An allosteric inhibitor with an IC50 of 1 µM.[9]

          • Ertiprotafib : An IC50 range of 1.6–29 µM.[9] These compounds represent significant efforts to achieve potent and selective PTP1B inhibition, although clinical development has faced challenges.[9]

        • Rhodanine-Based Inhibitors The rhodanine scaffold has proven to be a fertile ground for the discovery of potent PTP1B inhibitors. Numerous studies have reported rhodanine derivatives with significant inhibitory activity, often in the low micromolar to nanomolar range. For example, certain tryptophan-derived rhodanine derivatives have shown IC50 values as low as 0.36 µM.[10] Another study on 1,3-diphenyl-1H-pyrazole derivatives with rhodanine-3-alkanoic acid groups reported a potent inhibitor with an IC50 of 0.67 µM.[11] These compounds typically act as competitive inhibitors, occupying the active site of the enzyme.[10][12]

        Data Summary: PTP1B Inhibition

        Inhibitor Class Example Compound(s) Mechanism of Action Potency (IC50)
        Established JTT-551, Trodusquemine Competitive and Allosteric 0.22 µM - 29 µM[9]

        | Challenger | Various Rhodanine Derivatives | Competitive | 0.36 µM - 2.66 µM[10][12] |

        c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress signals, inflammation, and apoptosis.[13] JNK1, in particular, is implicated in a variety of inflammatory diseases and neurodegenerative disorders, making it an attractive therapeutic target.

        • Established Inhibitor: SP600125 SP600125 is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of JNK isoforms.[14] It has become a widely used tool for studying JNK signaling. In cell-free assays, SP600125 exhibits strong potency with IC50 values of 40 nM for JNK1 and JNK2, and 90 nM for JNK3.[13][14] In cell-based assays, it effectively inhibits the phosphorylation of c-Jun with an IC50 in the range of 5-10 µM.[15]

        • Rhodanine-Based Inhibitors Rhodanine derivatives have also been identified as inhibitors of phosphatases that regulate the JNK pathway, such as the JNK-stimulating phosphatase-1 (JSP-1).[16][17] By inhibiting a phosphatase that activates JNK, these compounds can indirectly modulate the JNK signaling pathway. This represents a different mechanistic approach compared to the direct, ATP-competitive inhibition of JNK by compounds like SP600125.

        Data Summary: JNK1 Inhibition

        Inhibitor Class Example Compound Mechanism of Action Potency (IC50)
        Established SP600125 ATP-competitive inhibition of JNK1 40 nM (cell-free)[13][14]

        | Challenger | Rhodanine Derivatives | Inhibition of JNK-activating phosphatases (e.g., JSP-1) | Varies by derivative[16][17] |

        Experimental Protocols: A Guide to Efficacy Determination

        The objective comparison of enzyme inhibitors necessitates robust and reproducible experimental methodologies. The following section outlines standard protocols for determining the inhibitory efficacy against MurA, PTP1B, and JNK1.

        The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment in characterizing an enzyme inhibitor. The general workflow is applicable to all three enzymes discussed, with specific reagents and conditions tailored to each.

        IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate(s), and Inhibitor Stock serial_dilution Perform Serial Dilution of Inhibitor reagents->serial_dilution incubation Incubate Enzyme with Inhibitor Concentrations serial_dilution->incubation reaction_start Initiate Reaction with Substrate(s) incubation->reaction_start reaction_stop Stop Reaction (if necessary) reaction_start->reaction_stop detection Measure Signal (e.g., Absorbance, Luminescence) reaction_stop->detection data_plot Plot % Inhibition vs. [Inhibitor] detection->data_plot curve_fit Fit Data to a Dose-Response Curve data_plot->curve_fit ic50_calc Calculate IC50 Value curve_fit->ic50_calc

        Caption: General workflow for determining the IC50 value of an enzyme inhibitor.

        This protocol is adapted from commercially available MurA assay kits and published literature.[18][19] It relies on the colorimetric detection of inorganic phosphate released during the enzymatic reaction.

        • Reagent Preparation :

          • Assay Buffer: 50 mM HEPES, pH 7.8.

          • MurA Enzyme: Dilute to a final concentration of 200-250 nM in Assay Buffer.

          • Substrates: Prepare stock solutions of UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).

          • Inhibitor: Prepare a serial dilution of the test compound (e.g., 3-(4-chlorophenyl)rhodanine) and the reference compound (fosfomycin) in the appropriate solvent (e.g., DMSO).

        • Assay Procedure :

          • In a 96-well plate, add 2.5 µL of each inhibitor concentration.

          • Add the MurA enzyme and UNAG (final concentration ~200 µM) to the wells.

          • Pre-incubate the enzyme, UNAG, and inhibitor for 10-30 minutes at 37°C to allow for binding.

          • Initiate the reaction by adding PEP (final concentration ~100 µM).

          • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

        • Detection :

          • Stop the reaction and detect the released inorganic phosphate by adding a Malachite Green-based reagent.

          • Measure the absorbance at ~650 nm.

        • Data Analysis :

          • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

          • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

        This protocol utilizes the substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces a yellow-colored product that can be quantified spectrophotometrically.[20][21]

        • Reagent Preparation :

          • Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT.

          • PTP1B Enzyme: Dilute recombinant human PTP1B in Assay Buffer.

          • Substrate: Prepare a stock solution of pNPP.

          • Inhibitor: Prepare a serial dilution of the test and reference compounds.

        • Assay Procedure :

          • In a 96-well plate, add the test inhibitor at various concentrations.

          • Add the PTP1B enzyme to each well and pre-incubate for 10-15 minutes at 37°C.

          • Initiate the reaction by adding the pNPP substrate.

          • Incubate for 10-30 minutes at 37°C.

        • Detection :

          • Stop the reaction by adding a strong base (e.g., NaOH).

          • Measure the absorbance at 405 nm.

        • Data Analysis :

          • Calculate and plot the percent inhibition as described for the MurA assay to determine the IC50 value.

        This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[22][23]

        • Reagent Preparation :

          • Kinase Buffer: Typically contains HEPES, MgCl2, and DTT.

          • JNK1 Enzyme: Dilute active JNK1 enzyme in Kinase Buffer.

          • Substrates: Prepare stock solutions of a suitable peptide substrate (e.g., ATF2) and ATP.

          • Inhibitor: Prepare a serial dilution of the test and reference compounds (e.g., SP600125).

        • Kinase Reaction :

          • In a 384-well plate, combine the JNK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.

          • Initiate the reaction by adding ATP.

          • Incubate at room temperature for 60 minutes.

        • ADP Detection :

          • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

          • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

          • Measure the luminescence using a plate reader.

        • Data Analysis :

          • The luminescent signal is proportional to JNK1 activity. Calculate the percent inhibition for each inhibitor concentration.

          • Plot and analyze the data as described previously to determine the IC50 value.

        Mechanism of Inhibition: Beyond the IC50

        Understanding how an inhibitor interacts with its target is crucial for lead optimization. The choice between a covalent and non-covalent inhibitor, or a competitive versus an allosteric one, has profound implications for drug development.

        Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive (Allosteric) Inhibition cluster_covalent Irreversible (Covalent) Inhibition Enzyme {Enzyme | Active Site} Inhibitor_C Competitive Inhibitor Inhibitor_C->Enzyme:as Binds to Active Site Substrate_C Substrate Substrate_C->Enzyme:as Cannot Bind Enzyme_NC {Enzyme | Active Site | Allosteric Site} Inhibitor_NC Allosteric Inhibitor Inhibitor_NC->Enzyme_NC:allo Binds to Allosteric Site Substrate_NC Substrate Substrate_NC->Enzyme_NC:as Binds, but Reaction is Inefficient Enzyme_Cov {Enzyme | Active Site} Inhibitor_Cov Covalent Inhibitor Inhibitor_Cov->Enzyme_Cov:as Forms Covalent Bond in Active Site

        Caption: Simplified diagrams of common enzyme inhibition mechanisms.

        • Fosfomycin exemplifies an irreversible, covalent inhibitor . This mechanism offers high potency and prolonged duration of action but can carry a higher risk of off-target effects and immunogenicity.

        • SP600125 is a classic ATP-competitive inhibitor . Such inhibitors vie with the natural substrate for binding to the active site. Their efficacy is dependent on the intracellular concentration of the competing substrate (ATP).

        • Rhodanine derivatives are typically investigated as reversible, competitive inhibitors , as seen in studies on PTP1B.[10] This class offers a more tunable and potentially safer profile compared to covalent inhibitors. The exploration of allosteric inhibition, as demonstrated by Trodusquemine , represents a path to achieving greater selectivity, as allosteric sites are generally less conserved than active sites across enzyme families.

        Conclusion and Future Perspectives

        The rhodanine scaffold represents a versatile and potent platform for the development of novel enzyme inhibitors. As a class, rhodanine derivatives have demonstrated efficacy against a range of therapeutically relevant targets, including MurA, PTP1B, and regulators of the JNK pathway.

        • Against MurA , rhodanines offer a potential non-covalent alternative to the established covalent inhibitor fosfomycin, which may be advantageous in overcoming certain resistance mechanisms.

        • For PTP1B , rhodanine derivatives have shown potency comparable to, and in some cases exceeding, that of inhibitors that have entered clinical development. Their competitive mechanism is well-understood, providing a solid foundation for further optimization.

        • In the context of JNK signaling , rhodanines present an alternative strategy by targeting associated phosphatases, thereby modulating the pathway without direct competition with ATP.

        While 3-(4-chlorophenyl)rhodanine serves as a valuable structural archetype, the broad and continued investigation into diverse rhodanine derivatives underscores the scaffold's "privileged" status. Future research should focus on elucidating the structure-activity relationships that govern selectivity and potency for each target class. The synthesis of focused libraries and their screening against panels of related enzymes will be critical in developing next-generation rhodanine-based therapeutics with superior efficacy and safety profiles. The detailed experimental protocols provided herein offer a validated framework for conducting such crucial comparative studies.

        References

        • 5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors. Bioorganic Chemistry. Available at: [Link]

        • Synthesis and biological evaluation of tryptophan-derived rhodanine derivatives as PTP1B inhibitors and anti-bacterial agents. PubMed. Available at: [Link]

        • Rhodanine Derivatives as Inhibitors of JSP-1. ResearchGate. Available at: [Link]

        • Fosfomycin: Mechanism and Resistance. PMC - NIH. Available at: [Link]

        • Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors. ResearchGate. Available at: [Link]

        • JNK Kinase Assay. whitelabs.org. Available at: [Link]

        • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. Available at: [Link]

        • Rhodanine derivatives as inhibitors of JSP-1. PubMed. Available at: [Link]

        • Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. PMC - NIH. Available at: [Link]

        • Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin. NIH. Available at: [Link]

        • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PMC - NIH. Available at: [Link]

        • Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. PMC - NIH. Available at: [Link]

        • PTP1B Assay Kit, Colorimetric | 539736. Merck Millipore. Available at: [Link]

        • ProFoldin MurA Assay Kits. MoBiTec. Available at: [Link]

        • Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. PMC - NIH. Available at: [Link]

        • Rat protein tyrosine phosphatase 1B (PTP1B) Elisa Kit. AFG Scientific. Available at: [Link]

        • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Available at: [Link]

        • Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. MDPI. Available at: [Link]

        • IC 50 of fosfomycin and compound 4c against MurA.. ResearchGate. Available at: [Link]

        • Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. PMC - NIH. Available at: [Link]

        • Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

        • Bacterial MurA assay kits. ProFoldin. Available at: [Link]

        • Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. Available at: [Link]

        • What PTP1B inhibitors are in clinical trials currently?. Patsnap Synapse. Available at: [Link]

        • Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers. Available at: [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. Available at: [Link]

        • Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. PMC - PubMed Central. Available at: [Link]

        • PTP-1B inhibitors claimed in recent patent by Metabasis. | BioWorld. Available at: [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. Available at: [Link]

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Semantic Scholar. Available at: [Link]

        • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]

        • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. Available at: [Link]

        • IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B.. ResearchGate. Available at: [Link]

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]

        • Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. PubMed. Available at: [Link]

        • Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]

        • IC 50 values for rhodanine-piperazine hybrids (5-17) against.... ResearchGate. Available at: [Link]

        • Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2). PubChem. Available at: [Link]

        Sources

        Author: BenchChem Technical Support Team. Date: January 2026

        A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

        The rhodanine core, a five-membered thiazolidine heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a cornerstone in the development of novel therapeutic agents.[1] This guide provides a comparative structure-activity relationship (SAR) analysis of a key derivative, 3-(4-chlorophenyl)rhodanine, and related heterocyclic compounds, offering field-proven insights and experimental data to inform rational drug design.

        The Rhodanine Core: A Privileged and Modifiable Scaffold

        The power of the rhodanine scaffold lies in its structural versatility. The core structure presents three primary positions for chemical modification: the N-3, C-5, and C-2 positions. These sites allow for the fine-tuning of steric, electronic, and lipophilic properties, which in turn dictates the compound's biological activity and target specificity.

        The N-3 position is frequently substituted to enhance solubility and modulate interactions with the target protein. The C-2 thione group is a key feature, though it can be replaced with an oxo group to yield a thiazolidinedione, a related heterocyclic compound with which rhodanines are often compared. The C-5 position is most commonly derivatized, often via Knoevenagel condensation, to introduce a variety of substituents that are crucial for biological activity.

        Caption: The rhodanine scaffold with key modification points.

        Comparative SAR Analysis: Rhodanine vs. Thiazolidinedione in Anticancer Activity

        A frequent comparison in medicinal chemistry is between rhodanines and their 2-oxo analogs, thiazolidinediones (TZDs). While both scaffolds have shown promise, studies suggest that the rhodanine moiety can confer superior anticancer properties.

        For instance, a phenyl-substituted triazolothiazolyl-rhodanine derivative demonstrated remarkable cytotoxic activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines, with IC50 values of 4.67 µM and 2.30 µM, respectively.[2][3] In stark contrast, its direct analog where the rhodanine ring was replaced with a thiazolidine-2,4-dione was found to be non-responsive against the same cell lines.[2][3] This highlights the critical role of the C-2 thione group in the anticancer activity of this particular compound series.

        The 3-(4-chlorophenyl) substitution on the rhodanine ring is a common feature in many biologically active derivatives. This group often enhances the lipophilicity of the molecule, potentially improving cell permeability and interaction with hydrophobic pockets in target proteins.

        Anticancer Activity of 3-(4-chlorophenyl)rhodanine Derivatives

        The 3-(4-chlorophenyl)rhodanine scaffold has been a starting point for the development of numerous potent anticancer agents. Modifications at the C-5 position, in particular, have yielded compounds with significant cytotoxicity against a range of cancer cell lines.

        Compound ID/Modification at C-5Target Cancer Cell LineIC50 (µM)Reference
        3-(4-chlorophenyl)-5-(4-methoxybenzylidene)rhodanine HeLa (Cervical Cancer)>200 (as 3-α-carboxyethyl rhodanine) vs. 52% inhibition for the 5-benzylidene derivative[2][4]
        5-(5-chloro-2-(trifluoromethyl)benzylidene)-rhodanine derivative PRL-3 (Tyrosine Phosphatase)15.22[5]
        4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid A2780 (Ovarian Carcinoma)4.4[3]
        4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid A2780cisR (Cisplatin-resistant Ovarian Carcinoma)3.3[3]
        Rhodanine-containing sorafenib analog (C-5-(2-fluorobenzylidene) substituted) A549 (Lung Cancer)0.8[3]
        Rhodanine-containing sorafenib analog (C-5-(2-fluorobenzylidene) substituted) H460 (Lung Cancer)1.3[3]
        Rhodanine-containing sorafenib analog (C-5-(2-fluorobenzylidene) substituted) HT29 (Colon Cancer)2.8[3]

        Key SAR Insights for Anticancer Activity:

        • Substitution at C-5 is critical: The introduction of a benzylidene moiety at the C-5 position is a common and effective strategy for enhancing anticancer activity.[6]

        • Electron-donating and withdrawing groups matter: The electronic nature of the substituents on the C-5 benzylidene ring significantly influences cytotoxicity. Both electron-donating (e.g., methoxy, dimethylamino) and electron-withdrawing (e.g., fluoro, chloro) groups have been shown to produce potent compounds, indicating that the optimal substitution pattern is target-dependent.[3]

        • Disubstitution can be advantageous: Simultaneous substitution at both the N-3 and C-5 positions of the rhodanine ring generally leads to increased anticancer activity compared to monosubstituted derivatives.[2]

        Antibacterial and Antiviral Potential

        The versatility of the rhodanine scaffold extends to its antimicrobial and antiviral activities. Derivatives of 3-(4-chlorophenyl)rhodanine have shown promise in these areas as well.

        Antibacterial Activity

        Rhodanine derivatives have demonstrated potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[7] The mechanism of action is thought to involve the disruption of bacterial cell membranes through interactions with thiol groups.[8]

        Compound ID/ModificationTarget BacteriaMIC (µM)Reference
        3-(4-chlorophenyl)rhodanine derivative Mycobacterium tuberculosis InhA2.7[8]
        Rhodanine derivative (Rh 2) Vancomycin-resistant S. aureus (VRSA)4 (MIC90)[7]
        Rhodanine derivative (Rh 2) Methicillin-resistant S. aureus (MRSA)4 (MIC90)[7]
        Rhodanine derivative (Rh 2) Vancomycin-resistant Enterococcus (VRE)8 (MIC90)[7]
        Antiviral Activity

        Rhodanine-based compounds have been identified as inhibitors of various viral enzymes, including HIV-1 integrase.[9][10] However, it's noteworthy that for some potent anti-HIV rhodanine derivatives, the mechanism of action may not be solely attributed to integrase inhibition, suggesting multiple viral targets.[11]

        Compound ID/ModificationTarget Virus/EnzymeIC50/EC50Reference
        Rhodanine derivative (Compound 2) HIV-1 (NL4.3 and AD8 strains) in CD4+ human lymphocytes11-13 nM (EC50)[11]
        Rhodanine with salicylic acid substitution HIV-1 Integrase (3'-processing)15 µM (IC50)[9]
        Rhodanine with salicylic acid substitution HIV-1 Integrase (strand transfer)11 µM (IC50)[9]

        Experimental Protocols

        To ensure the scientific integrity and reproducibility of the findings presented, detailed protocols for key biological assays are provided below.

        Protocol for MTT Assay for Cytotoxicity

        The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

        Materials:

        • Cells in culture (e.g., HeLa, MCF-7)

        • 96-well plates

        • Test compound (e.g., 3-(4-chlorophenyl)rhodanine derivative)

        • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

        • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

        • Phosphate-buffered saline (PBS)

        • Culture medium (phenol red-free for the final steps is recommended)

        • Microplate reader

        Procedure:

        • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

        • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 72 hours).[12] Include vehicle-treated (negative control) and untreated (positive control) wells.

        • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]

        • Incubation with MTT: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

        • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

        • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[12]

        MTT_Workflow start Start seed_cells Seed cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_compound Add test compound at various concentrations incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT solution (2 mg/mL) incubate_72h->add_mtt incubate_4h Incubate for 1.5-4h at 37°C add_mtt->incubate_4h solubilize Remove MTT and add DMSO to solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 492-590 nm solubilize->read_absorbance end End read_absorbance->end

        Caption: Workflow for the MTT cytotoxicity assay.

        Protocol for Broth Microdilution Assay for MIC Determination

        The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

        Materials:

        • Bacterial strain of interest

        • 96-well microtiter plates

        • Test compound

        • Appropriate broth medium (e.g., Mueller-Hinton broth)

        • Sterile petri dish

        • Multipipettor

        Procedure:

        • Prepare Antibiotic Dilutions: Prepare a 2x stock solution of the test compound in the appropriate broth. Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the 2x compound stock to the first column of wells. Perform serial two-fold dilutions by transferring 100 µL from one column to the next, mixing thoroughly at each step.[14]

        • Prepare Inoculum: Grow the bacterial strain to a specific turbidity (e.g., 0.5 McFarland standard). Dilute the standardized inoculum to the appropriate concentration for testing (typically to achieve a final concentration of 10^4 to 10^5 CFU/mL in the wells).[13][14]

        • Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension.[13]

        • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[13]

        • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

        • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

        Conclusion and Future Perspectives

        The 3-(4-chlorophenyl)rhodanine scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR data clearly indicates that the rhodanine moiety often imparts superior biological activity compared to its thiazolidinedione analog, particularly in the context of anticancer drug discovery. The wealth of data on C-5 substituted derivatives provides a strong foundation for the rational design of new compounds with enhanced potency and selectivity.

        Future research should focus on exploring novel substitutions at the N-3 and C-5 positions to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Moreover, a deeper understanding of their mechanisms of action against various biological targets will be crucial for their clinical translation. While the rhodanine scaffold has been associated with pan-assay interference compounds (PAINS), careful experimental design and validation can distinguish true biological activity from artifacts, ensuring the continued relevance of this privileged structure in drug discovery.[15]

        References

        • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (n.d.). PubMed Central. [Link]

        • Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. (2021). PubMed. [Link]

        • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

        • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub. [Link]

        • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

        • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

        • MTT (Assay protocol). (2023). Protocols.io. [Link]

        • Anticancer Profile of Rhodanine: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PubMed Central. [Link]

        • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). MDPI. [Link]

        • Design of new rhodanine derivatives and structural modifications for SAR study. (n.d.). ResearchGate. [Link]

        • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

        • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

        • Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. (2018). PubMed Central. [Link]

        • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

        • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (n.d.). Scilit. [Link]

        • Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. (2018). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

        • Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. (2018). ResearchGate. [Link]

        • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. [Link]

        • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (n.d.). PubMed. [Link]

        • Rhodanine as a Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate. [Link]

        • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). Bentham Science. [Link]

        • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (n.d.). PubMed Central. [Link]

        • Anticancer Profile of Rhodanine: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (n.d.). ResearchGate. [Link]

        • IC50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

        • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

        • Rhodanines and pyrrolidinediones as potential anticancer agents. (n.d.). ResearchGate. [Link]

        • Recent developments with rhodanine as a scaffold for drug discovery. (2017). ResearchGate. [Link]

        • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PubMed. [Link]

        • Antiviral activity of the novel series of rhodanine derivatives on... (n.d.). ResearchGate. [Link]

        • Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. (2019). ResearchGate. [Link]

        • (PDF) In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (n.d.). ResearchGate. [Link]

        • Structural insights into 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers with antibacterial activity. (n.d.). PubMed. [Link]

        Sources

        Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Assessing the Profile of 3-(4-chlorophenyl)rhodanine

        Author: BenchChem Technical Support Team. Date: January 2026

        For Researchers, Scientists, and Drug Development Professionals

        In the landscape of modern drug discovery, the quest for exquisitely selective small molecules is paramount. However, the path from a promising hit to a clean clinical candidate is often fraught with the challenge of off-target interactions. These unintended molecular liaisons can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the off-target profile of small molecules, with a specific focus on 3-(4-chlorophenyl)rhodanine, a compound representative of a class known for its promiscuous bioactivity. By juxtaposing its profile with that of a more selective inhibitor, we will illuminate the experimental and computational strategies essential for de-risking drug candidates and ensuring the integrity of your research.

        The Challenge of Promiscuity: Understanding 3-(4-chlorophenyl)rhodanine as a Pan-Assay Interference Compound (PAINS)

        3-(4-chlorophenyl)rhodanine belongs to the rhodanine chemical class, a group of compounds notorious in the drug discovery community as Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that frequently appear as "hits" in high-throughput screens (HTS) due to non-specific activity rather than specific, high-affinity binding to a biological target.[2] This promiscuous behavior can arise from several mechanisms, including chemical reactivity, compound aggregation, and interference with assay technologies.[3][4]

        The rhodanine scaffold itself is a well-documented PAINS alert.[5][6][7] The potential for Michael addition reactions and the formation of colloidal aggregates are key contributors to their non-specific activity.[1][3] Therefore, any observed biological activity of 3-(4-chlorophenyl)rhodanine must be approached with a high degree of skepticism and rigorously validated to rule out assay artifacts.

        A Tale of Two Profiles: Rhodanine vs. a Selective Kinase Inhibitor

        To appreciate the stark contrast between a promiscuous and a selective compound, let's consider a hypothetical off-target profile for 3-(4-chlorophenyl)rhodanine alongside the well-characterized profile of a selective kinase inhibitor, such as the p38 MAPK inhibitor, VX-745.

        Hypothetical Off-Target Profile of 3-(4-chlorophenyl)rhodanine:

        Due to its PAINS nature, a broad screening panel for 3-(4-chlorophenyl)rhodanine would likely reveal activity against a multitude of unrelated targets.

        Target ClassNumber of "Hits" (e.g., >50% inhibition at 10 µM)Putative On-Target
        Kinases> 50Multiple, non-specific
        GPCRs> 20Multiple, non-specific
        Ion Channels> 10Multiple, non-specific
        Nuclear Receptors> 5Multiple, non-specific
        Enzymes> 30Multiple, non-specific

        This hypothetical data illustrates:

        • Lack of Selectivity: The compound inhibits numerous targets across different protein families with similar potency.

        • No Clear "On-Target": It is difficult to discern a primary, high-affinity target from the sea of off-targets.

        • High Potential for Toxicity: Broad, non-specific activity is a strong indicator of potential cellular toxicity.

        Off-Target Profile of a Selective Inhibitor: VX-745 (p38 MAPK inhibitor)

        In contrast, a selective inhibitor like VX-745 demonstrates a much cleaner profile. Published data reveals that VX-745 is a potent inhibitor of p38α MAPK with an IC50 of 10 nM.[8] Its selectivity has been profiled against a panel of other kinases, showing significantly lower potency against closely related kinases and minimal activity against a broader panel.[9]

        TargetIC50 (nM)Fold Selectivity vs. p38α
        p38α MAPK (On-Target) 10 -
        p38β MAPK22022-fold
        JNK1>10,000>1000-fold
        ERK2>10,000>1000-fold
        Other Kinases (Panel)Mostly >10,000High

        This data highlights:

        • High Potency and Selectivity: A clear distinction between the high-potency on-target activity and low-potency off-target interactions.

        • Well-Defined Structure-Activity Relationship (SAR): The selectivity is often the result of careful medicinal chemistry optimization.

        • Lower Risk of Off-Target Mediated Toxicity: A cleaner profile suggests a lower likelihood of unexpected side effects.

        A Practical Guide to Assessing Off-Target Profiles

        A tiered and systematic approach is crucial for efficiently and accurately characterizing the off-target profile of a compound.

        Tier 1: Computational and Physicochemical Assessment

        Before embarking on expensive and time-consuming experimental studies, in silico and basic physicochemical evaluations can provide valuable early warnings.

        1. PAINS and Promiscuity Filtering:

        • Objective: To identify compounds with substructures known to be associated with non-specific activity.

        • Methodology: Utilize computational filters such as the PAINS filter developed by Baell and Holloway.[2] Several online tools and cheminformatics software packages incorporate these filters.

        • Interpretation: A positive PAINS alert for 3-(4-chlorophenyl)rhodanine immediately flags it as a high-risk compound requiring rigorous experimental validation.

        2. Physicochemical Properties Analysis:

        • Objective: To assess the "drug-likeness" of a compound and identify properties that may contribute to non-specific interactions.

        • Methodology: Calculate key physicochemical properties such as molecular weight (MW), lipophilicity (cLogP), topological polar surface area (TPSA), and aqueous solubility.

        • Interpretation: For 3-(4-chlorophenyl)rhodanine (C9H6ClNOS2), the predicted cLogP is approximately 3.0, indicating moderate lipophilicity.[10] Highly lipophilic compounds are more prone to non-specific binding and aggregation.

        3. In Silico Off-Target Prediction:

        • Objective: To predict potential off-targets based on the chemical structure of the compound.

        • Methodology: Employ computational tools that use machine learning, ligand-based similarity, or protein structure-based docking to predict interactions with a wide range of biological targets.[11][12][13][14] Examples include SwissTargetPrediction, SuperPred, and various commercial platforms.

        • Interpretation: These tools can generate a list of potential off-targets that can be prioritized for experimental validation. For a PAINS compound, the list is likely to be extensive and diverse.

        Caption: Tier 1 Workflow for Off-Target Assessment.

        Tier 2: In Vitro Experimental Profiling

        Experimental validation is essential to confirm or refute the predictions from Tier 1 and to quantitatively assess the off-target interactions.

        1. Broad Off-Target Screening Panels:

        • Objective: To screen the compound against a large and diverse panel of biological targets to identify off-target "hits."

        • Methodology: Utilize commercially available safety pharmacology panels (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) that typically include a wide range of GPCRs, ion channels, transporters, and enzymes.

        • Interpretation: The percentage of inhibition at a fixed concentration (e.g., 10 µM) is determined. A high hit rate across multiple target classes is a strong indicator of promiscuity.

        2. Kinase Panel Profiling:

        • Objective: To specifically assess the selectivity of the compound against the human kinome.

        • Methodology: Screen the compound against a panel of hundreds of kinases at a fixed ATP concentration.[15] Services are offered by companies like Reaction Biology, Eurofins, and DiscoverX.

        • Interpretation: For a selective inhibitor like VX-745, a clear primary target emerges with significant inhibition, while most other kinases are unaffected. For 3-(4-chlorophenyl)rhodanine, one would expect to see inhibition of numerous kinases, often with shallow dose-response curves.

        3. Promiscuity Assays:

        • Objective: To specifically investigate mechanisms of non-specific inhibition, such as aggregation.

        • Methodology:

          • Detergent-based assays: Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., Triton X-100).[16] A significant decrease in potency in the presence of detergent suggests aggregation-based inhibition.

          • Dynamic Light Scattering (DLS): Directly measure the formation of compound aggregates in solution.

        • Interpretation: These assays provide direct evidence for or against an aggregation-based mechanism of action, which is a common characteristic of PAINS.[4]

        Caption: Tier 2 Workflow for Off-Target Assessment.

        Tier 3: Cellular and Follow-up Studies

        If a compound progresses through the initial tiers, further studies in a more physiological context are warranted.

        1. Cellular Thermal Shift Assay (CETSA):

        • Objective: To identify target engagement in a cellular environment.

        • Methodology: Based on the principle that ligand binding stabilizes proteins against thermal denaturation. Cells are treated with the compound, heated, and the soluble protein fraction is analyzed by techniques like Western blotting or mass spectrometry.

        • Interpretation: An increase in the thermal stability of a protein in the presence of the compound indicates direct target engagement. This can help to distinguish true targets from assay artifacts.

        2. Phenotypic Screening and Target Deconvolution:

        • Objective: To understand the functional consequences of compound treatment in cells and to identify the relevant target(s).

        • Methodology: Assess the compound's effect on various cellular phenotypes (e.g., proliferation, apoptosis, morphology). If a phenotype is observed, techniques like proteomics, transcriptomics, or genetic approaches (e.g., CRISPR-Cas9 screens) can be used to identify the target responsible for the effect.

        • Interpretation: This approach can help to validate on-target effects and uncover novel, functionally relevant off-targets.

        Mitigating the Risks of Promiscuous Compounds

        Given the high probability that 3-(4-chlorophenyl)rhodanine and its analogs will exhibit promiscuous activity, it is crucial to implement strategies to mitigate the associated risks.

        • Prioritize Medicinal Chemistry Efforts: If a rhodanine-containing compound shows promising activity, medicinal chemistry efforts should focus on modifying the scaffold to reduce its PAINS liability while maintaining on-target potency. This may involve removing or modifying the reactive moieties.

        • Employ Orthogonal Assays: Always validate hits from primary screens using orthogonal assays that have different detection technologies and principles. This helps to eliminate technology-specific artifacts.

        • Include Counter-Screens: Routinely include counter-screens in your screening cascade to identify and flag promiscuous compounds early. This can include assays for aggregation, reactivity, and cytotoxicity.

        • Maintain a Healthy Skepticism: Be critical of initial HTS hits, especially those containing known PAINS scaffolds. The burden of proof lies in demonstrating specific, on-target activity through rigorous validation.

        Conclusion

        Assessing the off-target profile of a small molecule is a critical and multifaceted process that requires a combination of computational and experimental approaches. The case of 3-(4-chlorophenyl)rhodanine serves as a powerful reminder of the challenges posed by promiscuous compounds and the importance of recognizing and addressing the issue of PAINS in drug discovery. By employing the tiered approach outlined in this guide, researchers can systematically evaluate the selectivity of their compounds, distinguish true hits from artifacts, and ultimately increase the likelihood of developing safe and effective medicines. The journey from hit to drug is a marathon, not a sprint, and a thorough understanding of a compound's off-target profile is an indispensable map for navigating this complex terrain.

        References

        • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

        • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

        • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83070, 3-(4-chlorophenyl)rhodanine. Retrieved from [Link]

        • Duffy, J. P., et al. (2011). The discovery of VX-745: a novel and selective p38α kinase inhibitor. ACS Medicinal Chemistry Letters, 2(10), 771–776. [Link]

        • McGovern, S. L., et al. (2003). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]

        • PubChem. (n.d.). Rhodanine, 3-(4-chloro-m-tolyl)-. Retrieved from [Link]

        • The Chemical Probes Portal. (n.d.). VX-745. Retrieved from [Link]

        • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

        • Seidler, J., et al. (2003). High-throughput screening for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4125–4128. [Link]

        • Awale, M., & Hert, J. (2018). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 19(9), 2568. [Link]

        • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link]

        • Ishida, T., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(5), 597–600. [Link]

        • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Retrieved from [Link]

        • Coan, K. E., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]

        • Dahlin, J. L., & Walters, M. A. (2014). How to triage PAINS-full research. Future Medicinal Chemistry, 6(13), 1477–1481. [Link]

        • Owen, T. A., et al. (2014). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Chemical Biology, 9(4), 934–942. [Link]

        • Capuzzi, S. J., et al. (2022). Promoting GAINs (Give Attention to Limitations in Assays) over PAINs Alerts: no PAINS, more GAINs. Journal of Medicinal Chemistry, 65(5), 3735–3740. [Link]

        • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

        • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 371(Pt 1), 199–204. [Link]

        • Klaeger, S., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science, 358(6367), eaan4368. [Link]

        • Munch, H., et al. (2020). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 25(21), 5036. [Link]

        • PubChem. (n.d.). Rhodanine, 3-(p-chlorophenyl)-5-methyl-. Retrieved from [Link]

        • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 12(1), 9–12. [Link]

        • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

        • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

        • Murty, M. S. R., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(7), 2576–2584. [Link]

        • SIB Swiss Institute of Bioinformatics. (n.d.). ExPASy. Retrieved from [Link]

        • Structural Genomics Consortium. (n.d.). Kinase Chemogenomics. Retrieved from [Link]

        • Mendgen, T., et al. (2012). Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Journal of Medicinal Chemistry, 55(2), 743–753. [Link]

        • Baell, J. B. (2015). Avoiding PAINS. American Chemical Society. [Link]

        • St. Gelais, C., et al. (2016). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(1), 223–227. [Link]

        • Taka, E., et al. (2012). Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Journal of Medicinal Chemistry, 55(2), 743–753. [Link]

        • Kumar, P., et al. (2011). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 21(1), 351–354. [Link]

        • Kaminskyy, D., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

        • Johnson, F. M., et al. (2011). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Current Opinion in Investigational Drugs, 12(12), 1461–1472. [Link]

        • PubChemLite. (n.d.). Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2). Retrieved from [Link]

        • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. Retrieved from [Link]

        • ResearchGate. (n.d.). IC 50 values for rhodanine-piperazine hybrids (5-17) against.... Retrieved from [Link]

        • Chan, C. M., et al. (2012). Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis. Clinical Cancer Research, 18(13), 3580–3591. [Link]

        • Buettner, R., et al. (2007). Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. Molecular Cancer Research, 5(2), 129–137. [Link]

        • Konig, H., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(8), 1641–1650. [Link]

        • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(10), 2843–2853. [Link]

        Sources

        A Benchmark Performance Analysis of 3-(4-chlorophenyl)rhodanine and Other Potent Enzyme Inhibitors

        Author: BenchChem Technical Support Team. Date: January 2026

        For the attention of: Researchers, Scientists, and Drug Development Professionals

        This guide provides an in-depth comparative analysis of the inhibitory performance of 3-(4-chlorophenyl)rhodanine, a member of the promising rhodanine class of compounds, against other well-documented enzyme inhibitors. As a Senior Application Scientist, my objective is to offer a clear, data-driven perspective on the potential of this compound, grounded in experimental evidence and a robust understanding of the underlying biological pathways.

        Introduction: The Therapeutic Potential of Rhodanine Derivatives

        The rhodanine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] These derivatives have garnered significant attention for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] A key mechanism underlying their therapeutic effect is the inhibition of various enzymes, including phosphatases and kinases, which are critical regulators of cellular signaling pathways implicated in disease.[3][4][5]

        This guide will focus primarily on the performance of rhodanine derivatives as inhibitors of Phosphatase of Regenerating Liver-3 (PRL-3) , a well-established target in oncology due to its role in promoting cancer metastasis.[6][7][8] We will also discuss the broader inhibitory potential of the rhodanine class against other key enzymes such as c-Jun N-terminal kinase (JNK) and Apoptosis Signal-regulating Kinase 1 (ASK1).

        Comparative Analysis of Inhibitor Potency

        The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

        PRL-3 Inhibition
        InhibitorChemical ClassTargetIC50Reference(s)
        Rhodanine Benzylidene Derivative RhodaninePRL-30.9 µM[2][9]
        CG-707 Rhodanine DerivativePRL-30.8 µM[7]
        BR-1 Rhodanine DerivativePRL-31.1 µM[7]
        ThienopyridoneThienopyridonePRL-3128 nM[6]
        JMS-053IminothienopyridinedionePRL-318 nM[6]

        As the data indicates, rhodanine derivatives consistently demonstrate PRL-3 inhibition in the sub-micromolar to low micromolar range. This positions them as highly promising candidates for further development as anti-metastatic agents.

        Broader Kinase Inhibition Profile of the Rhodanine Scaffold

        The versatility of the rhodanine scaffold extends to the inhibition of kinases involved in stress and inflammatory signaling pathways.

        The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in apoptosis, inflammation, and cellular responses to stress.[10][11] Several small molecule inhibitors targeting JNK have been developed.

        InhibitorTarget(s)IC50Reference(s)
        SP600125 JNK1, JNK2, JNK340 nM, 40 nM, 90 nM[10][12]
        AS601245 JNK1, JNK2, JNK3150 nM, 220 nM, 700 nM[13]
        JNK-IN-8 JNK1, JNK2, JNK34.7 nM, 18.7 nM, 1 nM[13]

        Apoptosis signal-regulating kinase 1 (ASK1) is a mitogen-activated protein kinase kinase kinase (MAP3K) that activates the JNK and p38 MAPK signaling pathways in response to cellular stress.[14][15]

        InhibitorTargetIC50Reference(s)
        Selonsertib (GS-4997) ASK1N/A (extensively studied in clinical trials)[14]
        ASK1-IN-4 ASK10.2 µM[16]
        ASK1-IN-8 ASK11.8 nM[16]

        While direct inhibitory data for 3-(4-chlorophenyl)rhodanine against JNK and ASK1 is not specified, the established activity of rhodanine-containing compounds against a range of kinases suggests that this is a promising area for further investigation.[3]

        The PRL-3 Signaling Pathway and Rationale for Inhibition

        PRL-3 exerts its oncogenic effects by dephosphorylating a variety of substrate proteins, thereby modulating key signaling pathways that control cell migration, invasion, and proliferation.[6][8] By inhibiting the enzymatic activity of PRL-3, rhodanine derivatives can effectively block these downstream effects, representing a targeted approach to cancer therapy.

        Caption: The role of PRL-3 in promoting cancer progression.

        Experimental Protocol: In Vitro PRL-3 Inhibition Assay

        To quantitatively determine the inhibitory potency of compounds like 3-(4-chlorophenyl)rhodanine against PRL-3, a robust and reproducible in vitro phosphatase activity assay is essential.

        Principle

        This assay measures the enzymatic activity of recombinant PRL-3 by monitoring the dephosphorylation of a fluorogenic substrate. The presence of an inhibitor will decrease the rate of substrate turnover, and the extent of this decrease is used to calculate the IC50 value.

        Materials
        • Recombinant human PRL-3 enzyme

        • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

        • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)

        • Test compound (3-(4-chlorophenyl)rhodanine) and reference inhibitors

        • 96-well black microplates

        • Fluorescence plate reader

        Procedure
        • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations.

        • Enzyme and Substrate Preparation: Dilute the recombinant PRL-3 enzyme and DiFMUP substrate to their optimal working concentrations in the assay buffer.

        • Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound or control (DMSO for no inhibition, a known inhibitor for a positive control). b. Add the diluted PRL-3 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

        • Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate, e.g., ~358/450 nm for DiFMUP).

        • Data Analysis: a. For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase). b. Normalize the reaction velocities to the no-inhibition control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

        PRL-3 Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis A Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine D Add diluted inhibitor to 96-well plate A->D B Dilute recombinant PRL-3 enzyme E Add PRL-3 enzyme and incubate B->E C Dilute fluorogenic substrate (DiFMUP) F Initiate reaction with DiFMUP substrate C->F D->E E->F G Measure fluorescence over time F->G H Calculate reaction velocities G->H I Determine IC50 value H->I

        Sources

        Safety Operating Guide

        A Comprehensive Guide to the Proper Disposal of Rhodanine, 3-(4-chlorophenyl)-

        Author: BenchChem Technical Support Team. Date: January 2026

        Foundational Knowledge: Hazard Profile and Risk Assessment

        Rhodanine, 3-(4-chlorophenyl)- is a synthetic heterocyclic compound utilized in medicinal chemistry and biochemical research, notably as a potential lead for antimicrobial and anticancer agents.[1] Its structure, featuring a chlorinated phenyl group, dictates its chemical properties, biological activity, and, critically, its hazard profile and disposal requirements.

        Understanding the "why" behind specific handling protocols is the first step toward a self-validating safety system. The primary risks associated with this compound are not just its direct physiological effects but also its environmental persistence as a chlorinated organic molecule.[2]

        Hazard ClassificationDescriptionRationale and Immediate Implications
        Acute Oral Toxicity Harmful if swallowed.[3][4][5]Ingestion can lead to adverse health effects. Standard laboratory practice of prohibiting eating, drinking, or smoking in work areas is non-negotiable.[3] In case of accidental ingestion, rinse the mouth and seek immediate medical attention.[4][6]
        Serious Eye Damage/Irritation Causes serious eye damage or irritation.[3][4][5]Direct contact can result in significant injury. The use of certified safety goggles or a face shield is mandatory when handling the solid or its solutions.[3][6]
        Environmental Hazard As a chlorinated organic compound, it is potentially toxic to aquatic life and may be non-biodegradable.[2]Improper disposal can lead to long-term environmental contamination of water and soil.[2] Disposal via sewer or general waste is strictly prohibited.[5][7]
        Combustion Byproducts Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[5]In the event of a fire, these byproducts pose a severe inhalation hazard. Firefighters must use self-contained breathing apparatus. This also informs the selection of a suitable disposal technology capable of handling and neutralizing these emissions.[2]

        Pre-Disposal Protocol: Segregation and Safe Handling

        The integrity of a laboratory's waste management program hinges on procedures performed before the waste container is sealed. Contamination of non-hazardous or less-hazardous waste streams with a substance like Rhodanine, 3-(4-chlorophenyl)- can drastically increase disposal costs and regulatory burdens.

        Step-by-Step Handling and Segregation Workflow
        • Designate a Work Area: All work with Rhodanine, 3-(4-chlorophenyl)- should be conducted in a designated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles.[3][8] Ensure an eyewash station and safety shower are readily accessible.[6]

        • Personal Protective Equipment (PPE): Before handling, don the following PPE:

          • Eye Protection: Chemical safety goggles as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

          • Hand Protection: Nitrile or other chemically resistant gloves.

          • Body Protection: A lab coat must be worn and kept fastened.

        • Prepare Waste Containers: Before starting your experiment, prepare and label a dedicated hazardous waste container.

          • Waste Type: This compound must be disposed of as Halogenated Organic Waste .[9][10]

          • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Rhodanine, 3-(4-chlorophenyl)-," and any other constituents in the waste mixture.

        • Execution and Waste Collection:

          • Solid Waste: Collect any unused or contaminated solid material (e.g., weighing paper, contaminated gloves, bench paper) and place it directly into the designated Halogenated Organic Waste container. Use tools like a scoop or spatula to avoid contact.[8]

          • Liquid Waste: Solutions containing Rhodanine, 3-(4-chlorophenyl)- must also be collected in the Halogenated Organic Waste container.

          • The Causality of Segregation: Keeping halogenated waste separate from non-halogenated streams is critical.[10] Most non-halogenated solvents can be recycled or fuel-blended, a less expensive disposal route.[10] Contaminating this stream with chlorinated compounds necessitates high-temperature incineration and acid gas scrubbing, a far more complex and costly process.[2][10]

        • Decontamination:

          • Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.

          • The rinsate from the initial cleaning should be collected as hazardous waste.

        Disposal Workflow: From Laboratory to Final Disposition

        Final disposal is a regulated process that must be handled by certified professionals. The role of the laboratory professional is to ensure the waste is correctly prepared for this handoff.

        DisposalWorkflow cluster_0 Step 1: Generation & Collection cluster_1 Step 2: In-Lab Management cluster_2 Step 3: Professional Disposal cluster_3 TSDF: Treatment, Storage, and Disposal Facility Waste Waste Generated (Solid, Liquid, Sharps) Segregate Segregate into Labeled 'Halogenated Organic Waste' Container Waste->Segregate Store Store Securely in Satellite Accumulation Area Segregate->Store Document Complete Hazardous Waste Tag/Manifest Store->Document Pickup Arrange Pickup by Licensed Environmental Services Contractor Document->Pickup Transport Secure Transport to TSDF* Pickup->Transport Incinerate High-Temperature Incineration with Acid Gas Scrubbing Transport->Incinerate Note TSDF: Treatment, Storage, and Disposal Facility

        Caption: Decision workflow for Rhodanine, 3-(4-chlorophenyl)- disposal.

        Procedural Steps for Final Disposal
        • Container Management: Ensure the hazardous waste container is kept tightly closed except when adding waste.[8] Do not overfill the container.

        • Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents or bases.[5]

        • Documentation and Pickup: Follow your institution's specific procedures for hazardous waste disposal, which typically involves completing a hazardous waste pickup request form. A licensed waste disposal company will then collect the material.[3][11]

        • Approved Disposal Technology: The industry standard for disposing of chlorinated organic compounds is high-temperature incineration.[2][9] This process effectively destroys the organic molecule. The resulting combustion gases, which include hydrogen chloride (HCl), are passed through a scrubbing system to neutralize the acid and prevent atmospheric pollution.[2] Landfill burial is not an appropriate method for this type of waste due to the risk of leaching into groundwater.[2]

        Emergency Response Protocols

        Even with robust procedures, accidents can occur. Immediate and correct response is vital.

        • Spill Response:

          • Evacuate non-essential personnel from the immediate area.

          • Wear appropriate PPE, including respiratory protection if dust is airborne.

          • Contain the spill.

          • Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[5][8]

          • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

        • First Aid:

          • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

          • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[8]

          • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8]

          • Ingestion: Call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[4][6]

        By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of Rhodanine, 3-(4-chlorophenyl)-, upholding their commitment to personal safety, regulatory compliance, and environmental stewardship.

        References

        • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]

        • The Lab Depot, Inc. Material Safety Data Sheet Rhodanine. [Link]

        • PubChem. Rhodanine, 3-(p-chlorophenyl)-5-methyl-. [Link]

        • Azer Scientific. SAFETY DATA SHEET. [Link]

        • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

        • Google Patents.
        • PubChemLite. Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2). [Link]

        • Oregon State University Environmental Health and Safety. Hazardous Waste Reduction. [Link]

        • PubChem. Rhodanine. [Link]

        • PrepChem.com. Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. [Link]

        • Carl ROTH. Safety Data Sheet: 5-(4-Dimethylaminobenzylidene)rhodanine. [Link]

        • NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products. [Link]

        • U.S. Environmental Protection Agency. Review of the Environmental Fate of Selected Chemicals: Task 3, Final Report. [Link]

        Sources

        Safeguarding Your Research: A Practical Guide to Handling Rhodanine, 3-(4-chlorophenyl)-

        Author: BenchChem Technical Support Team. Date: January 2026

        A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

        The responsible advancement of scientific discovery demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Rhodanine, 3-(4-chlorophenyl)-, a compound of interest in drug development and chemical synthesis. As your partner in research, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in the principles of causality and risk mitigation.

        Understanding the Hazard: A Risk-Based Approach

        Rhodanine, 3-(4-chlorophenyl)- is classified as harmful if swallowed and causes skin and eye irritation.[1][2][3] In the absence of a specific published Occupational Exposure Limit (OEL) for this compound, a conservative approach based on hazard banding is recommended. Given its classification, it should be handled with the care afforded to potent pharmaceutical compounds, minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.

        The primary risks associated with handling this compound in a research setting are the generation of airborne dust during weighing and transfer, and the potential for skin and eye contact with the solid material or solutions.

        Personal Protective Equipment (PPE): Your First Line of Defense

        The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on a comprehensive risk assessment for handling Rhodanine, 3-(4-chlorophenyl)- in a laboratory setting.

        Eye and Face Protection

        Safety glasses with side shields are the minimum requirement for any work with this compound.[2] However, for procedures with a higher risk of splashes or dust generation, such as transferring large quantities or working with solutions under pressure, chemical safety goggles are recommended. A face shield, worn in conjunction with safety goggles, offers an additional layer of protection and should be considered best practice.

        Skin Protection

        Gloves: Impervious gloves are mandatory to prevent skin contact.[1][2] Due to the lack of specific breakthrough time data for Rhodanine, 3-(4-chlorophenyl)-, a double-gloving strategy is recommended. Nitrile gloves are a suitable choice for the inner layer due to their good dexterity and resistance to a range of chemicals. For the outer layer, a glove with broader chemical resistance, such as neoprene or butyl rubber, should be considered, especially when working with solutions. Always inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

        Protective Clothing: A standard laboratory coat is required at all times. For tasks with a higher potential for contamination, such as large-scale synthesis or spill cleanup, a disposable, chemical-resistant gown or apron should be worn over the lab coat.[2] Ensure that all skin is covered; long pants and closed-toe shoes are mandatory in the laboratory.

        Respiratory Protection

        Respiratory protection is essential when there is a potential for airborne exposure to Rhodanine, 3-(4-chlorophenyl)- dust. The appropriate level of respiratory protection depends on the specific task and the quantity of material being handled.

        Task/Scenario Minimum Respiratory Protection Rationale
        Weighing small quantities (<1g) in a ventilated balance enclosureN95 filtering facepiece respiratorProvides protection against fine dust particles.
        Handling larger quantities or where dust generation is likelyHalf-mask elastomeric respirator with P100 particulate filtersOffers a higher level of protection and a better facial seal than an N95.
        Spill cleanupHalf-mask elastomeric respirator with P100 particulate filters and organic vapor/acid gas cartridgesAddresses both particulate and potential vapor hazards from the spill and cleanup solvents.
        Unknown concentrations or emergency situationsFull-facepiece respirator with P100/OV/AG cartridges or a Powered Air-Purifying Respirator (PAPR)Provides the highest level of protection for the respiratory system and eyes.

        All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with their institution's respiratory protection program.

        Safe Handling and Operational Procedures

        A proactive approach to safety involves integrating safe handling practices into every step of your workflow.

        Engineering Controls

        The primary method for controlling exposure to hazardous dusts is through the use of engineering controls.

        • Chemical Fume Hood: All work with Rhodanine, 3-(4-chlorophenyl)-, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.

        • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides excellent protection and minimizes product loss.

        Standard Operating Procedures
        • Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.

        • Weighing and Transfer:

          • Perform these operations in a chemical fume hood or a ventilated balance enclosure.

          • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping or pouring in a manner that creates dust.

          • Close the container immediately after dispensing the required amount.

        • Solution Preparation:

          • Add the solid to the solvent slowly to avoid splashing.

          • If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

        • Work Practices:

          • Do not eat, drink, or smoke in the laboratory.[1]

          • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[1]

          • Keep containers of Rhodanine, 3-(4-chlorophenyl)- tightly closed when not in use.[3]

          • Avoid physical damage to containers.[1]

        Spill and Emergency Procedures

        Prompt and appropriate action is crucial in the event of a spill.

        Minor Spills (Solid)
        • Alert personnel in the immediate area.

        • Wearing appropriate PPE (double gloves, safety goggles, lab coat, and at a minimum, an N95 respirator), gently cover the spill with an absorbent material designed for chemical spills.

        • Carefully sweep the material into a designated waste container. Avoid generating dust.

        • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

        • All materials used for cleanup should be disposed of as hazardous waste.

        Major Spills
        • Evacuate the immediate area and alert others.

        • Contact your institution's emergency response team.

        • If it is safe to do so, close the sash of the fume hood where the spill occurred.

        • Prevent the spill from entering drains.[1]

        First Aid
        • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

        • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]

        • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

        • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

        Disposal Plan: A Cradle-to-Grave Responsibility

        Proper disposal of Rhodanine, 3-(4-chlorophenyl)- and associated waste is a critical component of laboratory safety and environmental stewardship.

        Waste Segregation and Collection
        • Solid Waste: All solid waste contaminated with Rhodanine, 3-(4-chlorophenyl)-, including excess compound, contaminated PPE (gloves, disposable gowns), and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

        • Liquid Waste: Solutions containing Rhodanine, 3-(4-chlorophenyl)- should be collected in a separate, labeled, and sealed hazardous waste container. As a chlorinated organic compound, this waste stream may require specific disposal methods and should not be mixed with non-halogenated solvent waste.

        • Sharps: Any sharps contaminated with the compound must be disposed of in a designated sharps container.

        Disposal Workflow

        cluster_0 In-Lab Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container (Chlorinated) Liquid Waste Container (Chlorinated) Liquid Waste->Liquid Waste Container (Chlorinated) Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Institutional Waste Pickup Institutional Waste Pickup Solid Waste Container->Institutional Waste Pickup Liquid Waste Container (Chlorinated)->Institutional Waste Pickup Licensed Disposal Facility Licensed Disposal Facility Institutional Waste Pickup->Licensed Disposal Facility High-Temperature Incineration High-Temperature Incineration Licensed Disposal Facility->High-Temperature Incineration

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        Rhodanine, 3-(4-chlorophenyl)-
        Reactant of Route 2
        Reactant of Route 2
        Rhodanine, 3-(4-chlorophenyl)-

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.